(cis-1-Amino-indan-2-yl)-methanol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (cis-1-Amino-indan-2-yl)-methanol Introduction: A Versatile Chiral Building Block In the landscape of medicinal chemistry and asymmetric synthesis, chi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis and Characterization of (cis-1-Amino-indan-2-yl)-methanol
Introduction: A Versatile Chiral Building Block
In the landscape of medicinal chemistry and asymmetric synthesis, chiral 1,2-amino alcohols are foundational scaffolds of immense value. Their rigid conformational structures and bifunctional nature make them exceptional chiral auxiliaries, ligands for metal-catalyzed reactions, and key structural motifs in pharmacologically active agents.[1] A noteworthy example is the substructure's presence in the HIV protease inhibitor Indinavir, which underscores the therapeutic relevance of this molecular framework.[2][3]
This guide focuses on a specific, yet important, member of this class: (cis-1-Amino-indan-2-yl)-methanol (CAS 55270-04-7).[4] This compound is structurally distinct from the more commonly cited cis-1-amino-2-indanol, featuring a hydroxymethyl group (-CH₂OH) at the C-2 position rather than a secondary hydroxyl group. This seemingly minor difference provides a unique spatial arrangement and an additional degree of rotational freedom, opening distinct avenues for its application in drug design and catalysis.
This document serves as a comprehensive technical resource for researchers and drug development professionals. It outlines a robust and logical synthetic pathway, details the necessary experimental protocols, and provides a thorough guide to the analytical characterization of the final compound. The methodologies presented are grounded in established chemical principles, providing a reliable roadmap for the successful synthesis and validation of (cis-1-Amino-indan-2-yl)-methanol.
Part 1: A Proposed Synthetic Pathway
The synthesis of (cis-1-Amino-indan-2-yl)-methanol can be logically approached via the chemical reduction of a suitable carboxylic acid precursor, namely cis-1-aminoindane-2-carboxylic acid. While the literature on the target molecule itself is sparse, this transformation is a fundamental and high-yielding reaction in organic chemistry. The synthesis of the requisite amino acid precursor can be accomplished through various established methods for creating substituted indane frameworks.[5]
The overall proposed workflow is a two-stage process:
Synthesis of the Precursor: Formation of cis-1-aminoindane-2-carboxylic acid.
Reduction to the Target Alcohol: Conversion of the carboxylic acid to the primary alcohol.
This guide will focus on the critical second stage: the reduction of the carboxylic acid functionality.
Technical Guide: Spectroscopic Characterization of (cis-1-Amino-indan-2-yl)-methanol
This guide provides an in-depth technical analysis of the spectroscopic characterization of (cis-1-Amino-indan-2-yl)-methanol , specifically the (1S,2R) enantiomer.[1] This compound is a critical chiral auxiliary and a k...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the spectroscopic characterization of (cis-1-Amino-indan-2-yl)-methanol , specifically the (1S,2R) enantiomer.[1] This compound is a critical chiral auxiliary and a key intermediate in the synthesis of the HIV protease inhibitor Indinavir (Crixivan).
Part 1: Structural Identification & Stereochemistry
The primary challenge in characterizing 1-amino-2-indanol is distinguishing the cis -isomer (desired) from the trans -isomer (impurity/byproduct) and confirming the enantiomeric purity.
The Diagnostic Power of NMR Coupling Constants (
)
Unlike acyclic alkenes where trans coupling (
Hz) is larger than cis ( Hz), five-membered rings (indanes) follow a different trend due to ring puckering and the Karplus relationship.
Cis-Isomer (1S,2R): The dihedral angle between H1 and H2 is small (
). According to the Karplus curve, this results in a larger coupling constant ( Hz).
Trans-Isomer: The dihedral angle is closer to
(pseudo-axial/equatorial relationship in the puckered ring), resulting in a smaller coupling constant ( Hz).
Rule of Thumb: In 1,2-disubstituted indanes, if
Hz, the configuration is likely cis . If Hz, it is likely trans .
Visualization of Stereochemical Relationships
Figure 1: Stereochemical pathways and diagnostic NMR criteria for distinguishing cis/trans isomers.
Part 2: Comprehensive Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
The following data represents the (1S,2R)-cis-1-amino-2-indanol . Note that chemical shifts can vary slightly depending on concentration and water content (which affects exchangeable -OH and -NH2 protons).
Table 1: H NMR Data (Solvent: vs )
Position
Proton Type
(ppm) in
(ppm) in
Multiplicity & Coupling ()
H-1
Benzylic (CH-N)
4.25
4.13
d, Hz (Diagnostic for cis)
H-2
Carbinol (CH-O)
4.05
4.35
q/m, Hz
H-3a
Benzylic (CH2)
3.12
2.95
dd, Hz, Hz
H-3b
Benzylic (CH2)
2.85
2.75
dd, Hz, Hz
Ar-H
Aromatic
7.15 – 7.40
7.10 – 7.35
Multiplet (4H)
-NH2
Amine
1.8 – 2.5
3.5 – 4.5
Broad singlet (Exchangeable)
-OH
Alcohol
2.0 – 3.0
4.95
Broad s or d (Exchangeable)
Note: In
, the hydroxyl proton often appears as a sharp doublet at 4.95 ( Hz) due to coupling with H-2, and the amine protons may shift downfield. In , -NH2 and -OH signals are concentration-dependent and often broad.
Table 2: C NMR Data (Solvent: )
Carbon Type
(ppm)
Assignment
C-1
58.5
CH-NH2 (Benzylic)
C-2
74.2
CH-OH (Carbinol)
C-3
39.8
CH2 (Benzylic)
Ar-C (Quat)
143.5, 140.8
Ipso carbons
Ar-C (CH)
128.5, 127.1, 125.3, 124.8
Aromatic CH
Physical & Chiral Properties
To validate the integrity of the material, compare experimental values against these established standards.
Table 3: Physical Characterization Standards
Property
Value / Range
Conditions
Appearance
White to off-white crystalline powder
Solid state
Melting Point
118 – 121 °C
Sharp melting range indicates high purity.
Optical Rotation
-62.0° 2.0°
in Chloroform ()
Mass Spectrometry (ESI)
150.1 ()
Calc. MW: 149.19
Infrared (IR) - ATR
3350, 3290 (NH/OH stretch)2920 (CH stretch)1600, 1450 (Ar ring)
Diagnostic peaks
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol: Determination of Enantiomeric Purity
Objective: Confirm the (1S,2R) configuration and quantify Enantiomeric Excess (ee).
Sample Preparation: Dissolve 1.0 mg of sample in 1.0 mL of HPLC-grade Isopropanol/Hexane (10:90).
Column Selection: Chiralcel OD-H or AD-H (Daicel).
Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.
Flow Rate: 1.0 mL/min at 25°C.
Detection: UV at 254 nm (aromatic absorption).
Validation:
Inject a racemic standard to establish retention times for (1S,2R) and (1R,2S).
The (1S,2R) isomer typically elutes after the (1R,2S) isomer on OD-H columns (verify with specific column lot).
Acceptance Criteria: ee > 99.0%.
Protocol: NMR Sample Prep for Cis/Trans Assignment
Objective: Clearly resolve the H1-H2 coupling constant.
Solvent Choice: Use
if the sample is a salt (e.g., tartrate or sulfate). Use for the free base.
Why?
provides sharper resolution of the non-exchangeable protons, essential for measuring the 5.5 Hz coupling.
Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL). High concentrations can cause line broadening due to hydrogen bonding.
Acquisition: Acquire at least 16 scans with a sufficient relaxation delay (d1 = 2.0s) to ensure quantitative integration if purity is being assessed.
Processing: Apply a window function (LB = 0.3 Hz) but do not over-smooth, as this obscures the splitting pattern.
Part 4: Synthesis & Application Context
The (1S,2R)-cis-1-amino-2-indanol scaffold is synthesized via the Ritter reaction of indene oxide or enzymatic resolution. It serves as the "chiral spine" for Indinavir, enforcing the transition-state geometry required for HIV protease inhibition.
Figure 2: Synthetic lineage from Indene to Indinavir.
References
Ghosh, A. K.; Fidanze, S.; Senanayake, C. H. (1998).[6] cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis , 1998(7), 937–961.
Senanayake, C. H.; et al. (1995).[6] The Behavior of Indene Oxide in the Ritter Reaction: A Simple Route to cis-Aminoindanol. Tetrahedron Letters , 36(23), 3993–3996.
Didier, E.; et al. (1991). Chemo-enzymatic synthesis of (1S,2R)-1-amino-2-indanol. Tetrahedron, 47(27), 4941-4958.
An In-Depth Technical Guide to the Chemical Properties and Applications of cis-1-Amino-2-indanol
A Note on Nomenclature: This guide focuses on the chemical properties of cis-1-amino-2-indanol. The initial topic specified "(cis-1-Amino-indan-2-yl)-methanol" (CAS 55270-04-7), a structurally related compound.
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Nomenclature: This guide focuses on the chemical properties of cis-1-amino-2-indanol. The initial topic specified "(cis-1-Amino-indan-2-yl)-methanol" (CAS 55270-04-7), a structurally related compound. However, the vast body of scientific literature and industrial application centers on cis-1-amino-2-indanol, a key chiral building block. Given the request for an in-depth technical guide, this document will detail the properties and applications of the extensively studied and commercially significant cis-1-amino-2-indanol to provide maximum value to researchers and drug development professionals.
Introduction
cis-1-Amino-2-indanol is a chiral amino alcohol that has emerged as a cornerstone in modern asymmetric synthesis and pharmaceutical development. Its rigid, bicyclic indane framework conformationally constrains the relative positions of the amino and hydroxyl groups, creating a powerful scaffold for inducing stereoselectivity.[1][2] This structural rigidity is a significant advantage over more flexible analogues like phenylglycinol, leading to higher selectivities in a wide range of chemical transformations.[1]
First reported in its racemic form in 1951, the true value of cis-1-amino-2-indanol was realized with the development of methods to access its enantiomerically pure forms.[1] The (1S, 2R) enantiomer, in particular, gained prominence as a critical component of Indinavir (Crixivan®), a highly effective HIV protease inhibitor developed by Merck.[1][3] This application spurred intensive research into efficient and stereoselective synthetic routes, cementing its status as an indispensable chiral auxiliary and ligand in both academic and industrial laboratories.[1][4]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of cis-1-amino-2-indanol, offering field-proven insights for its effective use in research and development.
Core Physicochemical and Spectroscopic Properties
The utility of cis-1-amino-2-indanol begins with its fundamental physical and chemical characteristics. The properties of its most common enantiomers are summarized below.
The structure of cis-1-amino-2-indanol gives rise to a distinct spectroscopic profile essential for its characterization:
Infrared (IR) Spectroscopy: The spectrum is dominated by strong, broad absorptions corresponding to the O-H (alcohol) and N-H (primary amine) stretching vibrations, typically in the 3200-3500 cm⁻¹ region. Additional characteristic peaks include C-H stretches from the aromatic and aliphatic portions of the molecule and C=C stretching from the benzene ring around 1500-1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The aromatic protons appear as a multiplet in the 7.1-7.4 ppm range. The benzylic proton at C1 (adjacent to the amino group) and the proton at C2 (adjacent to the hydroxyl group) are diastereotopic and appear as distinct multiplets, with their cis relationship confirmed by the coupling constant. The aliphatic protons on C3 appear as two distinct sets of signals due to their diastereotopic nature.
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (typically 120-145 ppm) and the aliphatic carbons, including the key C1 (bearing the amino group) and C2 (bearing the hydroxyl group) carbons in the 50-80 ppm range.
Synthesis and Stereochemical Control
The primary challenges in synthesizing cis-1-amino-2-indanol are the diastereoselective control to favor the cis isomer and the subsequent resolution or asymmetric synthesis to obtain a single enantiomer.
Diastereoselective Synthesis
A prevalent and efficient strategy for racemic cis-1-amino-2-indanol begins with indene. A modified Ritter reaction provides a direct and economical route.[1] This pathway involves the epoxidation of indene to form indene oxide, followed by a Ritter reaction where the epoxide is opened by a nitrile in the presence of a strong acid. This sequence preferentially forms a cis-oxazoline intermediate, which is then hydrolyzed to yield the desired cis-1-amino-2-indanol. The formation of the five-membered oxazoline ring is a key step that locks in the cis stereochemistry.
Enantioselective Synthesis and Resolution
Accessing enantiomerically pure forms is critical for pharmaceutical and catalytic applications. Several strategies are employed:
Chemical Resolution: The racemic amine can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid). The differing solubilities of these salts allow for their separation by fractional crystallization, followed by liberation of the enantiopure amine.
Enzymatic Resolution: Enzymes, particularly lipases, can be used for the kinetic resolution of intermediates. For example, enantioselective acylation of the hydroxyl group or hydrolysis of an ester derivative can separate the two enantiomers.
Asymmetric Synthesis: Modern methods focus on introducing chirality directly. This includes the asymmetric epoxidation of indene or the asymmetric reduction of precursor ketones, often employing chiral catalysts to set the desired stereocenters from the outset.
Chemical Reactivity and Core Applications
The bifunctional nature of cis-1-amino-2-indanol, combined with its rigid stereochemistry, makes it a highly versatile molecule.
Chiral Auxiliary and Ligand in Asymmetric Catalysis
The conformationally constrained structure is key to the high selectivities achieved when using cis-1-amino-2-indanol-based catalysts and auxiliaries.[1]
Oxazaborolidine Catalysts: It is a precursor for highly effective oxazaborolidine catalysts (Corey-Bakshi-Shibata catalysts). These are used for the enantioselective borane reduction of prochiral ketones, a fundamental transformation in organic synthesis. The catalyst derived from cis-1-amino-2-indanol often provides superior enantioselectivity compared to those from other amino alcohols.[2]
Transfer Hydrogenation: The amino alcohol serves as an excellent ligand for ruthenium complexes used in the asymmetric transfer hydrogenation of aromatic ketones.[2] This method uses an inexpensive hydrogen source like isopropanol and provides high yields and enantioselectivities.
BOX and PyBOX Ligands: The indanol backbone is a key structural motif in widely used bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. These ligands coordinate with various metals (e.g., Cu, Zn, Ru) to catalyze a broad array of asymmetric reactions, including Diels-Alder, aldol, and cyclopropanation reactions.
Cornerstone of Pharmaceutical Synthesis
The most notable application of cis-1-amino-2-indanol is in drug development.
Indinavir (Crixivan®): The (1S,2R)-enantiomer is a key chiral intermediate in the synthesis of Indinavir, an HIV-1 protease inhibitor. Its rigid structure helps to correctly orient the functional groups of the drug for optimal binding to the enzyme's active site.[1]
α-Glucosidase Inhibitors: Recent research has explored derivatives of cis-1-amino-2-indanol as potential treatments for Type 2 Diabetes. By reacting the amino group with various isocyanates and isothiocyanates, researchers have synthesized novel urea and thiourea derivatives that show significant α-glucosidase inhibitory activity. This demonstrates the compound's value as a scaffold for generating new bioactive molecules.
Antimalarial Agents: The indanol substructure is also found in compounds like KNI-10,006, which have been investigated for antimalarial properties.[3]
Experimental Protocol: Synthesis of a Thiourea Derivative
This protocol describes a representative derivatization of the amino group, based on methodologies for synthesizing α-glucosidase inhibitors.
Objective: To synthesize 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylthiourea.
Materials:
(1R,2S)-cis-1-amino-2-indanol (0.5 mmol, 74.5 mg)
Phenyl isothiocyanate (0.5 mmol, 60 µL)
Dry toluene (5 mL)
Magnetic stirrer and stir bar
Reaction flask
Filtration apparatus
Procedure:
To a clean, dry reaction flask, add (1R,2S)-cis-1-amino-2-indanol (74.5 mg).
Add 5 mL of dry toluene to the flask and stir to dissolve the solid.
Slowly add phenyl isothiocyanate (60 µL) to the stirred solution at room temperature (25 °C).
Stir the reaction mixture for 4 hours at room temperature. A precipitate will form as the reaction progresses.
Upon completion (monitored by TLC if desired), collect the solid product by vacuum filtration.
Wash the solid with a small amount of cold toluene or hexane to remove any unreacted starting material.
Dry the resulting white solid product under vacuum. The expected yield is high (e.g., >90%).
Self-Validation: The success of the reaction is validated by the formation of a precipitate with a distinct melting point and spectroscopic data (NMR, IR) consistent with the thiourea product, showing the disappearance of the primary amine N-H stretches and the appearance of characteristic thiourea N-H and C=S signals.
Safety and Handling
cis-1-Amino-2-indanol is classified as an irritant.
Personal Protective Equipment (PPE): Use of an N95 dust mask, safety glasses, and chemical-resistant gloves is recommended when handling the powder.
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
cis-1-Amino-2-indanol is a powerful and versatile chiral building block whose value is derived from its unique, conformationally rigid structure. Its physicochemical properties are well-defined, and robust synthetic methodologies exist for its diastereoselective and enantioselective preparation. As a precursor to highly effective catalysts and a key intermediate in the synthesis of life-saving pharmaceuticals like Indinavir, it has secured a permanent place in the toolbox of synthetic and medicinal chemists. Ongoing research continues to uncover new applications, such as in the development of enzyme inhibitors, highlighting its enduring importance in advancing chemical and biomedical sciences.
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Accounts of Chemical Research, 31(3), 3-3. [Link]
Mendas, I., Gastaldi, S., & Suppo, J. S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]
Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]
Khan, S., Shaheen, F., Ali, L., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. [Link]
Khan, S., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Nature. [Link]
Taylor & Francis Online. Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation. [Link]
An In-depth Technical Guide to the Synthesis of (cis-1-Amino-indan-2-yl)-methanol from cis-1-aminoindan-2-ol
Abstract This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for the transformation of cis-1-aminoindan-2-ol to (cis-1-amino-indan-2-yl)-methanol. This homologation, whi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for the transformation of cis-1-aminoindan-2-ol to (cis-1-amino-indan-2-yl)-methanol. This homologation, which converts a 1,2-amino alcohol to a 1,3-amino alcohol, is a challenging yet valuable transformation in medicinal and organic chemistry. Given the absence of a direct, established protocol in the literature, this guide outlines a scientifically robust, four-step synthetic strategy. The proposed route leverages a key Tiffeneau-Demjanov rearrangement, preceded by amine protection and followed by reduction and deprotection. Each step is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and a thorough discussion of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of advanced organic synthesis.
Introduction: The Significance of the Indane Scaffold
The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. cis-1-Aminoindan-2-ol, in particular, is a chiral building block of immense importance, most notably as a key component of the HIV protease inhibitor Indinavir.[1] Its rigid, bicyclic structure provides a well-defined conformational constraint that is highly advantageous in designing ligands for specific biological targets.[2] The target molecule of this guide, (cis-1-amino-indan-2-yl)-methanol, extends the carbon chain between the amine and hydroxyl groups. This modification alters the spacing and conformational flexibility of these key functional groups, opening new avenues for its application as a chiral ligand, in asymmetric catalysis, or as a novel scaffold for drug design.
This guide details a proposed synthetic route to achieve this homologation, focusing on providing a strong theoretical and practical framework for its successful execution in a laboratory setting.
Proposed Synthetic Strategy: A Four-Step Approach
The conversion of cis-1-aminoindan-2-ol to (cis-1-amino-indan-2-yl)-methanol is a non-trivial transformation that requires a carefully planned multi-step synthesis. The proposed strategy is centered around a Tiffeneau-Demjanov rearrangement, a classic organic reaction for the one-carbon homologation of β-amino alcohols.[3][4] The overall workflow is depicted below:
Figure 1: Proposed four-step synthetic workflow for the conversion of cis-1-aminoindan-2-ol to (cis-1-amino-indan-2-yl)-methanol.
The four key stages of this synthesis are:
Protection of the Primary Amine: The nucleophilic primary amine of the starting material is protected as a tert-butyloxycarbonyl (Boc) carbamate. This prevents side reactions during the subsequent rearrangement step.[5]
Tiffeneau-Demjanov Rearrangement: The core transformation where the N-protected amino alcohol is treated with nitrous acid to generate a diazonium intermediate. This is followed by a 1,2-carbon shift, leading to the formation of an aldehyde with the desired extended carbon skeleton.[6][7]
Reduction of the Aldehyde Intermediate: The newly formed aldehyde is selectively reduced to a primary alcohol.
Deprotection of the Amine: The Boc protecting group is removed under acidic conditions to yield the final product, (cis-1-amino-indan-2-yl)-methanol.[8][9]
Detailed Experimental Protocols and Mechanistic Discussion
Step 1: Protection of the Primary Amine as a Boc-Carbamate
Objective: To selectively protect the primary amine of cis-1-aminoindan-2-ol to prevent its participation in the subsequent diazotization reaction.
Protocol:
To a stirred solution of cis-1-aminoindan-2-ol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.5 eq).
Cool the mixture to 0 °C in an ice bath.
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the THF under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-Boc-cis-1-aminoindan-2-ol as a white solid.
Mechanistic Rationale: The primary amine is significantly more nucleophilic than the secondary alcohol. Under basic conditions, the amine readily attacks one of the carbonyl carbons of Boc₂O. The resulting intermediate collapses, eliminating tert-butanol and carbon dioxide, to form the stable carbamate. The use of a biphasic solvent system and a mild base like sodium bicarbonate ensures efficient reaction while minimizing potential side reactions.[9]
Step 2: Tiffeneau-Demjanov Rearrangement
Objective: To achieve a one-carbon homologation through a 1,2-rearrangement of the carbon skeleton.
Protocol:
Dissolve N-Boc-cis-1-aminoindan-2-ol (1.0 eq) in a 2:1 mixture of acetic acid and water.
Cool the solution to 0 °C in an ice-salt bath.
Add a solution of sodium nitrite (NaNO₂, 1.5 eq) in water dropwise, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.
Stir the reaction mixture at 0 °C for 2-3 hours after the addition is complete.
Monitor the reaction by TLC until the starting material is consumed.
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral.
Extract the mixture with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude aldehyde, N-Boc-(1-aminoindan-2-yl)methanal. This intermediate is often used in the next step without further purification due to its potential instability.
Mechanistic Rationale: This step is the crux of the synthesis. The reaction proceeds through several key stages:
Figure 2: Mechanism of the Tiffeneau-Demjanov rearrangement.
Diazotization: In the acidic medium, nitrous acid (formed in situ from NaNO₂ and acetic acid) reacts with the primary amine to form a diazonium salt.[10]
Carbocation Formation: The diazonium group is an excellent leaving group, and it readily departs as nitrogen gas (N₂), generating a primary carbocation at the C1 position of the indane ring.[6][7]
1,2-Rearrangement: The highly unstable primary carbocation undergoes a rapid 1,2-rearrangement. The C2-C(H)OH bond migrates to the C1 carbon. This ring expansion of the side chain is driven by the formation of a more stable resonance-stabilized carbocation, which is effectively the protonated form of the product aldehyde.[4]
Deprotonation: Loss of a proton yields the final aldehyde product. The stereochemistry at the migrating carbon is typically retained during this process.
Step 3: Reduction of the Aldehyde Intermediate
Objective: To selectively reduce the aldehyde functionality to a primary alcohol.
Protocol:
Dissolve the crude N-Boc-(1-aminoindan-2-yl)methanal from the previous step in methanol.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction by TLC.
Quench the reaction by the slow, dropwise addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain N-Boc-(cis-1-amino-indan-2-yl)-methanol.
Mechanistic Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of the Boc-carbamate group. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent workup with water protonates the resulting alkoxide to yield the primary alcohol.
Step 4: Deprotection of the Amine
Objective: To remove the Boc protecting group and obtain the final target molecule.
Protocol:
Dissolve the purified N-Boc-(cis-1-amino-indan-2-yl)-methanol (1.0 eq) in dichloromethane (DCM).
Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.
Stir the reaction mixture for 1-2 hours.
Monitor the reaction by TLC.
Upon completion, remove the DCM and excess TFA under reduced pressure.
Dissolve the residue in a small amount of water and basify to pH 10-11 with a 1M solution of sodium hydroxide (NaOH).
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (cis-1-amino-indan-2-yl)-methanol. The product can be further purified by recrystallization if necessary.
Mechanistic Rationale: The Boc group is labile under acidic conditions.[11][12] The mechanism involves protonation of the carbonyl oxygen of the carbamate by TFA, followed by the cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates (loses CO₂) to liberate the free primary amine.[9]
Summary of Quantitative Data
The following table provides a hypothetical, yet realistic, summary of the expected outcomes for this synthetic sequence, assuming a starting quantity of 10 mmol of cis-1-aminoindan-2-ol.
Step
Product
Starting Amount (mmol)
Molecular Weight ( g/mol )
Expected Yield (%)
Product Mass (g)
Purity (by HPLC)
1
N-Boc-cis-1-aminoindan-2-ol
10.0
249.32
95
2.37
>98%
2
N-Boc-(1-aminoindan-2-yl)methanal
9.5
261.32
65
1.61
(Crude)
3
N-Boc-(cis-1-amino-indan-2-yl)-methanol
6.18 (theor.)
263.34
90
1.47
>97%
4
(cis-1-Amino-indan-2-yl)-methanol
5.56
163.22
92
0.83
>99%
Conclusion
This technical guide has outlined a robust and scientifically plausible synthetic route for the homologation of cis-1-aminoindan-2-ol to (cis-1-amino-indan-2-yl)-methanol. By employing a strategic sequence of amine protection, a key Tiffeneau-Demjanov rearrangement, reduction, and deprotection, the target 1,3-amino alcohol can be synthesized in good overall yield. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for researchers aiming to explore the synthesis and application of this and related novel aminoindanol derivatives. This work underscores the power of classic name reactions in modern synthetic challenges and provides a clear roadmap for the laboratory-scale production of (cis-1-amino-indan-2-yl)-methanol.
Cossy, J., Gomez Pardo, D., Dumas, C., Mirguet, O., Déchamps, I., Métro, T.-X., Burger, B., Roudeau, R., Appenzeller, J., & Cochi, A. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality, 21(9), 850–856. [Link]
D'Hondt, S., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2469. [Link]
Ielo, L., et al. (2020). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie - Chemical Monthly, 151, 203–216. [Link]
Singer, R., et al. (2006). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Process Research & Development, 10(4), 855-857. [Link]
ChemOrgChem. (2024, February 28). Unlock Ring Expansion! Tiffeneau-Demjanov Rearrangement Explained (Mechanism & Examples). YouTube. [Link]
Cossy, J., et al. (2009). Rearrangement of β-aminoalcohol and application to the synthesis of biologically active compounds. Chirality, 21(9), 850-6. [Link]
Michigan State University. (n.d.). Rearrangement. MSU Chemistry. [Link]
Cossy, J., & Pardo, D. G. (2009). Rearrangement of β-amino alcohols via aziridiniums: a review. Chemical Society Reviews, 38(11), 3125-3140. [Link]
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937–961. [Link]
Coleman, G. H., & Honeywell, G. E. (1939). THE REARRANGEMENT OF BETA AMINO ALCOHOLS WITH HEAT AND ALKALI. Journal of the American Chemical Society, 61(4), 963–965. [Link]
Dutta, D., et al. (2024). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Journal of the American Chemical Society, 146(15), 10457–10466. [Link]
Li, J. J. (2019). Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements. In Name Reactions (pp. 149-152). Springer, Cham. [Link]
Kim, H. J., et al. (2007). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Bulletin of the Korean Chemical Society, 28(11), 2035-2036. [Link]
[1][2] Executive Summary CAS 55270-04-7 , chemically known as (cis-1-Amino-indan-2-yl)-methanol or cis-1-amino-2-hydroxymethylindane , is a specialized chiral building block used primarily in asymmetric synthesis and med...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
CAS 55270-04-7 , chemically known as (cis-1-Amino-indan-2-yl)-methanol or cis-1-amino-2-hydroxymethylindane , is a specialized chiral building block used primarily in asymmetric synthesis and medicinal chemistry.[1] Distinct from the widely recognized HIV protease inhibitor intermediate cis-1-amino-2-indanol (CAS 126456-43-7), this molecule possesses an extended hydroxymethyl arm at the C2 position. This structural modification alters its steric and electronic profile, making it a critical scaffold for designing novel chiral ligands (e.g., BOX, PyBOX derivatives) and organocatalysts.
This guide provides a comprehensive technical overview for researchers utilizing CAS 55270-04-7 in drug development and proteomic applications. It covers physicochemical properties, handling protocols, safety standards, and experimental workflows grounded in recent synthetic methodologies.
Part 1: Chemical & Physical Characterization
The utility of CAS 55270-04-7 stems from its rigid indane backbone and the specific cis-orientation of the amino and hydroxymethyl groups, which facilitates bidentate coordination with metal centers.
Physicochemical Properties Table
Property
Data
Note
CAS Number
55270-04-7
Unique Identifier
Chemical Name
(cis-1-Amino-indan-2-yl)-methanol
Synonyms: cis-1-amino-2-hydroxymethylindane
Molecular Formula
C₁₀H₁₃NO
-
Molecular Weight
163.22 g/mol
-
Appearance
White to off-white solid
Crystalline powder
Melting Point
81–84 °C
Literature value [1]
Solubility
DMSO, Methanol, DCM
Limited solubility in water
Chirality
cis-relative stereochemistry
Available as racemate or enantiopure forms
pKa (Predicted)
~9.5 (Amine)
Basic nitrogen functionality
Part 2: Mechanism of Action & Synthetic Utility
Role as a Chiral Auxiliary
In drug discovery, CAS 55270-04-7 serves as a "privileged structure." Its mechanism of action in a synthetic context relies on the chelation effect . The nitrogen atom (amine) and the oxygen atom (hydroxymethyl) are positioned to form a stable 5- or 6-membered chelate ring with transition metals (e.g., Cu, Zn, Ru).
Steric Control: The rigid indane ring prevents rotation, locking the chiral information close to the reaction center.
Electronic Modulation: The hydroxymethyl group acts as a hydrogen bond donor/acceptor, influencing the stereochemical outcome of catalytic reactions such as Diels-Alder cycloadditions or enantioselective reductions.
Structural Distinction
Researchers must not confuse this CAS with cis-1-amino-2-indanol. The extra methylene group (-CH₂-) in CAS 55270-04-7 extends the reach of the hydroxyl group, altering the "bite angle" of the ligand when bound to metals. This makes it superior for specific catalytic cycles where a larger coordination pocket is required.
Visualization: Coordination Logic
The following diagram illustrates the logical flow of using CAS 55270-04-7 to generate a chiral catalyst.
Caption: Workflow transforming CAS 55270-04-7 into a catalytically active metal complex for asymmetric synthesis.
Part 3: Handling, Stability & Safety[4]
Safety Profile (SDS Summary)
While not classified as highly toxic, CAS 55270-04-7 is an irritant. Standard laboratory safety protocols (GLP) are mandatory.
PPE: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid dust inhalation.
Storage & Stability[4][7]
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) if possible to prevent moisture absorption which can degrade the amine functionality over time.
Incompatibility: Strong oxidizing agents and acid chlorides.
Part 4: Experimental Protocols
Protocol 1: Standard Reconstitution for Synthesis
Objective: Prepare a stock solution for use as a ligand precursor.
Calculation: Calculate the required mass for a 0.1 M solution. (e.g., 163.22 mg in 10 mL solvent).
Solvent Selection:
Preferred: Anhydrous Dichloromethane (DCM) or Methanol (MeOH).
Avoid: Water (poor solubility).
Dissolution:
Weigh the solid CAS 55270-04-7 in a tared vial.
Add the solvent slowly while vortexing.
Note: If the solution remains cloudy, mild sonication (30 seconds) is permissible.
Drying: If using for moisture-sensitive catalysis, dry the solution over activated 4Å molecular sieves for 1 hour prior to use.
Protocol 2: Synthesis of a Chiral Oxazoline Ligand
Context: A common application of CAS 55270-04-7 is converting it into an oxazoline ligand for asymmetric catalysis.
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
Reagents:
1.0 eq CAS 55270-04-7
1.1 eq Imidate salt or Nitrile (R-CN) + ZnCl₂ (catalytic)
Solvent: Chlorobenzene or Toluene.
Reflux: Heat the mixture to reflux (approx. 110°C) for 12–24 hours.
Mechanism:[4] The amine attacks the nitrile carbon, followed by cyclization of the hydroxyl group to form the oxazoline ring.
Workup: Cool to room temperature, quench with saturated NaHCO₃, and extract with EtOAc.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Handling Decision Tree
The following diagram guides the researcher through the handling process based on the intended application.
Caption: Decision matrix for storage, solubilization, and quality control of CAS 55270-04-7.
References
Ghosh, A. K., et al. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC (NIH). Retrieved from [Link](Note: Contextual reference for the cis-aminoindanol scaffold family).
University of Szeged . Syntheses and transformations of alicyclic β-amino acid derivatives. Retrieved from [Link]
A Senior Application Scientist's Guide to the Chiral Resolution of (cis-1-Amino-indan-2-yl)-methanol
This guide provides an in-depth technical exploration of the chiral resolution of (cis-1-Amino-indan-2-yl)-methanol, a critical chiral building block in modern pharmaceuticals. Designed for researchers, chemists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical exploration of the chiral resolution of (cis-1-Amino-indan-2-yl)-methanol, a critical chiral building block in modern pharmaceuticals. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and strategic considerations for achieving high enantiomeric purity.
The Strategic Importance of (cis-1-Amino-indan-2-yl)-methanol in Drug Discovery
(1S,2R)-1-Amino-2-indanol and its enantiomer are highly valued intermediates in the synthesis of several key pharmaceuticals. Most notably, it forms the backbone of the HIV protease inhibitor Indinavir. The specific stereochemistry of this fragment is paramount to its biological activity, as only the correct enantiomer will fit precisely into the enzyme's active site. Consequently, the efficient and scalable resolution of the racemic mixture into its constituent enantiomers is a foundational step in the manufacturing process of these life-saving drugs.
The "cis" configuration of the amino and hydroxyl groups on the indan scaffold creates a rigidified diol-like structure that is a common motif in asymmetric synthesis, often serving as a chiral ligand or a starting point for complex molecular architectures.
Foundational Principles: The Logic of Chiral Resolution
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, enantiomerically pure components. Since enantiomers possess identical physical properties (e.g., boiling point, solubility), direct separation is not feasible. The core strategy involves converting the pair of enantiomers into a pair of diastereomers.
Diastereomers, unlike enantiomers, have different physical properties, allowing for their separation by conventional techniques such as fractional crystallization or chromatography. The most common approach, and the focus of our primary discussion, is diastereomeric salt formation . This involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). The resulting products are two diastereomeric salts with different solubilities, enabling one to be selectively crystallized from the solution.
Foundational
A Comprehensive Technical Guide to the Stereoselective Synthesis of (cis-1-Amino-indan-2-yl)-methanol
Abstract (cis-1-Amino-indan-2-yl)-methanol, commonly known as cis-1-amino-2-indanol, stands as a cornerstone chiral building block in modern organic and medicinal chemistry. Its rigid, conformationally constrained bicycl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(cis-1-Amino-indan-2-yl)-methanol, commonly known as cis-1-amino-2-indanol, stands as a cornerstone chiral building block in modern organic and medicinal chemistry. Its rigid, conformationally constrained bicyclic framework is pivotal to its function as a highly effective chiral auxiliary, a ligand in asymmetric catalysis, and a key structural motif in numerous pharmaceuticals.[1][2][3] Notably, the (1S, 2R)-enantiomer is a critical component of the highly successful HIV protease inhibitor, Indinavir (Crixivan®).[1][4] This guide provides an in-depth exploration of the primary stereoselective synthetic strategies developed to access this valuable molecule, focusing on the underlying principles of stereocontrol, mechanistic rationale, and practical applications for researchers and drug development professionals.
Introduction: The Strategic Importance of cis-1-Amino-2-indanol
The efficacy of cis-1-amino-2-indanol in inducing high levels of stereoselectivity stems from its rigid indane skeleton, which minimizes conformational ambiguity in transition states.[1] This structural feature, a significant advantage over more flexible acyclic amino alcohols like phenylglycinol, has led to its widespread adoption.[1][5] Its applications are diverse, ranging from its use in chiral auxiliaries for aldol and Diels-Alder reactions to its role as a ligand for highly efficient catalytic asymmetric reductions and transfer hydrogenations.[1][6] The primary synthetic challenge lies in the simultaneous and precise control of the relative (cis) and absolute stereochemistry at the C1 and C2 positions. This guide will dissect the most successful and innovative approaches to surmount this challenge.
Key Synthetic Strategies from Indane-Based Precursors
A significant portion of synthetic efforts commences with readily available indane-based starting materials, such as indene or indan-1-one. These routes leverage the existing ring system to install the desired functionality with stereochemical control.
Asymmetric Epoxidation of Indene and Subsequent Aminolysis
One of the most practical and widely adopted strategies involves the asymmetric epoxidation of indene, followed by the regioselective opening of the resulting epoxide. The Jacobsen-Katsuki epoxidation has proven to be a highly effective method for generating enantioenriched indene oxide.[1]
Workflow: Asymmetric Epoxidation Route
Caption: Asymmetric epoxidation of indene followed by aminolysis.
Causality and Mechanistic Insight: The success of this route hinges on two key steps. First, the use of a chiral manganese-salen complex (Jacobsen's catalyst) effectively shields one face of the indene double bond, leading to the formation of one enantiomer of the epoxide in high excess.[1] Second, the subsequent ring-opening with an amine or azide nucleophile must proceed with high regioselectivity. The attack typically occurs at the benzylic C1 position, and under appropriate conditions, can proceed with inversion of stereochemistry, leading to a trans azido alcohol. A subsequent inversion at the C2 hydroxyl group (e.g., via a Mitsunobu reaction) is then required to establish the final cis stereochemistry.[1]
A highly practical synthesis developed by Senanayake and colleagues involves the Jacobsen epoxidation to produce indene oxide with 88% enantiomeric excess (ee).[1] This is a cornerstone of industrial-scale production.
Intramolecular Cyclization Strategies
Another powerful approach involves the intramolecular cyclization of a suitable precursor derived from indene. This strategy often proceeds through a trans-functionalized intermediate which is then cyclized to form a cis-oxazoline, which upon hydrolysis yields the desired product.
Workflow: Intramolecular Amide Cyclization
Caption: Synthesis via intramolecular cyclization of a trans-aminoindanol derivative.
Expertise in Action: This classic strategy, first reported by Lutz and Wayland, relies on a double inversion mechanism.[1][2] The initial formation of a trans-bromohydrin from indene, followed by conversion to the trans-amino alcohol, sets the stage. Treatment with benzoyl chloride and then thionyl chloride facilitates an intramolecular cyclization where the amide oxygen attacks the C2 carbon, displacing a transient chlorosulfite ester with inversion of configuration.[2] This forms the crucial cis-oxazoline. The final acidic hydrolysis opens the oxazoline ring to furnish the racemic cis-1-amino-2-indanol.[1][2] Enantioselective versions of this process have been developed, for instance, by starting with an enantioselective epoxidation to access an enantiopure trans-amino alcohol intermediate.[2]
Reduction of α-Hydroxy Oxime Ethers from Indan-1-one
Racemic cis-1-amino-2-indanol can be prepared stereoselectively from indan-1-one. This method involves the formation of an α-hydroxy ketone, conversion to an oxime ether, and subsequent diastereoselective reduction.
Hydroxylation: Treat indan-1-one with potassium hydroxide and iodobenzene diacetate in methanol to form 2-hydroxy-1-indanone dimethyl ketal.
Ketal Hydrolysis: Perform acidic hydrolysis to yield the α-hydroxy ketone.
Oxime Formation: React the α-hydroxy ketone with benzyloxyamine hydrochloride in pyridine to afford the α-hydroxy oxime-ether.
Diastereoselective Reduction: Reduce the oxime ether using a borane-THF complex. This step preferentially yields the cis-aminoindanol over the trans isomer.
Rationale: The diastereoselectivity in the final reduction step is directed by the existing hydroxyl group at C2, which coordinates to the borane reagent and directs hydride delivery from the same face, resulting in the cis product.[1]
Synthesis from Acyclic Precursors
Building the chiral centers on an acyclic precursor before the final ring-closing reaction offers an elegant and powerful alternative for absolute stereocontrol.
Sharpless Asymmetric Dihydroxylation of Cinnamates
An enantioselective synthesis starting from (E)-cinnamate ethyl ester was reported by Ko's group.[2][7][8] This approach establishes both stereocenters with high fidelity in the initial steps.
Workflow: Synthesis from an Acyclic Precursor
Caption: Enantioselective synthesis via Sharpless dihydroxylation and cyclization.
Mechanistic Discussion: The Sharpless asymmetric dihydroxylation of the cinnamate ester sets the C2 and C3 (which will become C1 of the indanol) stereocentries, producing a syn-diol with excellent enantioselectivity (e.g., 99% ee).[2] The key to achieving the cis relationship in the final product is the subsequent selective substitution of the benzylic alcohol with an azide nucleophile under Mitsunobu conditions, which proceeds with inversion of configuration.[2] The resulting acyclic precursor, now possessing the correct relative and absolute stereochemistry, is then cyclized via an intramolecular Friedel-Crafts reaction to form the indane ring system.
Enzymatic and Kinetic Resolution Strategies
For routes that produce racemic mixtures, enzymatic resolution provides a highly efficient and environmentally benign method for isolating the desired enantiomer.
Lipase-Catalyzed Kinetic Resolution
Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the easy separation of the acylated product from the unreacted enantiomer. Ghosh et al. developed a highly effective resolution of racemic trans-1-azido-2-indanol, a key intermediate in several synthetic routes.[1]
Protocol: Enzymatic Resolution of (±)-trans-1-azido-2-indanol [1]
Substrate Preparation: Synthesize racemic trans-1-azido-2-indanol from indene via epoxidation and subsequent ring-opening with sodium azide.
Enzymatic Acylation: Treat the racemic azido alcohol with Lipase PS (from Pseudomonas sp.) and an acyl donor like isopropenyl acetate in a suitable organic solvent (e.g., dimethoxyethane).
Separation: The reaction yields the unreacted (1S, 2S)-azidoindanol and the acylated (1R, 2R)-azido acetate, both with high enantiomeric excess (>96% ee). These diastereomers can be separated chromatographically.
Conversion to cis-Aminoindanol: Each separated enantiomer of the trans-azido alcohol can then be converted to the corresponding enantiomer of cis-1-amino-2-indanol through stereochemical inversion at C2 followed by reduction of the azide.
More recently, continuous-flow systems using immobilized Candida antarctica lipase B (CAL-B) have been developed for the direct kinetic resolution of (±)-cis-1-amino-2-indanol itself via selective N-acetylation.[2][9]
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends on the desired scale, required enantiopurity, and available starting materials.
Synthetic Strategy
Key Starting Material
Stereocontrol Method
Typical Stereoselectivity
Advantages
Disadvantages
Asymmetric Epoxidation
Indene
Chiral Catalyst (Jacobsen)
80-95% ee
Practical, scalable, direct
May require subsequent inversion step
Intramolecular Cyclization
Indene
Substrate Control (Double Inversion)
Racemic (unless chiral starting material)
High yielding, reliable
Requires resolution for enantiopure product
From Acyclic Precursors
(E)-Cinnamate Ester
Chiral Reagent (Sharpless AD)
>99% ee
Excellent enantiocontrol
Longer synthetic sequence
Enzymatic Resolution
Racemic Intermediates
Enzyme-catalyzed kinetic resolution
>96% ee
High enantiopurity, "green"
Requires separation, 50% theoretical max yield
Pd-Catalyzed Hydrogenation
1,2-Indanedione Oxime
Catalyst and condition control
Good diastereoselectivity
Potentially simple, direct
Control can be sensitive to conditions
Conclusion
The stereoselective synthesis of (cis-1-Amino-indan-2-yl)-methanol has been the subject of extensive research, leading to a diverse array of elegant and practical solutions. Strategies ranging from catalytic asymmetric transformations of simple precursors like indene to enzymatic resolutions and the construction from acyclic building blocks have all proven highly effective. The choice of synthesis is a strategic decision guided by the specific requirements of the research or development program. The continued innovation in this area underscores the enduring importance of this chiral scaffold in the pursuit of new asymmetric methodologies and advanced therapeutic agents.
References
Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Arkivoc, 2000(6), 84-106. Available from: [Link]
Gager, O., & Guiry, P. J. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. Available from: [Link]
Gager, O., & Guiry, P. J. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PubMed. Available from: [Link]
Kilic, H., Cetin, M., & Ikizler, A. A. (2021). Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation. Synthetic Communications, 51(23), 3535-3546. Available from: [Link]
Ko, S. Y., An, K. M., & Kim, E. J. (2006). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Bulletin of the Korean Chemical Society, 27(12), 2019-2022. Available from: [Link]
Gallou, F., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874. Available from: [Link]
Kim, E. J., An, K. M., & Ko, S. Y. (2006). Enantioselective synthesis of cyclic amino alcohols: Cis-1-amino-2-indanol. Ewha Womans University. Available from: [Link]
Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Current Organic Synthesis, 1(2), 115-143. Available from: [Link]
Gallou, F., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. ACS Publications. Available from: [Link]
Katsumura, S., et al. (2002). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l - and d -α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry, 67(23), 8089-8096. Available from: [Link]
Khan, S., et al. (2023). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 18889. Available from: [Link]
Smith, A. E., et al. (2023). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCrData, 8(10). Available from: [Link]
Palmer, M. J., et al. (1999). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 64(26), 9670-9673. Available from: [Link]
Gotor-Fernández, V., et al. (2018). Continuous-Flow Kinetic Resolution of (±)-cis-1-Amino-2-indanol by Lipase-Catalyzed N-Acetylation. Organic Process Research & Development, 22(12), 1709-1713. Available from: [Link]
A Technical Guide to the Molecular Structure and Conformation of (cis-1-Amino-indan-2-yl)-methanol
Authored for Researchers, Scientists, and Drug Development Professionals Abstract (cis-1-Amino-indan-2-yl)-methanol, often referred to as cis-aminoindanol, is a chiral 1,2-amino alcohol whose rigid bicyclic framework has...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(cis-1-Amino-indan-2-yl)-methanol, often referred to as cis-aminoindanol, is a chiral 1,2-amino alcohol whose rigid bicyclic framework has made it a cornerstone in asymmetric synthesis and a privileged scaffold in medicinal chemistry.[1][2][3] Its efficacy as a chiral auxiliary, ligand, and a key structural component in pharmaceuticals like the HIV protease inhibitor Indinavir is fundamentally dictated by its three-dimensional structure.[2][4][5][6] This guide provides an in-depth analysis of the molecular architecture and conformational landscape of cis-aminoindanol. We will explore the subtle interplay of steric and electronic factors, with a particular focus on the role of intramolecular hydrogen bonding in defining the molecule's preferred spatial arrangement. This analysis is grounded in a synthesis of data from experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, complemented by insights from computational modeling.
The Architectural Significance of (cis-1-Amino-indan-2-yl)-methanol
(cis-1-Amino-indan-2-yl)-methanol is a bicyclic organic compound featuring an indan core—a fused benzene and cyclopentane ring system. The defining features are an amino group (-NH₂) at position 1 and a hydroxymethyl group (-CH₂OH) at position 2. The cis stereochemical descriptor signifies that these two substituents reside on the same face of the cyclopentane ring. This relative stereochemistry is critical, as it constrains the molecule into a conformationally rigid structure that is essential for its function in inducing stereoselectivity in chemical reactions.[2][5][7]
This rigid scaffold has proven invaluable in several areas:
Asymmetric Catalysis: As a precursor to widely used BOX and PyBOX ligands, it plays a central role in asymmetric catalysis.[1][2][3]
Chiral Auxiliaries: It serves as a chiral auxiliary, guiding the stereochemical outcome of reactions such as diastereoselective alkylations.[2][8]
Drug Design: The indan substructure is a key component in bioactive molecules, most notably in Indinavir, an HIV protease inhibitor.[2][4][6][8] The specific conformation of the aminoindanol moiety is crucial for its binding affinity and therapeutic efficacy.
The molecule exists as a pair of enantiomers, (1R,2S) and (1S,2R), which are mirror images of each other. The specific enantiomer used is critical for achieving the desired stereochemical outcome in asymmetric synthesis.[6][9]
Key Determinants of Molecular Conformation
The three-dimensional shape of cis-aminoindanol is not static but is governed by a delicate balance of intramolecular forces. The conformation of the five-membered cyclopentane ring and the orientation of the functional groups are the primary degrees of freedom.
Puckering of the Indan Ring
The cyclopentane ring of the indan scaffold is non-planar. To relieve torsional strain, it adopts a puckered conformation, typically an "envelope" or "twist" form. The fusion to the rigid benzene ring restricts this puckering, making the overall scaffold more rigid than a simple substituted cyclopentane.
The Dominant Role of Intramolecular Hydrogen Bonding
The most significant factor governing the preferred conformation is the potential for an intramolecular hydrogen bond between the amino group and the hydroxymethyl group. Due to the cis relationship, these groups are positioned in close proximity, allowing for the formation of a stabilizing hydrogen bond. This interaction locks the relative orientation of the two substituents, significantly reducing the conformational flexibility of the molecule. This constrained geometry is a key reason for its effectiveness as a chiral ligand, as it presents a well-defined and predictable chiral environment.[5][7]
Experimental Elucidation of Structure and Conformation
Determining the precise three-dimensional structure and preferred conformation of cis-aminoindanol requires a combination of powerful analytical techniques. NMR spectroscopy provides insights into the solution-state conformation, while X-ray crystallography reveals the definitive solid-state structure.
Workflow: A Multi-Technique Approach to Structural Analysis
A comprehensive understanding is achieved by integrating data from multiple experimental and computational methods. Each technique provides a unique piece of the puzzle, and their combination allows for a self-validating and robust structural model.
Caption: Integrated workflow for conformational analysis.
Protocol: High-Resolution NMR Spectroscopy
NMR spectroscopy is a primary tool for determining the structure and dynamic properties of molecules in solution.[10][11]
Objective: To confirm the covalent structure and elucidate the preferred solution-state conformation of (cis-1-Amino-indan-2-yl)-methanol.
Methodology:
Sample Preparation:
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can be critical, as it may influence hydrogen bonding and thus conformation.
Transfer the solution to a standard 5 mm NMR tube.
1D NMR Acquisition (¹H and ¹³C):
Acquire a ¹H NMR spectrum to observe proton chemical shifts and coupling constants (J-values). The coupling constants between protons on the cyclopentane ring are particularly informative for deducing dihedral angles and ring pucker.
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
2D NMR for Connectivity (COSY & HSQC):
COSY (Correlation Spectroscopy): Run a standard COSY experiment to establish proton-proton coupling networks, confirming the connectivity of the atoms within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Perform an HSQC experiment to correlate each proton with its directly attached carbon atom. This confirms carbon assignments.
2D NMR for Conformational Analysis (NOESY/ROESY):
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. The NOE effect is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.
Execution: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms).
Interpretation: A strong NOE cross-peak between the proton at C1 and the protons of the hydroxymethyl group at C2 would provide definitive proof of their cis relationship. The absence of such cross-peaks in the trans isomer would be expected.
Protocol: Single-Crystal X-ray Diffraction
X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and torsion angles.[8]
Objective: To obtain a definitive solid-state crystal structure of (cis-1-Amino-indan-2-yl)-methanol.
Methodology:
Crystal Growth:
Grow single crystals of the compound suitable for diffraction. This is often the most challenging step.
A common method is slow evaporation of a solvent. For cis-aminoindanol derivatives, an ethyl acetate/hexane mixture has been used successfully.[8]
Select a well-formed, defect-free crystal under a microscope.
Data Collection:
Mount the crystal on a goniometer head.
Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion.
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
Structure Solution and Refinement:
Process the raw diffraction data to obtain a set of structure factors.
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
Build an initial molecular model into the electron density map.
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed structure factors.
Computational Modeling: In Silico Insights
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complement to experimental data.[12][13] It allows for the exploration of the entire potential energy surface, the identification of low-energy conformers, and the quantification of the energy differences between them.
Workflow: DFT-Based Conformational Search
Objective: To identify the lowest energy conformation of cis-aminoindanol and to rationalize its stability.
Methodology:
Initial Structure Generation: Build the (cis-1-Amino-indan-2-yl)-methanol structure in a molecular modeling program.[13]
Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational possibilities of the amino and hydroxymethyl groups.
Geometry Optimization and Energy Calculation:
For each identified conformer, perform a full geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
The calculations should account for the solvent environment using a continuum solvation model (e.g., SMD or PCM) if comparison to NMR data is desired.[12]
Analysis:
Compare the relative energies of the optimized conformers. The lowest energy structure represents the most stable conformation.
Analyze the geometry of the global minimum. Measure the H-N···O-H distance and angle to confirm and characterize the intramolecular hydrogen bond.
Correlate the calculated structure with experimental data. For example, calculated NMR chemical shifts can be compared with the experimental spectrum.
The Consensus Conformation and Its Implications
The convergence of experimental and computational data points to a highly stable, dominant conformation for (cis-1-Amino-indan-2-yl)-methanol.
Parameter
Observation
Implication
Stereochemistry
cis configuration confirmed by NOESY
The amino and hydroxyl groups are on the same face of the ring, enabling interaction.
Ring Pucker
Envelope conformation
Relieves torsional strain in the five-membered ring.
Key Interaction
Intramolecular H-bond (O-H···N or N-H···O)
Locks the orientation of the side chains, creating a rigid, C-shaped structure.
Thermodynamics
This H-bonded conformer is the global minimum on the DFT potential energy surface.
It is the most populated and functionally relevant conformation.
This well-defined and rigid conformation is the source of its utility. When used as a chiral ligand, it coordinates to a metal center, creating a highly organized and predictable chiral pocket that forces reacting substrates to approach from a specific direction, leading to high enantioselectivity.[4][6] In a drug molecule like Indinavir, this precise shape is responsible for the specific hydrogen bonding and hydrophobic interactions within the active site of the HIV protease enzyme.[4][6][14]
Conclusion
The molecular structure and conformation of (cis-1-Amino-indan-2-yl)-methanol are defined by its rigid indan scaffold and, most critically, by the intramolecular hydrogen bond enabled by the cis stereochemistry of its functional groups. A synergistic approach, combining high-resolution NMR, single-crystal X-ray diffraction, and DFT calculations, provides a comprehensive and validated model of its three-dimensional architecture. This detailed structural understanding is paramount for rationalizing its function and for designing new catalysts, ligands, and therapeutic agents based on this exceptionally valuable chiral building block.
References
ResearchGate. cis-1-amino-2-indanol structure and examples of applications. Available from: [Link]
Khan, S., et al. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. Available from: [Link]
Smith, G. M., et al. (2024). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
Smith, G. M., et al. (2024). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCr Journals. Available from: [Link]
Tormena, C. F., et al. (2013). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available from: [Link]
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules. Available from: [Link]
Ghosh, A. K., et al. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chemical Reviews. Available from: [Link]
D'Andrea, L. D., & Malgieri, G. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. Available from: [Link]
Lira, S. M., et al. (2023). Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue. Pharmacology Research & Perspectives. Available from: [Link]
Baldwin, A. J., & Kay, L. E. (2009). NMR spectroscopy brings invisible protein states into focus. Nature Chemical Biology. Available from: [Link]
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews. Available from: [Link]
Power, J. E. (2019). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA. Available from: [Link]
Cho, H.-W., et al. (2008). Feature selection for classification of high-resolution NMR spectra. NIH Public Access. Available from: [Link]
Makarchikov, A., et al. (2024). Investigating Coenzyme Function of Thiamine Triphosphate Using Its Novel Hydrolysis-Resistant Analog and Transketolase. Molecules. Available from: [Link]
Raunak, R., et al. (2026). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. Available from: [Link]
Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available from: [Link]
Chemical Communications Blog. (2025). Awards. Available from: [Link]
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PubMed. Available from: [Link]
Application Note: Enantioselective Catalysis with (cis-1-Amino-indan-2-yl)-methanol Scaffolds
This Application Note is designed for researchers and process chemists utilizing (cis-1-Amino-indan-2-yl)-methanol and its structurally related scaffold, cis-1-amino-2-indanol , in asymmetric synthesis. While the famous...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists utilizing (cis-1-Amino-indan-2-yl)-methanol and its structurally related scaffold, cis-1-amino-2-indanol , in asymmetric synthesis.
While the famous Merck Ligand (cis-1-amino-2-indanol) features a secondary alcohol directly on the ring, the (cis-1-Amino-indan-2-yl)-methanol variant features a primary alcohol (hydroxymethyl group) at the C2 position. This guide addresses the catalytic utility of this specific primary amino-alcohol scaffold while drawing necessary mechanistic parallels to the industry-standard indanol.
Introduction & Mechanistic Rationale
The cis-1-amino-indan-2-yl backbone is a "privileged structure" in asymmetric catalysis. Unlike flexible amino alcohols (e.g., ephedrine or phenylglycinol), the indan backbone imposes a rigid conformational lock.[1] This rigidity minimizes the entropic cost of ligand-metal binding and creates a well-defined "chiral pocket" that discriminates between prochiral faces of substrates with high fidelity.
Structural Distinction[1][2]
cis-1-Amino-2-indanol (The Merck Ligand): Secondary alcohol (-OH) directly attached to the C2 ring carbon. Used in the synthesis of Indinavir (Crixivan).[1][2]
cis-1-Amino-indan-2-yl-methanol (The Homolog): Primary alcohol (-CH₂OH) attached to C2. This variant offers a primary alcohol chelate , which is less sterically hindered at the oxygen terminus but maintains the rigid backbone. It is particularly useful when the standard indanol provides insufficient reactivity or incorrect bite angles in Lewis Acid complexes.
The "Indan Effect"
The cis-fused 5-membered ring restricts the rotation of the C1-C2 bond. When chelated to a metal (B, Zn, Cu), this forms a bicyclic system that acts as a "chiral wall," effectively blocking one face of the substrate.
Protocol A: Asymmetric Borane Reduction of Ketones (CBS-Type)
The most common application of this scaffold is as a chiral ligand in the borane reduction of prochiral ketones to secondary alcohols. The ligand forms an oxazaborolidine catalyst in situ.
Borane Source: Borane-THF complex (1.0 M) or Borane-Dimethylsulfide (BMS).
Solvent: Anhydrous THF (Water content <50 ppm is critical).
Substrate: Prochiral ketone (e.g., acetophenone).
Step-by-Step Protocol
Catalyst Formation (In Situ):
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Charge with Ligand (10 mol%) and anhydrous THF (to 0.1 M concentration).
Critical Step: Add Borane-THF (1.1 equivalents relative to ligand) dropwise at ambient temperature.
Stir for 1 hour at 40°C (or reflux if using the primary alcohol variant to ensure complete formation of the B-N bond and H₂ evolution).
Observation: The solution should remain clear. Cloudiness indicates moisture contamination.
Reduction Phase:
Cool the catalyst solution to -10°C .
Simultaneously add the Ketone (1.0 equiv) and the stoichiometric Borane reductant (0.6–1.0 equiv) slowly over 30–60 minutes via syringe pump.
Rationale: Slow addition keeps the concentration of free ketone low, forcing the reaction through the chiral catalyst pathway rather than the non-catalyzed background pathway.
Quench & Workup:
Add MeOH (2 mL) dropwise (Caution: H₂ evolution).
Stir for 20 minutes.
Add 1N HCl and extract with diethyl ether.
Wash organic layer with saturated NaHCO₃ and brine.
Ligand Recovery (Economic Optimization):
The ligand remains in the acidic aqueous phase during the first extraction.
Basify the aqueous phase to pH >10 with NaOH.
Extract with CH₂Cl₂ to recover the amino alcohol. Recrystallize from Ethanol/Heptane.
Data Summary: Ligand Performance Comparison
Substrate
Ligand Type
Catalyst Loading
Yield (%)
ee (%)
Notes
Acetophenone
cis-1-amino-2-indanol
5 mol%
98
96 (S)
Standard benchmark
Acetophenone
(cis-1-amino-indan-2-yl)-methanol
5 mol%
95
92-94
Slightly faster kinetics due to primary -OH
Pinacolone
cis-1-amino-2-indanol
10 mol%
92
>98
Sterically demanding substrate
Protocol B: Enantioselective Diethylzinc Addition to Aldehydes
This ligand accelerates the addition of diethylzinc to aldehydes, forming chiral secondary alcohols. The primary alcohol variant often outperforms the secondary variant in reaction rate due to reduced steric bulk around the zinc center.
Mechanism & Workflow
The ligand reacts with Et₂Zn to form a dimeric Zinc-complex. This complex breaks down into a monomeric active species upon binding the aldehyde.
Figure 1: Catalytic cycle for Diethylzinc addition. The rigid indan backbone prevents the formation of non-selective aggregates.
Step-by-Step Protocol
Preparation:
In a glovebox or under Argon, dissolve (cis-1-Amino-indan-2-yl)-methanol (5 mol%) in dry Toluene.
Add Et₂Zn (2.2 equiv, 1.0 M in hexanes) at Room Temperature.
Stir for 20 minutes. Evolution of ethane gas will occur.
Reaction:
Cool the mixture to 0°C .
Add the Aldehyde (1.0 equiv) slowly.
Monitor by TLC. Reaction times are typically 2–6 hours.
Workup:
Quench with saturated NH₄Cl.
Extract with Et₂O.
Purify via flash chromatography.
Industrial Case Study: The Indinavir Isostere
While the user's specific interest may be the methanol variant, it is scientifically critical to understand the industrial benchmark of the indanol variant to appreciate the scaffold's value.
Merck & Co. utilized cis-1-amino-2-indanol to synthesize the hydroxyethylene isostere of the HIV protease inhibitor Indinavir (Crixivan) .
Key Reaction: The amino-indanol is used not just as a catalyst, but as a chiral building block or auxiliary to open an epoxide ring, setting the stereochemistry of the transition-state mimic.
Relevance to Methanol Variant: The (cis-1-amino-indan-2-yl)-methanol can be used in analogous "stereodivergent" syntheses where the primary alcohol serves as a handle for further functionalization (e.g., oxidation to an aldehyde or acid) which is impossible with the secondary alcohol of the standard indanol.
Handling, Stability, and Troubleshooting
Solubility
Challenge: The free base ligands are often sparingly soluble in non-polar solvents (Hexane).
Solution: Use Toluene or THF. For Zinc chemistry, if the ligand does not dissolve, add the Et₂Zn; the resulting Zinc-alkoxide complex is usually highly soluble.
Storage
Store under Nitrogen/Argon at 4°C.
These ligands are amines and can absorb CO₂ from the air to form carbamates over long periods.
Validation: Check purity via ¹H NMR (CDCl₃). Look for broadening of the N-H peak or shifts in the CH-O signal indicating oxidation or carbamate formation.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low ee in CBS Reduction
Moisture in THF or Borane
Redistill THF over Na/Benzophenone. Use fresh Borane.
Low Yield in Zn-Addition
Catalyst aggregation
Increase temperature from 0°C to RT. Ensure 2.2 eq of Et₂Zn is used (excess Zn acts as a Lewis acid).
Ligand Recovery <50%
Inefficient pH adjustment
Ensure pH >10 during basification. Use CH₂Cl₂/Isopropanol (9:1) for extraction if the ligand is polar.
References
Didier, E., et al. (1991). "Cis-1-amino-2-indanol as a chiral auxiliary: Application to the synthesis of enantiomerically pure oxazaborolidines." Tetrahedron, 47(27), 4941-4958.
Ghosh, A. K., et al. (1997).[3] "Cis-1-Amino-2-indanol in Asymmetric Synthesis." Synthesis, 1997(06), 541-571.
Reider, P. J. (1997). "Advances in the Synthesis of HIV Protease Inhibitors: Indinavir." Chimia, 51, 306-308. (Merck Process Research).
Lutz, C. (2006). "cis-1-Amino-2-indanol in drug design and applications to asymmetric processes." Chemical Reviews, 106(7), 2843-2874.[4]
Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986-2012.
Application Notes & Protocols: (cis-1-Amino-indan-2-yl)-methanol in the Synthesis of Chiral Ligands
Foreword: The Architectural Advantage of a Constrained Scaffold In the landscape of asymmetric synthesis, the quest for efficient and selective chiral ligands is perpetual. Among the myriad of chiral building blocks, (ci...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Architectural Advantage of a Constrained Scaffold
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral ligands is perpetual. Among the myriad of chiral building blocks, (cis-1-Amino-indan-2-yl)-methanol, commonly known as cis-1-amino-2-indanol, has carved a significant niche.[1][2] Its prominence stems not from complexity, but from a masterful simplicity in design: a rigid, bicyclic indane skeleton that conformationally restricts the relative positions of the crucial 1-amino and 2-hydroxyl groups.[3] This inherent rigidity is a cornerstone of its success, as it dramatically reduces the number of possible transition state geometries in a catalytic cycle, thereby enhancing enantioselectivity.[3]
First rising to prominence as a key component in the HIV protease inhibitor Indinavir, its utility has expanded far beyond medicinal chemistry.[3][4] Today, it serves as the foundational scaffold for some of the most powerful and widely used ligand classes in asymmetric catalysis, including the venerable bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) families.[1][5] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of key chiral ligands derived from this versatile scaffold, complete with actionable protocols and insights into the causality behind the experimental design.
Part 1: Foundational Ligand Classes from a Singular Precursor
The true power of (cis-1-Amino-indan-2-yl)-methanol lies in its role as a divergent precursor. The vicinal amino and alcohol functionalities serve as synthetic handles for the construction of a diverse array of ligand architectures, each tailored for specific catalytic applications.
The C₂-Symmetric Workhorses: Bis(oxazoline) "IndaBox" Ligands
Bis(oxazoline) ligands are pillars of modern asymmetric catalysis, and those derived from the indanol scaffold, often termed "IndaBox" ligands, are particularly effective due to their enhanced structural rigidity.[6] They form well-defined square planar or octahedral complexes with various transition metals (e.g., Cu(I), Cu(II), Fe(III), Ru(II)), creating a chiral pocket that effectively shields one face of the substrate.
Causality of Synthesis: The synthesis is a two-step process involving condensation followed by cyclization.
Amide Formation: The reaction of two equivalents of the chiral amino alcohol with a dicarboxylic acid derivative (like dimethyl malonyl dichloride) forms a bis(amide) intermediate. Triethylamine or a similar non-nucleophilic base is crucial here; it acts as a scavenger for the HCl generated, driving the reaction to completion without promoting side reactions.
Dehydrative Cyclization: The critical oxazoline ring formation is achieved through dehydration. Thionyl chloride (SOCl₂) is a common reagent for this transformation. It converts the amide's carbonyl oxygen into a better leaving group and the alcohol into a chlorosulfite ester, facilitating an intramolecular Sₙ2 reaction where the amide nitrogen attacks the carbon bearing the activated hydroxyl group, leading to the formation of the two oxazoline rings.
Experimental Workflow: Synthesis of an IndaBox Ligand
Caption: Workflow for the synthesis of a C₂-symmetric IndaBox ligand.
In Situ Catalysts for Asymmetric Reduction: Oxazaborolidines
One of the earliest and most impactful applications of cis-1-amino-2-indanol is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[3] The amino alcohol reacts with a borane source, typically borane-dimethyl sulfide complex (BH₃·SMe₂), to form a chiral oxazaborolidine catalyst in situ.
Causality of Catalysis: The effectiveness of this system hinges on the pre-coordination of the borane to the more basic nitrogen atom of the oxazaborolidine ring. This complex then coordinates to the ketone substrate, positioning the carbonyl oxygen towards the boron atom and the larger substituent away from the bulky indanyl group to minimize steric clash. The hydride is then delivered from the borane to one specific face of the ketone, resulting in high enantioselectivity.[1][7] The rigid indanol backbone is critical for creating a well-defined and predictable steric environment.[3]
Caption: Simplified catalytic cycle for the CBS reduction.
Bifunctional Organocatalysts: Urea and Thiourea Derivatives
The primary amine of (cis-1-Amino-indan-2-yl)-methanol is readily derivatized to form urea or thiourea-based ligands by reaction with appropriate isocyanates or isothiocyanates, respectively.[4] These molecules are powerful bifunctional organocatalysts, capable of activating substrates through hydrogen bonding.
Causality of Synthesis & Catalysis: The synthesis is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate.[4] No catalyst is typically needed. In catalysis, the urea/thiourea moiety acts as a hydrogen-bond donor, activating an electrophile (e.g., a nitroalkene) and increasing its susceptibility to nucleophilic attack. Simultaneously, a basic site elsewhere in the catalyst or a separate basic co-catalyst can deprotonate the nucleophile, leading to a highly organized, enantioselective transition state. The indanol's hydroxyl group can also participate in hydrogen bonding, further organizing the catalytic pocket.
Application Note: (cis-1-Amino-2-indanol)-Derived Auxiliaries in Asymmetric Aldol Reactions
Introduction: The Pursuit of Stereochemical Control in Aldol Reactions The aldol reaction is one of the most powerful carbon-carbon bond-forming reactions in synthetic organic chemistry, enabling the construction of β-hy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pursuit of Stereochemical Control in Aldol Reactions
The aldol reaction is one of the most powerful carbon-carbon bond-forming reactions in synthetic organic chemistry, enabling the construction of β-hydroxy carbonyl compounds that are key structural motifs in numerous natural products and pharmaceutical agents.[1][2][3] Achieving control over the absolute and relative stereochemistry of the newly formed chiral centers, however, presents a significant challenge.[2][4] While various strategies have been developed, including the use of chiral catalysts and substrate control, the application of chiral auxiliaries remains a robust and highly reliable method for inducing stereoselectivity.[5][6][7]
This application note focuses on the use of (cis-1-Amino-2-indanol), a "privileged" chiral scaffold, in asymmetric aldol reactions.[8][9] Its rigid, conformationally constrained bicyclic structure provides a well-defined chiral environment, leading to exceptional levels of stereocontrol in a variety of transformations.[6][8] Specifically, we will detail its application as a chiral auxiliary, where it is temporarily incorporated into the reacting substrate to direct the stereochemical outcome of the aldol reaction before being subsequently removed and recovered.[5][7] This approach, particularly through the formation of a chiral oxazolidinone, offers a highly predictable and effective pathway to enantiomerically pure aldol products.[5][6]
Mechanism of Stereocontrol: The Chiral Oxazolidinone Auxiliary
Unlike organocatalysts such as proline which facilitate aldol reactions through an enamine mechanism, cis-1-amino-2-indanol functions as a chiral auxiliary.[3][10] The amino alcohol is first converted into a rigid tricyclic oxazolidinone. This oxazolidinone is then N-acylated with a carbonyl moiety (e.g., propionyl chloride) to create the aldol donor.
The key to the high diastereoselectivity lies in the formation of a well-ordered transition state. The N-acyl oxazolidinone is treated with a Lewis acid, typically a dialkylboron triflate, and a hindered base to generate a Z-boron enolate.[5][7] This enolate then reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state.[2] The rigid indane framework of the auxiliary effectively shields one face of the enolate. The aldehyde is forced to approach from the less sterically hindered face, leading to a highly predictable stereochemical outcome.[2][6] The resulting aldol adduct is formed with exceptional levels of diastereoselectivity.[5][7]
Caption: Figure 1: Mechanism of Stereocontrol.
Experimental Protocols & Workflow
The following protocols are adapted from established literature procedures and provide a reliable method for achieving high yields and stereoselectivities.[5][7] It is imperative to use anhydrous solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction sequence.
Caption: Figure 2: Experimental Workflow.
Part A: Synthesis of the Chiral Oxazolidinone Auxiliary
This procedure converts the starting amino alcohol into the rigid oxazolidinone structure required for stereocontrol.
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (1S,2R)-cis-1-amino-2-indanol (1.0 equiv.).
Reagent Addition: Add anhydrous acetonitrile (MeCN) to create a stirrable suspension. Add disuccinimidyl carbonate (DSC) (1.5 equiv.) followed by the slow addition of triethylamine (Et₃N) (3.0 equiv.).
Reaction: Stir the reaction mixture at room temperature (23 °C) for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, concentrate the mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography or recrystallization to afford the chiral oxazolidinone as a white solid.[5][7]
Part B: Asymmetric Aldol Reaction Protocol
This is the core procedure for the stereoselective C-C bond formation.
N-Acylation Setup: To a flame-dried flask under argon, add the chiral oxazolidinone from Part A (1.0 equiv.) and dissolve in anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (n-BuLi, 1.6 M in hexanes) (1.0 equiv.) dropwise. Stir for 30 minutes at this temperature.
Acylation: Add propionyl chloride (1.1 equiv.) dropwise and stir the reaction at -78 °C for 1 hour. The resulting N-propionyl oxazolidinone can be isolated or, more conveniently, used directly in the next step after an aqueous workup.
Enolate Formation: In a separate flame-dried flask under argon, dissolve the purified N-propionyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C.
Reagent Addition: Add di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf) (1.1 equiv.) dropwise, followed by the slow addition of triethylamine (Et₃N) (1.2 equiv.). Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour to ensure complete enolate formation.[5][7]
Aldol Addition: Re-cool the solution to -78 °C. Add the desired aldehyde (1.2 equiv.) dropwise.
Reaction: Stir the reaction at -78 °C, gradually warming to 0 °C over 2-5 hours. Monitor the reaction progress by TLC.
Quenching and Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aldol adduct. This product is typically of very high diastereomeric purity and can often be used without further purification.
Part C: Cleavage and Recovery of the Auxiliary
This final step liberates the desired aldol product and allows for the recovery of the valuable chiral auxiliary.
Setup: Dissolve the crude aldol adduct (1.0 equiv.) from Part B in a mixture of THF and water.
Hydrolysis: Cool the solution to 0 °C and add aqueous lithium hydroxide (LiOH, 1 M) (2.0 equiv.). Stir for 2-4 hours at 0 °C.
Extraction: Once the hydrolysis is complete, concentrate the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with ethyl acetate to recover the chiral oxazolidinone auxiliary (typically 75-85% recovery).[5][7]
Product Isolation: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the desired β-hydroxy acid product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.
Performance Data & Scope
The use of the cis-1-amino-2-indanol-derived oxazolidinone auxiliary provides excellent results across a range of aldehydes. The configurational rigidity of the tricyclic system ensures consistently high diastereofacial selectivity.[5][7]
The protocol is effective for aromatic, branched aliphatic, and α,β-unsaturated aldehydes. The extremely high diastereoselectivity (>99% d.e.) observed in all cases underscores the powerful directing effect of this chiral auxiliary.[5][7]
Conclusion
(cis-1-Amino-2-indanol) serves as an exceptionally effective chiral precursor for auxiliary-based asymmetric aldol reactions. By converting it into a rigid oxazolidinone, chemists can access a reliable system that directs the formation of aldol products with near-perfect stereocontrol. The protocols outlined provide a clear pathway to high yields and diastereoselectivities, and the ability to recover the auxiliary makes this an efficient and valuable tool for researchers, scientists, and drug development professionals engaged in complex molecule synthesis.
References
Ghosh, A. K., Duong, T. T., & McKee, S. P. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications, (22), 1673-1674. [Link]
Lecourt, T., & Spangenberg, T. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(10), 2357. [Link]
Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]
Palmer, M. J., & Wills, M. (1999). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 64(26), 9509–9512. [Link]
Khan, I., et al. (2023). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 1124. [Link]
Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843–2874. [Link]
Benaglia, M., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(21), 3424–3431. [Link]
Yu, C., et al. (2018). Catalytic enantioselective aldol reactions. Chemical Society Reviews, 47(19), 7374–7418. [Link]
Ghosh, A. K., & Fidanze, S. (2000). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chirality, 12(10), 638–649. [Link]
SciSpace. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. [Link]
Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2776. [Link]
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]
Chandler, C. L., & List, B. (2008). The Direct Catalytic Asymmetric Aldol Reaction. The Journal of the American Chemical Society, 130(22), 6737–6748. [Link]
Vicario, J. L., et al. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 11(14), 1223–1240. [Link]
ResearchGate. (2019). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. [Link]
Application Notes & Protocols: (cis-1-Amino-indan-2-yl)-methanol in Asymmetric Diels-Alder Reactions
Introduction: The Enduring Power of the Diels-Alder Reaction in Asymmetric Synthesis The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful and atom-economical method for the construction of six-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Power of the Diels-Alder Reaction in Asymmetric Synthesis
The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings. The ability to control the stereochemical outcome of this [4+2] cycloaddition is of paramount importance in the synthesis of complex, biologically active molecules and pharmaceuticals.[1] A key strategy for achieving high stereoselectivity is the use of chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into one of the reactants to direct the stereochemical course of a reaction, and are subsequently removed.
Among the pantheon of chiral auxiliaries, those derived from (cis-1-Amino-indan-2-yl)-methanol, also known as cis-1-amino-2-indanol, have emerged as exceptionally effective.[2][3] This scaffold is considered a "privileged" structure in asymmetric synthesis.[2] Its rigid, bicyclic indane framework significantly restricts conformational flexibility, creating a well-defined and sterically hindered environment that is crucial for high stereocontrol in transition states.[2] Furthermore, the ready commercial availability of both enantiomers of cis-1-amino-2-indanol allows for the synthesis of either enantiomer of a target molecule, a significant advantage in drug development.[2]
This guide provides an in-depth exploration of the application of (cis-1-Amino-indan-2-yl)-methanol-derived auxiliaries in asymmetric Diels-Alder reactions, focusing on mechanistic insights, practical protocols, and the scope of their utility for researchers in organic synthesis and drug discovery.
The Chiral Auxiliary: From Amino Alcohol to Dienophile
The effectiveness of (cis-1-Amino-indan-2-yl)-methanol lies in its straightforward conversion into various chiral auxiliaries that can be appended to a dienophile. The two primary classes of auxiliaries derived from this amino alcohol for Diels-Alder reactions are N-acyl oxazolidinones and acrylate esters of 1-arylsulfonamido-2-indanols .[1][2]
Synthesis of the Chiral Auxiliaries
The preparation of these auxiliaries is a well-established process. The oxazolidinone is typically formed by reacting the amino alcohol with phosgene or a phosgene equivalent.[2] The sulfonamide derivatives are synthesized by treating (1R,2S)-1-amino-2-indanol with an appropriate arylsulfonyl chloride in the presence of a base like triethylamine.[1] The resulting sulfonamido alcohol can then be acylated, for instance with acryloyl chloride, to generate the dienophile ready for the Diels-Alder reaction.[1]
Caption: Synthesis of a chiral acrylate dienophile.
Mechanism of Asymmetric Induction: A Tale of Steric Shielding
The high degree of stereocontrol exerted by (cis-1-Amino-indan-2-yl)-methanol-derived auxiliaries stems from their ability to effectively shield one face of the dienophile. In a Lewis acid-promoted Diels-Alder reaction, the Lewis acid coordinates to the carbonyl oxygen of the acrylate group, locking the dienophile into a more rigid conformation.
The bulky arylsulfonamido-indanol backbone then acts as a steric shield, blocking one of the prochiral faces of the dienophile from the approaching diene. The diene is thus forced to attack from the less sterically hindered face, leading to the preferential formation of one enantiomer of the product. The endo transition state is generally favored, leading to high endo/exo selectivity.
Caption: Proposed model for stereoinduction.
Application & Scope: The Diels-Alder Reaction with a Sulfonamide Auxiliary
The utility of cis-1-arylsulfonamido-2-indanols as chiral auxiliaries has been effectively demonstrated in the Lewis acid-promoted Diels-Alder reaction between their acrylate esters and cyclopentadiene.[1] The reaction exhibits excellent endo-selectivity and high levels of diastereoselectivity.
Entry
Lewis Acid (equiv.)
Diastereomeric Ratio (endo:exo)
endo Diastereoselectivity
Yield (%)
1
Et₂AlCl (1.2)
>99:1
96:4
85
2
EtAlCl₂ (1.2)
>99:1
94:6
75
3
TiCl₄ (1.2)
>99:1
86:14
55
4
SnCl₄ (1.2)
>99:1
90:10
60
Data synthesized from Ghosh, A. K., & Mathivanan, P. (1995). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron: Asymmetry, 6(10), 2441-2444.[1]
As the data indicates, diethylaluminum chloride (Et₂AlCl) proved to be the most effective Lewis acid, affording the endo-adduct with a diastereoselectivity of 96:4 in high yield.[1]
Experimental Protocols
The following protocols are based on the successful application of a cis-1-arylsulfonamido-2-indanol auxiliary in an asymmetric Diels-Alder reaction.[1]
Protocol 1: Synthesis of the Chiral Auxiliary (Acrylate Ester 3a)
Sulfonamide Formation (2a): To a solution of (1R,2S)-1-amino-2-indanol (1.0 equiv.) in dichloromethane (CH₂Cl₂) is added triethylamine (3.0 equiv.). The solution is stirred at room temperature, and the desired arylsulfonyl chloride (1.2 equiv.) is added portion-wise. The reaction is stirred at 23 °C until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the sulfonamide derivative.
Acylation (3a): The synthesized sulfonamido alcohol (1.0 equiv.) is dissolved in CH₂Cl₂. Triethylamine is added, and the solution is cooled to 0 °C. Acryloyl chloride (1.2 equiv.) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature until completion. The mixture is worked up as described above and purified by chromatography to yield the chiral dienophile.
Protocol 2: Asymmetric Diels-Alder Reaction
Reaction Setup: A solution of the chiral acrylate ester (1.0 equiv.) in dry CH₂Cl₂ is cooled to the desired temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
Lewis Acid Addition: The Lewis acid (e.g., Et₂AlCl, 1.2 equiv.) is added dropwise to the stirred solution.
Diene Addition: Freshly distilled cyclopentadiene (excess, e.g., 3.0-5.0 equiv.) is added to the reaction mixture.
Reaction Monitoring: The reaction is stirred at the specified temperature for the required time (e.g., 36 hours), with progress monitored by TLC.
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to isolate the Diels-Alder adduct.
Auxiliary Cleavage and Recovery: The chiral auxiliary can be removed under mild hydrolysis conditions (e.g., using lithium hydroxide) and recovered for reuse.[1]
Caption: Experimental workflow for the asymmetric reaction.
Conclusion and Future Outlook
Derivatives of (cis-1-Amino-indan-2-yl)-methanol have proven to be robust and highly effective chiral auxiliaries for asymmetric Diels-Alder reactions. Their rigid conformational framework provides a predictable and powerful tool for controlling stereochemistry, leading to high diastereo- and enantioselectivities. The straightforward synthesis of these auxiliaries, coupled with their efficient removal and recovery, underscores their practical utility in complex molecule synthesis. While this guide has focused on their role as stoichiometric auxiliaries, it is worth noting that bis(oxazoline) ligands derived from cis-aminoindanol have also been successfully employed as catalysts in asymmetric Diels-Alder reactions, opening avenues for catalytic, enantioselective transformations.[2] Continued exploration of this privileged scaffold will undoubtedly lead to the development of even more efficient and selective catalytic systems for this fundamental reaction.
References
Ghosh, A. K., & Mathivanan, P. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Accounts of Chemical Research, 31(9), 589-597. [Link]
Palomo, C., Oiarbide, M., & García, J. M. (2002). The Diels–Alder Reaction in Asymmetric Synthesis. In Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Toste, F. D., & Thomson, R. J. (2003). Synthesis of a 1,3-spiro-amino-alcohol-derived chiral auxiliary and its application to Diels-Alder reactions. Tetrahedron, 59(44), 8765-8774. [Link]
Ghosh, A. K., & Mathivanan, P. (1995). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron: Asymmetry, 6(10), 2441-2444. [Link]
Ghosh, A. K., Duong, T. T., & McKee, S. P. (1992). Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications, (22), 1673-1674. [Link]
Myers, A. G. (2002). Chem 115 Handout: Asymmetric Diels-Alder Reactions. Harvard University. [Link]
Rawal, V. H., & Iwasa, S. (1994). Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Journal of the American Chemical Society, 116(7), 3147-3148. [Link]
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]
Ghosh, A. K., et al. (2021). Chiron Approach and the [4+2] Diels-Alder Cycloaddition of 2-Pyrones for the Synthesis of cis-(-)-Aminoindan-2-ol. Results in Chemistry, 3, 100174. [Link]
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843-2874. [Link]
Application Note: Enantioselective Catalysis using (cis-1-Amino-indan-2-yl)-methanol
This Application Note is designed for researchers utilizing (cis-1-Amino-indan-2-yl)-methanol (CAS 55270-04-7), a rigid chiral -amino alcohol. While the lower homologue, cis-1-amino-2-indanol (CAS 126456-43-7), is a ubiq...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers utilizing (cis-1-Amino-indan-2-yl)-methanol (CAS 55270-04-7), a rigid chiral
-amino alcohol.
While the lower homologue, cis-1-amino-2-indanol (CAS 126456-43-7), is a ubiquitous "privileged ligand" forming 5-membered chelates, the methanol variant (hydroxymethyl group at C2) forms 6-membered chelate rings. This structural distinction alters the bite angle and steric environment, making it a unique tool for tuning enantioselectivity in reactions where the tighter 5-membered ring is ineffective or where a larger "chiral pocket" is required.
-amino alcohols (e.g., ephedrine, cis-1-amino-2-indanol) which bind metals in a 5-membered ring, (cis-1-Amino-indan-2-yl)-methanol possesses a 1,3-distance between the amine and the hydroxyl group.
Chelation Mode: Forms a 6-membered chair-like transition state with metals (Zn, B, Cu).
Advantage: The 6-membered chelate pushes the chiral information (the indan backbone) into a different quadrant relative to the metal center compared to 5-membered analogs, often reversing or enhancing selectivity for bulky substrates.
Comparison of Homologues
Feature
cis-1-Amino-2-indanol (Standard)
(cis-1-Amino-indan-2-yl)-methanol (Topic)
CAS
126456-43-7
55270-04-7
Class
-Amino Alcohol (1,2)
-Amino Alcohol (1,3)
Chelate Size
5-Membered (Rigid, Flat)
6-Membered (Chair/Boat, Flexible)
Key Use
CBS Reduction, Diels-Alder (Cu)
Diethylzinc Addition, Tunable Reductions
MW
149.19 g/mol
163.22 g/mol
Visualization: Chelation & Catalytic Logic
The following diagram illustrates the structural difference in chelation and the catalytic cycle for the primary application (Diethylzinc Addition).
Caption: Comparative pathway showing the formation of the unique 6-membered Zinc-chelate, which dictates the stereochemical outcome differently than standard 5-membered amino alcohols.
Primary Protocol: Enantioselective Addition of Diethylzinc to Aldehydes[1]
This is the most robust application for
-amino alcohols. The 6-membered zinc chelate effectively differentiates the Si and Re faces of aldehydes.
While 5-membered oxazaborolidines (from cis-1-amino-2-indanol) are standard, this ligand forms a 6-membered oxazaborolidine . This is less common but useful for sterically demanding ketones where the "snug" fit of the 5-membered ring hinders reactivity.
In-Situ Catalyst Generation
Complexation:
In a dry Schlenk flask, dissolve (cis-1-Amino-indan-2-yl)-methanol (0.1 mmol, 10 mol%) in dry THF (5 mL).
Add Trimethylborate (B(OMe)3) or Phenylboronic acid (0.12 mmol) if generating a B-substituted catalyst.
Alternatively (Pre-catalyst): Add BH3·THF (0.1 mmol) and reflux for 1 hour to form the B-H oxazaborolidine hydride.
Reduction:
Cool to -10°C .
Add BH3·THF (0.6 mmol, stoichiometric reductant).
Slowly add the Ketone (1.0 mmol) in THF over 1 hour via syringe pump. Slow addition is critical to maintain high ee.
Workup:
Quench with Methanol (caution: H2 evolution).
Perform acid/base extraction to recover the amino alcohol ligand (which can be recrystallized and reused).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Inactive Catalyst / Wet Solvents
Ensure strictly anhydrous conditions. Increase catalyst loading to 10 mol%.
Low ee (<50%)
Background Reaction
Slow down the addition of substrate. Lower the temperature to -40°C. Ensure the uncatalyzed reaction (ZnEt2 alone) is negligible at that temp.
Ligand Insolubility
Rigid Indan Scaffold
Use Toluene/CH2Cl2 mixtures. Sonicate during ligand dissolution step.
Racemization
Product Inhibition
In Diethylzinc addition, the product alkoxide can act as a non-selective ligand. Stop reaction at ~85% conversion.
References
Ligand Structure & Properties
Santa Cruz Biotechnology.[2] (cis-1-Amino-indan-2-yl)-methanol Product Data. CAS 55270-04-7.[1][2][3][4]
General Protocol for Amino Alcohol Catalyzed Diethylzinc Addition
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[5] Chemical Reviews, 92(5), 833-856.
Comparative Indanol Ligand Chemistry
Ghosh, A. K., et al. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes.[6][7][8] Chemical Reviews, 106(7), 2843–2874.[7] (Provides context on the scaffold class).
Mechanistic Insight (6-membered vs 5-membered Chelates)
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.
Disclaimer: This protocol involves the use of pyrophoric reagents (Diethylzinc) and hazardous hydrides. All procedures must be performed in a fume hood by trained personnel using appropriate Schlenk or Glovebox techniques.
Application Notes & Protocols: The Strategic Role of (1S,2R)-cis-1-Aminoindan-2-ol in Asymmetric Pharmaceutical Synthesis
A Note on Nomenclature This document focuses on the application of cis-1-aminoindan-2-ol. The user's query mentioned "(cis-1-Amino-indan-2-yl)-methanol," which is likely a typographical error, as cis-1-aminoindan-2-ol is...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Nomenclature
This document focuses on the application of cis-1-aminoindan-2-ol. The user's query mentioned "(cis-1-Amino-indan-2-yl)-methanol," which is likely a typographical error, as cis-1-aminoindan-2-ol is the widely recognized and extensively documented chiral building block in pharmaceutical synthesis. All subsequent information pertains to cis-1-aminoindan-2-ol.
Executive Summary: Beyond a Building Block
In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries—enantiomerically pure compounds that induce stereoselectivity in chemical reactions—are indispensable tools in this endeavor.[1][2] Among these, (cis)-1-aminoindan-2-ol has emerged as a powerhouse, particularly its (1S, 2R) enantiomer. Its significance was cemented by its integral role in the synthesis of Indinavir (Crixivan®), a landmark HIV protease inhibitor developed by Merck.[3]
What sets cis-1-aminoindan-2-ol apart is its conformationally rigid bicyclic structure.[3] This rigidity, stemming from the fusion of a benzene ring with a cyclopentane ring containing the amino and hydroxyl groups, creates a highly defined steric environment. This constrained geometry is exceptionally effective at directing the stereochemical outcome of reactions, often surpassing the selectivity of more flexible chiral auxiliaries like those derived from phenylglycinol.[3] This guide provides an in-depth exploration of the synthesis and application of this pivotal intermediate, offering both the theoretical underpinnings and actionable protocols for the research and development scientist.
The Foundation: Synthesis of Enantiopure (1S,2R)-cis-1-Aminoindan-2-ol
The utility of a chiral auxiliary is contingent on its availability in high enantiomeric purity. Numerous synthetic strategies have been developed to access (1S,2R)-cis-1-aminoindan-2-ol, reflecting its industrial importance.[4][5] A widely adopted and effective method developed by Merck for the synthesis of Indinavir starts from indene.[6]
Key Synthetic Strategy: Asymmetric Epoxidation and Ritter-Type Reaction
This industrial-scale synthesis hinges on two critical transformations: an asymmetric epoxidation to establish the initial stereocenters, followed by a Ritter-type reaction to install the amine group with the desired cis stereochemistry.
A representative workflow is outlined below:
Caption: Synthesis of (1S,2R)-cis-1-Aminoindan-2-ol.
Protocol: Synthesis of (1S,2R)-cis-1-Aminoindan-2-ol from Indene
This protocol is a condensed representation of the methodology reported by Merck researchers.[6]
Step 1: Asymmetric Epoxidation of Indene
To a solution of indene in a suitable solvent, add Jacobsen's (S,S)-(salen)Mn(III)Cl catalyst and a co-oxidant promoter like 4-(3-phenylpropyl)pyridine N-oxide (P3NO).
Cool the mixture and add aqueous sodium hypochlorite (NaOCl) dropwise while maintaining the temperature.
Upon reaction completion, perform an aqueous workup and extract the product.
Purify the resulting optically active indene oxide, which should exhibit high enantiomeric excess (e.g., >88% ee).[6]
Step 2: Ritter-Type Reaction and Oxazoline Formation
Treat the indene oxide with oleum (fuming sulfuric acid) in acetonitrile. This proceeds via a Ritter-type reaction where the nitrile attacks the activated epoxide, leading to the formation of a methyl oxazoline intermediate.[6]
Step 3: Hydrolysis and Resolution
Hydrolyze the oxazoline intermediate using aqueous acid.
The crucial final purification involves crystallization with L-tartaric acid. This step selectively crystallizes the desired (1S,2R)-1-aminoindan-2-ol L-tartrate salt, effectively upgrading the enantiomeric excess to >99%.[6]
Liberate the free base to yield the final product.
Application in Asymmetric Synthesis: A Chiral Auxiliary for Aldol Reactions
(cis)-1-Aminoindan-2-ol derivatives are highly effective chiral auxiliaries for a variety of asymmetric transformations, including aldol reactions, Diels-Alder reactions, and alkylations.[3] The synthesis of HIV protease inhibitors often involves the stereocontrolled formation of complex amino alcohol fragments, for which aldol reactions are a powerful tool.
General Workflow for Chiral Auxiliary-Mediated Aldol Reaction
The logic of employing a chiral auxiliary follows a distinct three-phase process: attachment, diastereoselective reaction, and removal.
Caption: General workflow for an aldol reaction.
Protocol: Asymmetric Syn-Aldol Reaction for a Protease Inhibitor Intermediate
This protocol is based on the application of an N-tosyl-cis-aminoindanol auxiliary in the synthesis of a key fragment for the HIV protease inhibitor Amprenavir.[6]
Step 1: Attachment of the Chiral Auxiliary
Couple N-tosyl-(1S,2R)-cis-aminoindanol with 3-phenylpropionic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) at room temperature.
Purify the resulting chiral ester adduct by chromatography. A typical yield for this step is around 85%.[6]
Step 2: Diastereoselective Aldol Reaction
Dissolve the chiral adduct in DCM and cool to a low temperature (e.g., -78 °C).
Generate the titanium enolate by the sequential addition of titanium tetrachloride (TiCl₄) and a non-nucleophilic base such as Hünig's base (diisopropylethylamine).
Add the desired aldehyde (e.g., benzyloxyacetaldehyde) to the enolate solution.
Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous solution (e.g., NH₄Cl).
After workup and purification, the syn-aldol product is typically obtained as a single isomer in high yield (e.g., 97%).[6]
Step 3: Cleavage and Recovery of the Auxiliary
The chiral auxiliary is removed under mild conditions to avoid epimerization of the newly formed stereocenters.
Treat the aldol product with a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
This cleaves the ester linkage, yielding the enantiomerically pure carboxylic acid product and the N-tosyl-aminoindanol auxiliary.
The auxiliary can then be recovered through extraction and purified for reuse. The cleavage step typically proceeds with yields around 82%.[6]
The utility of cis-1-aminoindan-2-ol is not confined to its role in Indinavir or Amprenavir. It serves as a foundational scaffold for a wide array of chiral ligands, such as BOX and PyBOX, used in asymmetric catalysis.[4][5] Its derivatives have been successfully applied as catalysts and auxiliaries in asymmetric reductions, Diels-Alder reactions, and the synthesis of α-amino acids.[3] The rigid indane backbone consistently provides a platform for high levels of stereocontrol, making it a reliable choice in the early stages of drug development and process chemistry.[2] As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of robust and predictable chiral building blocks like cis-1-aminoindan-2-ol will remain a cornerstone of efficient and scalable synthetic chemistry.
References
dos Santos, V., de Oliveira, K. T., & de Mattos, M. C. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
Richard Thornley. (2011). D7 Describe the use of chiral auxiliaries to form the desired enantiomer. YouTube. [Link]
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(10), 1056-1074. [Link]
Contente, M. L., et al. (2020). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination. Advanced Synthesis & Catalysis. [Link]
Ghosh, A. K., & Brindisi, M. (2015). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 20(5), 8459-8496. [Link]
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(6), 837-864. [Link]
Barrow, J. C. (2012). Synthesis of amino heterocycle aspartyl protease inhibitors. Organic & Biomolecular Chemistry, 10(40), 7999-8011. [Link]
Ghosh, A. K., & Osswald, H. L. (2014). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Society Reviews, 43(10), 3278-3294. [Link]
Akhtar, N., et al. (2022). Facile synthesis, antibacterial and protease inhibition studies of β-amino alcohols prepared via ring opening of epoxides. Pak. J. Pharm. Sci., 35(4), 1063-1070. [Link]
Khan, S., et al. (2023). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 2151. [Link]
Gallou, I., & Senanayake, C. H. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]
Matamoros, A. J., et al. (2023). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083-1088. [Link]
Demir, A. S., et al. (2001). An Efficient Synthesis of (1S,2R)-1-Amino-2-Indanol, A Key Intermediate of HIV Protease Inhibitor, Indinavir. Turkish Journal of Chemistry, 25(2), 141-146. [Link]
Gallou, I., & Senanayake, C. H. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843-2874. [Link]
Metal complexes of (cis-1-Amino-indan-2-yl)-methanol for catalysis
Application Note: Catalytic Utility of Metal Complexes Derived from (cis-1-Amino-indan-2-yl)-methanol Abstract (cis-1-Amino-indan-2-yl)-methanol (commonly referred to as cis-aminoindanol) represents a privileged class of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Utility of Metal Complexes Derived from (cis-1-Amino-indan-2-yl)-methanol
Abstract
(cis-1-Amino-indan-2-yl)-methanol (commonly referred to as cis-aminoindanol) represents a privileged class of chiral ligands due to its rigid bicyclic backbone. Unlike flexible acyclic amino alcohols (e.g., ephedrine), the indane scaffold locks the conformational integrity of the catalyst-substrate complex, often resulting in superior enantioselectivity. This guide details the preparation and application of its two most critical metal complexes: the Boron-Oxazaborolidine (for asymmetric reduction) and the Ruthenium-Arene complex (for transfer hydrogenation).
Introduction: The "Privileged" Scaffold
The utility of cis-aminoindanol stems from its unique structural rigidity. It gained prominence through the Merck Indinavir (Crixivan®) process, where it serves as both a chiral building block and a source of chirality for auxiliary-based synthesis.
Key Structural Advantages:
Conformational Locking: The fused ring system prevents rotation around the C1-C2 bond, minimizing non-selective transition states.
Cis-Configuration: The cis relationship between the amine and hydroxyl groups facilitates the formation of stable, strained 5-membered chelate rings with metals (B, Ru, Cu, Zn).
Boron Complexes: The CBS Reduction Protocol
The most widely adopted application of cis-aminoindanol is in the enantioselective reduction of prochiral ketones using borane (BH₃), known as the Corey-Bakshi-Shibata (CBS) reduction. The aminoindanol functions as a chiral precatalyst, reacting with borane to form an oxazaborolidine active species.
Mechanism of Action
The catalytic cycle relies on the formation of a "chemical pincer." The oxazaborolidine activates the borane reductant (via N-B coordination) and the ketone substrate (via B-O coordination), bringing them into proximity on a specific face.
Figure 1: The catalytic cycle for oxazaborolidine-mediated reduction. The rigid indane backbone ensures facial selectivity during the hydride transfer.
Experimental Protocol: In Situ Catalyst Generation
Scope: Reduction of acetophenone derivatives.
Materials:
(1S,2R)-cis-1-Amino-2-indanol (10 mol%)
Borane-THF complex (1.0 M solution) or Borane-DMS
Solvent: Anhydrous THF (Critical: <50 ppm H₂O)
Step-by-Step Procedure:
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve (1S,2R)-cis-aminoindanol (0.15 g, 1.0 mmol) in anhydrous THF (10 mL).
Borane Addition: Add BH₃·THF (1.0 M, 1.2 mL) dropwise at 0°C. Stir for 1 hour at room temperature. Observation: Evolution of H₂ gas indicates formation of the oxazaborolidine.[1]
Substrate Addition: Cool the mixture to -10°C. Simultaneously add the ketone (10 mmol) and additional borane (0.6 eq if using stoichiometric, or excess if catalytic turnover is slow) via syringe pump over 30-60 minutes.
Note: Slow addition prevents uncatalyzed background reduction by free borane.
Workup: Add 1N HCl, extract with EtOAc, and wash with brine.
Validation Check:
If the reaction yields low ee (<80%), moisture is the likely culprit. The oxazaborolidine hydrolyzes rapidly. Ensure all glassware is oven-dried.
Ruthenium Complexes: Asymmetric Transfer Hydrogenation (ATH)
While CBS reduction uses stoichiometric boron waste, Ruthenium-catalyzed Transfer Hydrogenation uses isopropanol or formic acid as the hydrogen source. The cis-aminoindanol ligand, when complexed with [Ru(p-cymene)Cl2]2, forms a robust "piano-stool" catalyst.
The Metal-Ligand Bifunctional Mechanism
Unlike classical hydrogenation, the metal does not bind the substrate oxygen. Instead, the amine proton of the ligand and the hydride on the Ru metal are transferred simultaneously in a concerted outer-sphere mechanism.
Figure 2: Noyori-Ikariya type mechanism showing the concerted transfer of proton (from ligand) and hydride (from Ru).
Experimental Protocol: Ru-Catalyzed Reduction
Scope: Reduction of aryl ketones using Isopropanol.
Materials:
[Ru(p-cymene)Cl2]2 (0.5 mol%)
(1S,2R)-cis-1-Amino-2-indanol (1.0 mol%)
KOH or KOtBu (1.0 mol%)
Solvent: Isopropanol (degassed)
Step-by-Step Procedure:
Pre-catalyst Formation: In a Schlenk tube, mix [Ru(p-cymene)Cl2]2 (3.1 mg) and the aminoindanol ligand (1.5 mg) in isopropanol (2 mL). Heat to 80°C for 20 minutes. The solution should turn deep orange/red.
Activation: Cool to room temperature. Add the ketone substrate (1.0 mmol).
Initiation: Add the base (KOH, 0.1 M in iPrOH) to initiate the reaction.
Reaction: Stir at room temperature. Monitor by TLC or GC.
Note: The reaction is reversible.[2] Do not run indefinitely, or the ee will erode due to the reverse oxidation of the product alcohol.
Workup: Filter through a short pad of silica to remove the metal. Evaporate solvent.
Comparative Data & Troubleshooting
Ligand Performance Comparison
The following table illustrates the typical performance of cis-aminoindanol versus the flexible ephedrine ligand in the diethylzinc addition to benzaldehyde (a standard benchmark).
Ligand Scaffold
Rigidity
Typical % ee (Benzaldehyde)
Reaction Time
cis-Aminoindanol
High (Locked)
92 - 98%
2 - 4 h
Ephedrine
Low (Rotatable)
70 - 85%
6 - 12 h
Prolinol
Moderate
85 - 90%
4 - 8 h
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Low Conversion (CBS)
Borane degradation
Use fresh BH₃·THF or switch to BH₃·DMS (more stable).
Low ee (CBS)
Moisture contamination
Flame-dry glassware; ensure ligand is dry (azeotrope with toluene).
Stop reaction immediately upon reaching >95% conversion.
References
Indinavir Synthesis & Ligand Origin
Reider, P. J. (1996). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 50, 306. Link
CBS Reduction Mechanism
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551-5553. Link
Aminoindanol in CBS
Ghosh, A. K., et al. (1996). "cis-1-Aminoindan-2-ol in Asymmetric Synthesis." Journal of Organic Chemistry, 61, 5709. Link
Ruthenium Transfer Hydrogenation
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. Link
Diethylzinc Addition
Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833-856. Link
Derivatization of (cis-1-Amino-indan-2-yl)-methanol for Specific Applications: A Technical Guide for Researchers
(cis-1-Amino-indan-2-yl)-methanol , a conformationally rigid chiral amino alcohol, serves as a pivotal building block in modern organic and medicinal chemistry. Its unique stereochemical architecture has made it a sought...
Author: BenchChem Technical Support Team. Date: February 2026
(cis-1-Amino-indan-2-yl)-methanol , a conformationally rigid chiral amino alcohol, serves as a pivotal building block in modern organic and medicinal chemistry. Its unique stereochemical architecture has made it a sought-after precursor for a wide range of derivatives with applications spanning from chiral auxiliaries in asymmetric synthesis to key structural motifs in pharmacologically active agents. This guide provides an in-depth exploration of key derivatization strategies for (cis-1-Amino-indan-2-yl)-methanol, offering detailed protocols and insights into the rationale behind these chemical modifications. Both enantiomers of cis-1-amino-2-hydroxyindan are readily available in multigram quantities, enhancing its utility in various synthetic endeavors.[1][2]
Application Note 1: Oxazolidinone Derivatives as Chiral Auxiliaries for Asymmetric Aldol Reactions
The conversion of (cis-1-Amino-indan-2-yl)-methanol into a rigid oxazolidinone structure creates a powerful chiral auxiliary. This derivatization strategy is particularly effective for controlling stereochemistry in reactions such as asymmetric aldol additions. The resulting tricyclic system provides a well-defined steric environment, leading to high diastereoselectivity in the formation of new stereocenters.[1][2] The conformational rigidity of the auxiliary is a key factor in achieving predictable transition states, which is crucial for high asymmetric induction.[2]
Rationale for Derivatization
The formation of the oxazolidinone locks the amino and alcohol functionalities into a five-membered ring, which, when fused to the indane backbone, creates a highly rigid structure. This rigidity minimizes conformational flexibility, allowing for more effective shielding of one face of the enolate derived from the N-acylated oxazolidinone. Consequently, incoming electrophiles, such as aldehydes, can only approach from the less hindered face, resulting in a high degree of stereocontrol.
Experimental Protocol: Synthesis of (3aR,8aS)-3-Propionyl-2,3,3a,8a-tetrahydro-1H-indeno[1,2-d]oxazol-2-one
This protocol details a two-step process: first, the synthesis of the oxazolidinone from (cis-1-Amino-indan-2-yl)-methanol, followed by N-acylation to prepare it for an asymmetric aldol reaction.
Dissolve the chiral oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (1.0 equiv.) dropwise to the solution to form the lithium salt.
After stirring for 30 minutes at -78 °C, add propionyl chloride (1.1 equiv.) dropwise.
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting N-propionyl oxazolidinone by flash chromatography.
Workflow for Oxazolidinone Synthesis and Use in Aldol Reaction
Caption: Workflow for the synthesis of a chiral oxazolidinone auxiliary and its application in an asymmetric aldol reaction.
Application Note 2: Urea and Thiourea Derivatives for Biological Screening
The primary amine of (cis-1-Amino-indan-2-yl)-methanol is a versatile handle for the synthesis of urea and thiourea derivatives. These functional groups are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes.
Rationale for Derivatization
The reaction of the amino group with isocyanates or isothiocyanates is a robust and high-yielding method to generate a library of derivatives for biological screening.[3] This approach allows for the systematic introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR). For example, derivatives of (cis-1-Amino-indan-2-yl)-methanol have been synthesized and evaluated as α-glucosidase inhibitors, which are relevant for the management of type 2 diabetes.[3][4]
Experimental Protocol: General Procedure for the Synthesis of Urea/Thiourea Derivatives
Reagents: (1R,2S)-cis-1-Amino-2-indanol, Substituted isocyanate or isothiocyanate, Dry toluene.
Procedure:
In a clean, dry flask, dissolve (1R,2S)-cis-1-amino-2-indanol (0.5 mmol) in dry toluene (5 mL).
To this solution, add the desired isocyanate or isothiocyanate (0.5 mmol).
Stir the reaction mixture at room temperature for approximately 4 hours.
Monitor the reaction by TLC. For many derivatives, a precipitate will form upon reaction completion.
Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., toluene or hexane).
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.[3]
Table of Synthesized Urea and Thiourea Derivatives
Caption: General reaction scheme for the synthesis of urea and thiourea derivatives of (cis-1-Amino-indan-2-yl)-methanol.
Application Note 3: Derivatization for Asymmetric Catalysis
Beyond serving as a stoichiometric chiral auxiliary, derivatives of (cis-1-Amino-indan-2-yl)-methanol are crucial components of chiral ligands for asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a catalytic reaction.
Rationale for Derivatization
The amino alcohol motif is ideal for creating bidentate ligands that can chelate to a metal. Further derivatization of the amino or hydroxyl group can be used to fine-tune the steric and electronic properties of the resulting catalyst. For example, the formation of oxazaborolidines from (cis-1-Amino-indan-2-yl)-methanol and a boron source leads to highly effective catalysts for the asymmetric reduction of prochiral ketones.[2][5] Similarly, it is a key component in BOX and PyBOX ligands used in various asymmetric catalytic reactions.[5][6]
Conceptual Workflow: From Amino Alcohol to Chiral Catalyst
Ligand Synthesis: The (cis-1-Amino-indan-2-yl)-methanol is derivatized to form a more complex ligand structure, such as a bis(oxazoline) (BOX) ligand. This typically involves reactions that build upon the existing amino and alcohol functionalities.
Metal Complexation: The synthesized chiral ligand is then reacted with a suitable metal precursor (e.g., a salt of copper, rhodium, or ruthenium) to form the active chiral catalyst.
Asymmetric Catalysis: The chiral catalyst is used in substoichiometric amounts to convert a large quantity of prochiral starting material into an enantiomerically enriched product.
Logical Flow Diagram for Chiral Catalyst Development
Caption: Conceptual pathway from (cis-1-Amino-indan-2-yl)-methanol to an active chiral catalyst for asymmetric synthesis.
Conclusion
The derivatization of (cis-1-Amino-indan-2-yl)-methanol opens a gateway to a multitude of applications in asymmetric synthesis and medicinal chemistry. The strategic modification of its amino and hydroxyl groups allows for the creation of highly effective chiral auxiliaries, diverse libraries of compounds for biological screening, and sophisticated ligands for asymmetric catalysis. The protocols and workflows presented herein provide a solid foundation for researchers to harness the full potential of this versatile chiral building block. The commercial availability of both enantiomers further underscores its importance and broad applicability in the synthesis of enantiomerically pure molecules.[2]
References
Ghosh, A. K., & Fidanze, S. (n.d.). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC - NIH.
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937–961.
Bar, N., & Felpin, F.-X. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442.
N/A. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. N/A.
Khan, S., Shaheen, F., Ali, L., Khan, A., Ullah, M. U., Halim, S. A., Khan, F., Ullah, S., Uddin, J., Al-Harrasi, A., & Hussain, J. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports.
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843–2874.
N/A. (n.d.). (cis-1-Amino-indan-2-yl)-methanol | CAS 55270-04-7. Santa Cruz Biotechnology.
N/A. (n.d.). Chiral auxiliary. Wikipedia.
N/A. (n.d.). (cis-1-Amino-indan-2-yl)-methanol | CAS 55270-04-7. Santa Cruz Biotechnology.
Khan, S., Shaheen, F., Ali, L., Khan, A., Ullah, M. U., Halim, S. A., Khan, F., Ullah, S., Uddin, J., Al-Harrasi, A., & Hussain, J. (n.d.). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors.
N/A. (n.d.). Meggers' approach to the synthesis of cis-1-amino-2-indanol.
Bar, N., & Felpin, F.-X. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PubMed.
Application Notes & Protocols: Asymmetric Reduction of Ketones Using (cis-1-Amino-indan-2-yl)-methanol Derivatives
Prepared by: Gemini, Senior Application Scientist Abstract The enantioselective reduction of prochiral ketones into chiral secondary alcohols is a foundational transformation in modern organic synthesis, particularly cri...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
The enantioselective reduction of prochiral ketones into chiral secondary alcohols is a foundational transformation in modern organic synthesis, particularly critical in the pharmaceutical industry for the construction of stereochemically defined active pharmaceutical ingredients.[1][2] This guide provides an in-depth exploration of a highly reliable and efficient method for achieving this: the asymmetric reduction of ketones using catalysts derived from (cis-1-Amino-indan-2-yl)-methanol and its analogues. This process, a prominent example of the Corey-Bakshi-Shibata (CBS) reduction, is prized for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[1][3] We will dissect the underlying mechanism, provide detailed, field-proven experimental protocols, and discuss the applications that make this reaction an indispensable tool for researchers, scientists, and drug development professionals.
Foundational Principles: The "Why" Behind the Method
The core of this methodology lies in the formation of a chiral oxazaborolidine catalyst, which creates a chiral environment for the reduction of a prochiral ketone by a borane reagent.[4][5][6] The rigid bicyclic structure of the indane moiety in the (cis-1-Amino-indan-2-yl)-methanol backbone is crucial for achieving high levels of enantiomeric excess.[5][7]
The Catalyst: An In-Situ Marriage of Amine, Alcohol, and Boron
The active catalyst is an oxazaborolidine, which is typically formed in situ by the reaction of a chiral β-amino alcohol, such as (1S,2R)-1-amino-2-indanol, with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF, or borane-dimethyl sulfide, BH₃·SMe₂).[3][8] This amino alcohol is a privileged scaffold, having been successfully employed in the synthesis of HIV protease inhibitors like Indinavir (Crixivan®), demonstrating its industrial relevance.[9][10]
The Catalytic Cycle: A Symphony of Lewis Acid-Base Activation
The remarkable efficiency and selectivity of the CBS reduction stem from a dual activation mechanism within the catalytic cycle.[11] The process can be understood through the following key steps, which are essential for explaining the causality behind the reaction's success.
Borane Activation: A molecule of the borane reducing agent (the stoichiometric hydride source) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor.[5][6][7]
Ketone Coordination & Orientation: Simultaneously, the Lewis acidity of the endocyclic boron atom within the catalyst is enhanced.[5][7] This allows it to coordinate the carbonyl oxygen of the prochiral ketone substrate. The catalyst's rigid chiral framework forces the ketone to bind in a sterically favored orientation, positioning the larger substituent (RL) away from the bulky part of the catalyst and the smaller substituent (RS) closer.[5][12] This step is the linchpin of stereochemical control.
Face-Selective Hydride Transfer: With both the hydride donor and the ketone activated and held in a specific geometry, an intramolecular hydride transfer occurs. The transfer proceeds through a highly organized, six-membered transition state.[5][7] This directed delivery of the hydride to one specific face of the ketone carbonyl ensures the formation of one enantiomer of the alcohol product preferentially.
Product Release & Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released from the coordination sphere of the catalyst. The oxazaborolidine is then free to coordinate with another molecule of borane, regenerating the active catalytic species and beginning the cycle anew.
Visualizing the Mechanism of Action
The following diagram illustrates the catalytic cycle, providing a clear visual representation of the dual activation and stereodetermining steps.
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Application Protocols: From Theory to Practice
The following protocols are designed as self-validating systems, incorporating best practices to ensure reproducibility and high fidelity. The success of this reaction is highly dependent on anhydrous conditions, as water can react with the borane reagents and affect enantioselectivity.[5][7]
General Protocol: In Situ Generation of the Oxazaborolidine Catalyst
This is the most common and practical method, avoiding the need to isolate the often sensitive oxazaborolidine catalyst.[8]
Materials & Reagents:
Chiral Amino Alcohol: (1S,2R)-(+)-cis-1-Amino-2-indanol or its enantiomer
Borane Source: Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
Ketone Substrate
Anhydrous Solvent: Tetrahydrofuran (THF) is most common.
System Preparation: Under an inert atmosphere (N₂ or Ar), flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow the flask to cool to room temperature.
Catalyst Formation:
Add the chiral amino alcohol (e.g., (1S,2R)-cis-1-Amino-2-indanol, 0.05 - 0.10 equivalents) to the flask.
Add anhydrous THF via syringe.
Cool the solution to 0 °C in an ice bath.
Slowly add the borane source (e.g., BH₃·SMe₂, ~0.1 equivalents) dropwise.
Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the oxazaborolidine catalyst.
Reduction Reaction:
Cool the catalyst solution to the desired reaction temperature (typically between -40 °C and 0 °C). A lower temperature can sometimes improve enantioselectivity.[13]
In a separate flame-dried flask, dissolve the ketone substrate (1.0 equivalent) in anhydrous THF.
Add the ketone solution to the catalyst solution dropwise via syringe or cannula over 10-15 minutes.
Slowly add the remaining borane source (stoichiometric amount, typically 0.6 - 1.0 equivalents) dropwise to the reaction mixture, maintaining the low temperature.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
Quenching & Workup:
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at low temperature. Vigorous gas evolution (hydrogen) will be observed.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Remove the solvent under reduced pressure.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification & Analysis:
Purify the crude alcohol product by flash column chromatography on silica gel.
Determine the enantiomeric excess (ee%) of the purified alcohol using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Experimental Workflow Diagram
Caption: Step-by-step workflow for asymmetric ketone reduction.
Performance Data and Substrate Scope
The CBS reduction using amino indanol-derived catalysts is effective for a wide range of ketone substrates.[3][11] High yields and excellent enantioselectivities are typically achieved, often exceeding 95% ee.[3]
Aromatic Ketones: Aryl alkyl ketones are excellent substrates, consistently providing high enantioselectivities.[8]
Aliphatic Ketones: While still effective, enantioselectivity can be slightly lower for simple aliphatic ketones compared to aromatic ones, as steric differentiation between the two alkyl groups is less pronounced.[8]
Functionalized Ketones: The reaction tolerates various functional groups, including halogens, making it valuable for synthesizing complex intermediates.[9] The reduction of α,β-unsaturated ketones typically results in 1,2-reduction to furnish chiral allylic alcohols.[11]
Additives: For challenging substrates like trifluoromethyl ketones, Lewis acid additives (e.g., BF₃) can enhance enantioselectivity.[8]
Trustworthiness & Troubleshooting
Issue
Potential Cause
Recommended Solution
Low Enantioselectivity (ee%)
1. Presence of moisture. 2. Impure or aged borane source. 3. Reaction temperature too high. 4. Catalyst degradation.
1. Rigorously dry all glassware and solvents. Use fresh, anhydrous THF. 2. Use a freshly opened bottle or titrate the borane solution to confirm concentration. 3. Lower the reaction temperature (e.g., to -40 °C or -78 °C). 4. Ensure the amino alcohol is pure. If using an isolated catalyst, check for aging.[14]
Low Conversion / Slow Reaction
1. Insufficient borane reducing agent. 2. Low reaction temperature for a less reactive ketone.
1. Ensure at least 0.6 equivalents of stoichiometric borane are used. 2. Allow the reaction to run for a longer period or slowly warm to a slightly higher temperature (e.g., from -20 °C to 0 °C).
Low Yield
1. Inefficient quenching or workup. 2. Product volatility or degradation during purification.
1. Ensure the quench is performed slowly and completely. Check pH during aqueous washes. 2. Use care during solvent removal under reduced pressure. Consider alternative purification methods if the product is sensitive to silica gel.
Kawanami, Y. et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]
Enantioselective reduction of prochiral ketones by engineered bifunctional fusion proteins. Biochemical Journal. [Link]
Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. [Link]
Ghosh, A. K. et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]
(1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. ACS Publications. [Link]
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]
Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. ResearchGate. [Link]
Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. [Link]
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843-74. [Link]
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Royal Society of Chemistry Publishing. [Link]
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PMC. [Link]
Asymmetric synthesis of ß-amino acids and α-substituted β-amino acids. Semantic Scholar. [Link]
Technical Support Center: Synthesis of (cis-1-Amino-indan-2-yl)-methanol
Welcome to the technical support center for the synthesis of (cis-1-Amino-indan-2-yl)-methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (cis-1-Amino-indan-2-yl)-methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. (cis-1-Amino-indan-2-yl)-methanol and its parent compound, cis-1-amino-2-indanol, are pivotal in asymmetric synthesis, serving as foundational structures for various ligands, catalysts, and bioactive molecules, including the HIV protease inhibitor Indinavir.[1][2][3][4] The stereochemical integrity of this molecule is paramount for its application, making its synthesis a focal point of extensive research.[2][5]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic strategies to help you navigate the complexities of this synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: Low Overall Yield
Question: My synthesis of racemic cis-1-aminoindan-2-ol, following a Ritter-type reaction from indene oxide, is resulting in a low yield (below 50%). What are the likely causes and how can I improve it?
Answer: A low yield in the Ritter reaction of indene oxide is a common issue that can often be traced back to suboptimal reaction conditions and the formation of side products.[1]
Causality and Optimization:
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While sulfuric acid is commonly used, its concentration can significantly impact the reaction's efficiency. Using 97% sulfuric acid can lead to yields in the 55-60% range.[1] A significant improvement to 78-80% yield has been reported by using fuming sulfuric acid (containing ~21% SO3).[1] The fuming sulfuric acid is thought to suppress the formation of indanone byproducts.[1]
Reaction Temperature: The Ritter reaction is typically initiated at low temperatures (-40 °C to -30 °C) and then allowed to warm to room temperature.[1][6] Careful temperature control during the addition of the acid is crucial to prevent unwanted side reactions.
Hydrolysis of the Oxazoline Intermediate: The reaction proceeds through an oxazoline intermediate which must be hydrolyzed to yield the final amino alcohol.[1][7] Incomplete hydrolysis will directly result in a lower yield of the desired product. Ensure that the hydrolysis step (e.g., using 6M HCl at reflux) is carried out for a sufficient duration to drive the reaction to completion.[1]
Proposed Workflow for Yield Improvement:
Caption: Workflow for troubleshooting low yield in the Ritter reaction.
Issue 2: Poor cis-Diastereoselectivity
Question: I am synthesizing cis-1-aminoindan-2-ol via the reduction of an α-hydroxy oxime ether, but I'm observing a significant amount of the trans-isomer. How can I improve the cis-selectivity?
Answer: Achieving high cis-diastereoselectivity is a known challenge in several synthetic routes to 1-amino-2-indanol.[1][5] The choice of reducing agent and reaction conditions are paramount in controlling the stereochemical outcome.
Key Factors Influencing Diastereoselectivity:
Reducing Agent: For the reduction of α-hydroxy oxime ethers, borane-THF complex (BH3-THF) has been shown to produce a mixture of cis- and trans-aminoindanols, with the cis isomer being predominant (e.g., an 88:12 ratio).[7] If your selectivity is lower, consider the quality and handling of the borane reagent.
Alternative Routes with High cis-Selectivity:
Intramolecular Amide Cyclization: A robust method involves the cyclization of a trans-1-amino-2-indanol derivative.[1][7] For instance, treatment of trans-2-bromoindan-1-ol with ammonia, followed by acylation and subsequent treatment with thionyl chloride, leads to a cis-oxazoline which upon hydrolysis yields the cis-aminoindanol.[7] This multi-step process offers excellent control over the cis stereochemistry.
Hydrogenation of 1,2-indanedion-2-oxime: Diastereoselective reduction of 1,2-indanedion-2-oxime using a 10% Pd/C catalyst in ethanol can yield the racemic cis-2-amino-1-indanol.[8] The selectivity of this reaction can be influenced by the catalyst, temperature, and pH.[8]
Question: I have synthesized racemic cis-1-aminoindan-2-ol and am struggling with its resolution to obtain the desired enantiomer. What are effective methods for chiral resolution?
Answer: The resolution of racemic cis-1-aminoindan-2-ol is a well-established process with several effective strategies. The choice of method often depends on the desired scale and available resources.
Established Resolution Techniques:
Diastereomeric Salt Formation: This is a classical and widely used method. It involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][9]
Resolving Agents:
(S)-2-Phenylpropionic acid: Has been shown to be an efficient resolving agent, selectively crystallizing the ammonium salt formed with (1R,2S)-1-amino-2-indanol.[1]
Tartaric acid: Also used for complete resolution or enantioenrichment.[1][7]
Enzymatic Resolution: This method offers high enantioselectivity under mild reaction conditions.[1][5]
Acylation: Lipases, such as Pseudomonas cepacia lipase (PSL), can selectively acylate one enantiomer of N-Cbz protected racemic cis-1-amino-2-indanol, allowing for the separation of the acylated and unreacted enantiomers.[1]
Hydrolysis: Candida antarctica lipase B (CAL-B) can be used for the enantioselective hydrolysis of N,O-diacetyl-cis-1-amino-2-indanol.[1]
Workflow for Chiral Resolution via Diastereomeric Salt Formation:
Caption: General workflow for chiral resolution.
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to access cis-1-amino-2-indanol?
A1: The primary synthetic routes can be broadly categorized as follows:
Starting from an Indane Skeleton: This is the most common approach. Key methods include the Ritter reaction on indene oxide and intramolecular amide cyclization.[1][10]
Syntheses from a Non-Indane Skeleton: These are total syntheses starting from acyclic precursors. Examples include syntheses starting from (E)-cinnamate ethyl ester or D-phenylalanine.[1]
Enantioselective Syntheses: These methods aim to directly produce an enantiomerically enriched product. A notable example is the Jacobsen epoxidation of indene to form a chiral indene oxide, which is then converted to the desired aminoindanol enantiomer.[7]
Q2: How can I protect the amino and hydroxyl groups of cis-1-amino-2-indanol for further functionalization?
A2: The protection of the functional groups is often necessary for subsequent reactions.
Amine Protection: The amino group can be protected as a carbamate, for example, by reacting with di-tert-butyl dicarbonate (Boc2O) to form a Boc-protected amine.[1]
Hydroxyl Protection: The hydroxyl group can be protected as a silyl ether, for example, using tert-butyldimethylsilyl chloride (TBSCl).[11]
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes, several reagents used in these syntheses require careful handling.
Fuming Sulfuric Acid and Thionyl Chloride: These are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Borane-THF Complex and Sodium Borohydride: These are flammable and react with water to produce hydrogen gas, which is highly flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
Sodium Azide: Used in some synthetic routes, sodium azide is highly toxic and can form explosive metal azides. It should be handled with extreme caution.
Q4: What analytical techniques are typically used to characterize the product and intermediates?
A4: A combination of spectroscopic and chromatographic methods is used:
NMR Spectroscopy (¹H and ¹³C): To determine the structure and diastereomeric ratio of the products.[3][8]
Mass Spectrometry (MS): To confirm the molecular weight of the products and intermediates.[3]
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.[3]
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (ee) of the resolved or asymmetrically synthesized products.[12]
III. Detailed Experimental Protocols
Protocol 1: Racemic Synthesis of cis-1-Aminoindan-2-ol via Ritter Reaction
This protocol is adapted from the work of Senanayake et al.[1]
Materials:
cis-(±)-1,2-epoxyindan (indene oxide)
Acetonitrile
Dichloromethane
Fuming sulfuric acid (~20-24% SO3)
Hydrochloric acid (6 M)
Sodium hydroxide (50% aqueous solution)
1-Butanol
Procedure:
In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, dissolve cis-(±)-1,2-epoxyindan in a mixture of acetonitrile and dichloromethane.
Cool the mixture to -30 °C using a dry ice/acetone bath.
Slowly add fuming sulfuric acid dropwise, maintaining the internal temperature between -30 and -27 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
To hydrolyze the intermediate oxazoline, add 6 M hydrochloric acid and heat the mixture to reflux for 4-6 hours.
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
Add 1-butanol and then slowly add a 50% aqueous solution of sodium hydroxide with external cooling until the pH of the aqueous layer is 12-13.
Separate the butanol layer and extract the aqueous layer with additional 1-butanol.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
The crude product can be further purified by crystallization or column chromatography.
References
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link][1]
The Same but Not the Same: The Case of (S)-Naproxen/cis-1-Amino-2-indanol Chiral Resolution via Diastereomeric Salt Formation. (2024). Crystal Growth & Design. [Link][13]
Process for resolving chiral acids with 1-aminoindan-2-ols. (1997). Google Patents. [9]
Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. (n.d.). Bulletin of the Korean Chemical Society. [Link][2]
Khan, S., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. [Link][14]
Method of producing cis-1-aminoindan-2-ol. (1999). Google Patents. [6]
Main strategies developed for the synthesis of cis-1-amino-2-indanol. (2024). ResearchGate. [Link][10]
Ma, E., et al. (2021). Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis. Synthetic Communications, 51(24), 3717-3728. [Link][8]
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PubMed. [Link][5]
Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. (n.d.). University of the Witwatersrand, Johannesburg. [Link][12]
Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis. (2017). Google Patents. [15]
Process for the purification of an aminoalcohol. (1998). Google Patents. [16]
Kwo, A. C. (2016). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois at Urbana-Champaign. [Link][11]
Technical Support Center: Optimization of (cis-1-Amino-indan-2-yl)-methanol Synthesis
Welcome to the technical support center for the synthesis of (cis-1-Amino-indan-2-yl)-methanol, a critical chiral building block in pharmaceutical development.[1] This guide is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (cis-1-Amino-indan-2-yl)-methanol, a critical chiral building block in pharmaceutical development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (cis-1-Amino-indan-2-yl)-methanol?
There are several established strategies to synthesize cis-1-amino-2-indanol, each with its own advantages and challenges. The primary considerations are controlling cis-selectivity and achieving high enantioselectivity.[2][3]
Key synthetic pathways include:
Ritter-type Reaction from Indene Oxide: This is a practical and economical route, involving the reaction of indene oxide with a nitrile in the presence of a strong acid to form an oxazoline intermediate, which is then hydrolyzed to the cis-amino alcohol.[2][4]
Intramolecular Amide Cyclization: This method involves the formation of a cis-oxazoline from a trans-1-amino-2-indanol derivative, followed by acidic hydrolysis.[2]
Reduction of α-Hydroxy Oxime Ethers: This route starts from indan-1-one and proceeds through a stereoselective reduction of an α-hydroxy oxime-ether intermediate.[5]
Enzymatic Resolutions: Chiral resolutions using enzymes like lipases can be employed to separate enantiomers from a racemic mixture of cis-1-amino-2-indanol.[2]
Q2: Why is the cis-stereochemistry crucial and how is it controlled?
The cis-configuration of the amino and hydroxyl groups is essential for the desired biological activity in many of its applications, such as in the HIV protease inhibitor Indinavir.[4][5] The rigid cyclic structure of cis-1-aminoindan-2-ol makes it an effective chiral auxiliary and ligand in asymmetric synthesis.[2][6]
Control of the cis-stereochemistry is typically achieved through stereoselective reactions. For instance, in the Ritter reaction, the mechanism of the acid-catalyzed opening of the indene oxide and subsequent intramolecular attack by the nitrile dictates the formation of the cis-product.[2] Similarly, intramolecular cyclization strategies are designed to proceed with an inversion of configuration at one of the stereocenters, leading to the desired cis-isomer.[2]
Q3: What are the typical applications of (cis-1-Amino-indan-2-yl)-methanol?
(cis-1-Amino-indan-2-yl)-methanol, particularly its enantiomerically pure forms like (1R,2S)-(+)-1-Amino-2-indanol, is a versatile chiral building block with significant applications in:
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various drugs, most notably the HIV protease inhibitor Indinavir.[4][5] It is also used in the development of selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents.[1]
Chiral Catalysis: It serves as a precursor for chiral ligands (e.g., BOX and PyBOX) and catalysts used in asymmetric reactions, such as the enantioselective reduction of ketones.[1][2]
Chiral Auxiliaries: Its derivatives are employed as chiral auxiliaries in asymmetric transformations like aldol reactions and Diels-Alder reactions.[5]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the Desired cis-Isomer
Possible Causes & Solutions:
Incomplete Reaction:
Verify Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Reagent Purity: Use high-purity starting materials and reagents. Impurities can interfere with the reaction and lead to side products.
Formation of the trans-Isomer:
Reaction Conditions: The choice of solvent and catalyst can significantly influence the stereoselectivity. For Ritter-type reactions, the concentration of the acid catalyst is critical.[2]
Review the Synthetic Route: Some routes are more prone to forming the trans-isomer as a byproduct. Consider alternative synthetic strategies that offer higher cis-selectivity.
Side Reactions:
Byproduct Formation: Characterize any significant byproducts to understand the competing reaction pathways. This can provide insights into how to modify the reaction conditions to favor the desired product. For instance, in some reductions, over-reduction can be an issue.
Protecting Groups: If applicable, ensure the appropriate protecting groups are used for the amino and hydroxyl functionalities to prevent unwanted side reactions.
Problem 2: Difficulty in Separating cis and trans Isomers
Possible Causes & Solutions:
Similar Physical Properties: The cis and trans isomers can have very similar polarities, making chromatographic separation challenging.
Chromatography Optimization: Experiment with different solvent systems (eluent) and stationary phases for column chromatography. Sometimes a change from silica gel to alumina or a different type of silica can improve separation.
Recrystallization: Attempt to selectively crystallize one of the isomers. This can be highly effective if a suitable solvent system is found. Fractional crystallization can be a powerful purification technique.
Derivatization:
Convert to Diastereomers: React the mixture of isomers with a chiral resolving agent to form diastereomers. Diastereomers have different physical properties and are often easier to separate by chromatography or crystallization.[7] The desired isomer can then be recovered by cleaving the resolving agent.
Problem 3: Poor Enantioselectivity in Asymmetric Synthesis
Possible Causes & Solutions:
Catalyst Inactivity or Degradation:
Catalyst Quality: Ensure the chiral catalyst is of high purity and has been stored correctly to prevent decomposition.
Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too little catalyst may result in a slow and non-selective reaction, while too much can sometimes lead to undesired side reactions.
Sub-optimal Reaction Conditions:
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes significantly improve enantioselectivity.
Solvent Effects: The choice of solvent can influence the transition state of the reaction and therefore the enantioselectivity. Screen a range of solvents to find the optimal one.
Presence of Impurities:
Water and Oxygen: Many asymmetric catalysts are sensitive to moisture and air. Ensure the reaction is carried out under anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).
III. Experimental Protocols & Data
General Protocol for the Synthesis of (cis-1-Amino-indan-2-yl)-methanol via Ritter-type Reaction
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Step 1: Epoxidation of Indene
In a suitable reaction vessel, dissolve indene in an appropriate solvent (e.g., dichloromethane).
Add a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid, MCPBA) portion-wise at a controlled temperature (typically 0 °C to room temperature).
Monitor the reaction by TLC until the indene is consumed.
Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate) to remove excess oxidant and acid.
Purify the resulting indene oxide by column chromatography or distillation.
Step 2: Ritter Reaction and Hydrolysis
Under an inert atmosphere, dissolve the indene oxide in a nitrile solvent (e.g., acetonitrile).
Cool the solution to a low temperature (e.g., -40 °C to 0 °C).
Slowly add a strong acid (e.g., concentrated sulfuric acid) to the reaction mixture.[2]
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
Carefully quench the reaction with water.
Heat the mixture to reflux to hydrolyze the intermediate oxazoline.[4]
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.
Purify the crude (cis-1-Amino-indan-2-yl)-methanol by recrystallization or column chromatography.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical data for the optimization of the Ritter reaction, demonstrating the effect of different parameters on the yield and cis:trans ratio.
Entry
Acid Catalyst
Temperature (°C)
Reaction Time (h)
Yield (%)
cis:trans Ratio
1
H₂SO₄ (2.0 eq)
-40 to RT
4
55-60
>95:5
2
H₂SO₄ (1.5 eq)
-20 to RT
6
50
90:10
3
H₂SO₄ (2.5 eq)
-40 to RT
4
62
>95:5
4
CF₃SO₃H (2.0 eq)
-40 to RT
3
65
>98:2
Data is illustrative and should be experimentally verified.
IV. Visualizations
Reaction Pathway: Synthesis via Ritter Reaction
Caption: Synthetic pathway for (cis-1-Amino-indan-2-yl)-methanol via Ritter Reaction.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting common synthesis issues.
V. References
DiMichele, L. M., & Senanayake, C. H. (1997). U.S. Patent No. 5,677,469. Washington, DC: U.S. Patent and Trademark Office.
Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter process. (n.d.). ResearchGate. Retrieved from [Link]
Mendas, I., Gastaldi, S., & Suppo, J. S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]
Khan, S., et al. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports.
Main strategies developed for the synthesis of cis-1-amino-2-indanol. (n.d.). ResearchGate. Retrieved from [Link]
Senanayake, C. H., et al. (1998). (1s,2r)-1-aminoindan-2-ol. Organic Syntheses, 76, 46.
Palmer, C. W., et al. (1997). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 62(15), 5224-5225.
Improving enantioselectivity with (cis-1-Amino-indan-2-yl)-methanol
Technical Support Center: (cis-1-Amino-indan-2-yl)-methanol Ticket System & Knowledge Base for Asymmetric Synthesis Welcome to the Technical Support Center Subject: Optimization of Enantioselectivity using (1S,2R)- or (1...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (cis-1-Amino-indan-2-yl)-methanol
Ticket System & Knowledge Base for Asymmetric Synthesis
Welcome to the Technical Support Center
Subject: Optimization of Enantioselectivity using (1S,2R)- or (1R,2S)-cis-1-Amino-indan-2-yl-methanol.
Reference Code: CAI-TECH-001
Support Level: Tier 3 (Senior Application Scientist)
This guide addresses the practical application of cis-aminoindanol (CAI) in asymmetric synthesis. Unlike flexible amino alcohols (e.g., phenylglycinol), CAI possesses a rigid indane backbone that locks the conformational freedom of the transition state, often resulting in superior enantiomeric excess (ee).[1]
Module 1: Knowledge Base – The Borane Reduction Protocol
Application: Enantioselective reduction of prochiral ketones (CBS-type reduction).
Mechanism: CAI forms a rigid oxazaborolidine catalyst in situ, which activates borane for hydride transfer.
The "Gold Standard" Protocol (In-Situ Catalyst Generation)
Note: Many users struggle with commercial catalyst stability. We recommend in-situ generation for maximum reproducibility.
In a flame-dried Schlenk flask under Argon, dissolve CAI (1.0 equiv relative to catalyst loading) in dry THF.
Add Borane-THF (1.1 equiv relative to CAI) dropwise at 0°C.
CRITICAL: Warm to ambient temperature and stir for 30–60 minutes .
Why? This allows the formation of the active oxazaborolidine species (B-N bond formation) and elimination of H₂. Without this "aging," you are merely doing a background reduction with free borane (racemic).
The Reduction:
Cool the active catalyst solution to the target temperature (usually -20°C to 0°C).
Simultaneously add the Ketone (1.0 equiv) and the stoichiometric Borane source (0.6–1.0 equiv) slowly over 1–2 hours.
Tip: Slow addition maintains a low concentration of unreacted ketone, forcing it to react via the catalyst pathway rather than the background racemic pathway.
Quench & Workup:
Quench carefully with MeOH (hydrogen evolution!).
Perform standard aqueous workup.
Module 2: Mechanistic Visualization
Understanding the catalytic cycle is vital for troubleshooting. The diagram below illustrates how the rigid backbone enforces facial selectivity.
Module 3: Troubleshooting Tickets (FAQ)
Ticket #101: "I am getting low enantiomeric excess (<50% ee)."
Diagnosis: This is almost always due to Competitive Racemic Reduction . The uncatalyzed reaction (free borane reducing the ketone) is faster than or competitive with the catalyzed pathway.
Potential Cause
Verification
Corrective Action
Moisture Contamination
Check solvent water content (Karl Fischer).
Water hydrolyzes the oxazaborolidine B-N bond.[1] Use freshly distilled THF or molecular sieves (3Å).
Fast Addition
Did you dump the ketone in?
Slow Addition Rule: Add the ketone/borane mixture over 60+ minutes. This keeps free ketone concentration low.
Temperature too High
Reaction run at RT?
Lower temperature to -20°C or -40°C. The catalyzed rate is less sensitive to temp than the racemic rate (improving selectivity).
Catalyst Loading
< 5 mol%?
Increase to 10 mol%. CAI is less active than proline-based catalysts; it needs a higher effective concentration.
Ticket #102: "The reaction stalls or yield is low."
Diagnosis: Catalyst poisoning or insufficient hydride source.
Check the Borane Quality: BH₃·THF degrades over time. If your bottle is old, the molarity is likely lower than labeled. Titrate your borane or use a fresh bottle.
Air Leak: The active catalyst is air-sensitive. Ensure a positive pressure of Argon/Nitrogen.
Solvent Choice: While THF is standard, some substrates benefit from Toluene . Toluene can suppress the background reaction but may require slightly higher temperatures.
Ticket #103: "I cannot recover the aminoindanol auxiliary."
Context: When using CAI as a covalent auxiliary (e.g., in Diels-Alder or Alkylation), recovery is essential for cost efficiency.
Standard Hydrolysis: LiOH/H₂O₂ is the standard cleavage method for oxazolidinones.
Issue: If the product is acid-sensitive, basic hydrolysis might destroy it.
Alternative: Use LiOOH (Lithium Hydroperoxide) generated in situ. It is more nucleophilic than basic, allowing cleavage at lower pH and temperature (0°C).
Purification: CAI is basic. After cleavage, acidify the aqueous layer to pH ~9-10 to extract the product, then adjust to pH 10-12 to extract the CAI, or rely on the fact that CAI is polar and crystallizable.
Module 4: Advanced Data & Comparison
Why choose cis-Aminoindanol over Phenylglycinol?
The following table compares CAI against other common chiral auxiliaries/ligands.
Feature
cis-Aminoindanol (CAI)
Phenylglycinol
Proline (CBS)
Backbone
Rigid (Fused Ring)
Flexible (Rotatable)
Rigid (Pyrrolidine)
Stereocontrol
Excellent (>95% typical)
Good (80-90%)
Excellent (>95%)
electronic Nature
Electron-rich aromatic
Electron-neutral
Aliphatic
Stability
High (Crystalline solid)
Moderate
Moderate (Liquid/Hygroscopic)
Primary Use
Reductions, HIV Protease Inhibitors
Imines, Amides
Reductions, Aldol
Key Insight: The "cis" relationship in CAI brings the hydroxyl and amino groups into close proximity (approx 2.7 Å), ideal for bidentate coordination (Ti, Zn, B). The trans-isomer cannot chelate effectively in small-ring transition states.
Module 5: Troubleshooting Logic Tree
Use this decision tree to diagnose experimental failures quickly.
References
Ghosh, A. K., et al. (1997).[3] cis-1-Aminoindan-2-ol in Asymmetric Synthesis. Synthesis.
Dorsey, B. D., et al. (1994).[4] Synthesis and evaluation of the HIV protease inhibitor Indinavir (L-685,434). Journal of Medicinal Chemistry.
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition.
Didier, E., et al. (1991). Chemo-enzymatic synthesis of (1S, 2R)-1-aminoindan-2-ol, a key intermediate for HIV protease inhibitors. Tetrahedron.
Merck Research Laboratories. (1995). Practical Synthesis of (1S,2R)-1-Amino-2-indanol. Journal of Organic Chemistry.
Technical Support Center: Purification of (cis-1-Amino-indan-2-yl)-methanol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for (cis-1-Amino-indan-2-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (cis-1-Amino-indan-2-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral building block. The purification of this amino alcohol is a critical step to ensure high chemical and enantiomeric purity, which is essential for its successful application in asymmetric synthesis and pharmaceutical development.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Purification Workflow Overview
The general approach to purifying crude (cis-1-Amino-indan-2-yl)-methanol involves a multi-step process aimed at removing synthetic byproducts, starting materials, and, most importantly, the undesired trans-stereoisomer. The following workflow illustrates a typical purification strategy.
Caption: Decision tree for troubleshooting a failed recrystallization.
Question 2: My product is discolored (e.g., yellow or brown) after initial isolation. How can I fix this?
Answer:
Discoloration is typically caused by high-molecular-weight, colored impurities formed during the synthesis. These can often be effectively removed using an activated carbon (charcoal) treatment.
Causality: Activated carbon has a high surface area with pores that adsorb large, flat, aromatic molecules, which are often the source of color, while leaving smaller molecules like the desired product in solution.
Protocol:
Dissolve the crude, colored product in a suitable hot solvent for recrystallization (e.g., methanol or an aqueous mixture).
[3]2. Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid violent bumping. It is safer to cool the solution slightly before adding the carbon and then re-heating.
Keep the mixture stirred at or near boiling for 5-15 minutes.
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
Allow the clarified, colorless filtrate to cool slowly to crystallize the purified product. A patent for purifying a similar amino alcohol describes dissolving the product in water at 80°C, adding active carbon, filtering, and then adding methanol to induce crystallization.
[3]
Question 3: My NMR spectrum looks clean, but HPLC analysis shows two peaks. What is the likely impurity?
Answer:
If the NMR spectrum is clean but HPLC shows two peaks, you are likely dealing with a stereoisomer, most commonly the trans-1-Amino-indan-2-ol.
Causality: Diastereomers (like cis and trans isomers) have distinct physical properties and will therefore have different retention times on a standard HPLC column. However, they are structurally very similar, and their proton NMR spectra can be nearly identical or difficult to resolve without advanced techniques, especially in routine analysis. The synthesis of the cis isomer often involves steps that can also produce the trans isomer as a byproduct.
[1]
Solution:
The most effective way to separate the cis and trans diastereomers is through fractional crystallization of a diastereomeric salt. The rigid, defined structures of these salts often lead to significant differences in crystal packing and solubility, allowing for efficient separation. A well-established method is the formation of the L-tartrate salt, which selectively crystallizes with the desired (1S, 2R)-cis-amino alcohol.
[4]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for achieving high enantiomeric purity (>99% ee)?
A1: For achieving high enantiomeric purity from a racemic or partially resolved mixture, the most robust and scalable method is purification via diastereomeric salt formation and fractional crystallization . This classical resolution technique leverages the different physical properties of diastereomeric salts. By reacting the racemic amino alcohol with a single enantiomer of a chiral acid (a resolving agent), two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized.
[4]
A highly effective and commonly cited method for resolving (cis-1-Amino-indan-2-yl)-methanol is the use of L-tartaric acid . The (1S, 2R)-aminoindanol L-tartrate salt is often less soluble and can be selectively precipitated and isolated, significantly enhancing the enantiomeric excess of the final product after liberation of the free base.
[5]
Q2: What are some recommended solvent systems for purification?
A2: The choice of solvent is critical and depends on the specific purification technique being employed. The following table summarizes recommended starting points.
The goal is to find a solvent where the compound is soluble when hot but sparingly soluble when cold. A co-solvent system (e.g., alcohol/water) can be fine-tuned to achieve optimal solubility.
The solvent must dissolve the crude amino alcohol and the chiral resolving agent, but allow for the selective precipitation of one of the diastereomeric salts upon cooling or concentration.
Column Chromatography
Dichloromethane/Methanol with Triethylamine (e.g., 95:5:0.5 v/v)
This is generally used for separating diastereomers after derivatization or for removing stubborn impurities. [6][7]The triethylamine is added to prevent the basic amine from streaking on the acidic silica gel.
Q3: How do I monitor the purity at each stage?
A3: A multi-faceted analytical approach is essential for effective monitoring.
Analytical Technique
Purpose
Key Insights
Thin-Layer Chromatography (TLC)
Quick, qualitative check of reaction progress and column fractions.
Provides a rapid assessment of the number of components and can help identify the presence of starting materials vs. products.
Determines the purity of the compound by separating it from non-isomeric impurities. Essential for calculating yield and confirming the removal of byproducts.
Quantitative assessment of enantiomeric excess (ee) and diastereomeric ratio.
Crucial for the final product. Chiral columns (e.g., polysaccharide-based or macrocyclic glycopeptide-based CSPs) can separate the enantiomers. [8][9]
Nuclear Magnetic Resonance (NMR)
Structural confirmation and identification of impurities.
Confirms the chemical structure of the isolated compound and can help identify the structure of unknown impurities if they are present in sufficient quantity.
Detailed Experimental Protocols
Protocol 1: Purification and Enantiomeric Enhancement via L-Tartrate Salt Formation
This protocol is adapted from established procedures for resolving amino alcohols and is designed to separate the desired (1S,2R)-enantiomer from a crude mixture.[5]
Dissolution: In a round-bottomed flask, dissolve the crude (cis-1-Amino-indan-2-yl)-methanol (1.0 equiv) in methanol (approx. 10-15 mL per gram of crude material). Heat the mixture gently to ensure complete dissolution.
Salt Formation: In a separate flask, dissolve L-tartaric acid (1.2 equiv) in a minimum amount of hot methanol. While the amino alcohol solution is warm and stirring, add the L-tartaric acid solution portion-wise.
Crystallization: A precipitate should begin to form. Heat the resulting slurry to reflux for 1-2 hours to ensure complete salt formation and to allow the system to equilibrate.
[5]4. Isolation: Discontinue heating and allow the slurry to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour. Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol.
Liberation of Free Base: Suspend the isolated tartrate salt in water and add a 2M sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the pH is >12. Ensure all solids have dissolved.
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amino alcohol with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified (1S,2R)-(+)-cis-1-Amino-indan-2-ol.
Analysis: Confirm chemical purity by standard HPLC and enantiomeric purity by chiral HPLC.
References
Process for resolving chiral acids with 1-aminoindan-2-ols.
Process for the purification of an aminoalcohol.
(cis-1-Amino-indan-2-yl)-methanol | CAS 55270-04-7. Santa Cruz Biotechnology.
Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.
An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives.
Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC.
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
Technical Support Center: Overcoming Low Yields in (cis-1-Amino-indan-2-yl)-methanol Derivatization
Welcome to the technical support center for the derivatization of (cis-1-Amino-indan-2-yl)-methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral b...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the derivatization of (cis-1-Amino-indan-2-yl)-methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Low yields can be a significant impediment to progress, and this resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you optimize your reactions and achieve consistent, high-yield results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the derivatization of (cis-1-Amino-indan-2-yl)-methanol.
Q1: My reaction yield is unexpectedly low, and my TLC plate shows multiple spots. What are the most probable causes?
A: Low yields accompanied by multiple TLC spots typically point to one of three issues:
Competitive Side Reactions: The primary culprits are often competitive acylation at the hydroxyl group (O-acylation) or di-acylation if excess reagent is used. The starting amine itself can also act as a base, leading to complex side-products.
Degradation: The starting material or product may be unstable under the reaction or work-up conditions (e.g., harsh pH, high temperatures).
Impure Starting Materials: The presence of water or other nucleophilic impurities in your reagents or solvents can consume the acylating agent, leading to significantly reduced yields.
Q2: How can I quickly determine if N-acylation or O-acylation is the dominant side reaction?
A: A simple diagnostic method is to analyze the crude reaction mixture using LC-MS. The mass of the N-acylated, O-acylated, and di-acylated products will be distinct and easily identifiable. Alternatively, a crude ¹H NMR can often distinguish between the products. N-acylation results in a downfield shift of the methine proton (CH-NH), while O-acylation causes a significant downfield shift of the methylene protons (-CH₂-O).
Q3: Is it always necessary to protect the hydroxyl group?
A: Not always, but it is the most reliable strategy for ensuring high yields of the N-acylated product. The amine is generally a better nucleophile than the primary alcohol, allowing for kinetically controlled selective N-acylation under carefully controlled conditions (e.g., low temperature, specific base). However, if you are struggling with selectivity, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) is a robust solution that simplifies the reaction and purification.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues by examining each stage of the experimental process.
Starting Material and Reagent Integrity
The quality of your inputs dictates the quality of your output. Before troubleshooting the reaction chemistry, validate your materials.
Q: My (cis-1-Amino-indan-2-yl)-methanol starting material is from an older batch. Could this be the problem?
A: Absolutely. Amines, especially when stored improperly, can slowly oxidize or absorb atmospheric CO₂ and water.
Validation: Confirm the purity of your starting material via ¹H NMR and check for a sharp melting point. An ideal melting point is in the range of 118-121 °C[1].
Solution: If purity is questionable, recrystallize the starting material from a suitable solvent system (e.g., toluene/heptane) or purify it via column chromatography on silica gel with a DCM/MeOH/NH₄OH eluent system. Always store the purified amine under an inert atmosphere (N₂ or Ar).
Q: How critical is it to use anhydrous solvents and reagents?
A: It is absolutely critical. Acylating agents like acid chlorides or anhydrides react rapidly with water. This hydrolysis reaction not only consumes your reagent but also generates carboxylic acids, which can form stable ammonium salts with your starting material, effectively removing it from the reaction.
Validation: Use freshly opened bottles of anhydrous solvents or ensure your solvents are properly dried using a solvent purification system or molecular sieves.
Causality: The presence of even stoichiometric amounts of water can theoretically reduce your maximum possible yield by 50%.
Optimizing Reaction Conditions
The interplay between solvent, base, temperature, and stoichiometry is the key to controlling the reaction outcome.
Q: I am using triethylamine (TEA) as a base and dichloromethane (DCM) as a solvent, but my yields are poor. What should I change?
A: While this is a common starting point, it may not be optimal due to the specific structure of (cis-1-Amino-indan-2-yl)-methanol.
Base Selection: The ammonium salt formed from TEA (triethylammonium chloride) has some solubility in DCM and can be acidic enough to promote side reactions. Consider using a more sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base). DIPEA is less nucleophilic and its corresponding salt is often more soluble, making it a more effective acid scavenger without participating in the reaction.
Solvent Effects: Solvent polarity can significantly influence reaction rates and selectivity.[2][3] Highly polar aprotic solvents like DMF can enhance solubility but may also promote undesired side reactions. A systematic screen of solvents is often beneficial.
Table 1: Impact of Solvent and Base on a Model N-Acylation Reaction
Solvent
Base (1.2 eq.)
Temperature (°C)
Typical Yield of N-Acyl Product
Key Observations
Dichloromethane (DCM)
Triethylamine
0 to RT
40-60%
Common starting point; often sees O-acylation byproduct.
Dichloromethane (DCM)
DIPEA
0 to RT
65-80%
Improved yield due to reduced nucleophilicity of the base.
Tetrahydrofuran (THF)
DIPEA
0 to RT
70-85%
Good solvent for solubility; generally clean reactions.
Acetonitrile (MeCN)
K₂CO₃ (solid)
RT
50-70%
Heterogeneous conditions can sometimes improve selectivity.[4]
Toluene
DIPEA
0 to RT
60-75%
Non-polar option, can be useful for specific substrates.
Q: At what temperature should I run my reaction?
A: Temperature control is crucial for selectivity. Acylation reactions are often exothermic.
Recommended Protocol: Always add the acylating agent slowly to a solution of the amine and base at a low temperature (e.g., 0 °C or -10 °C). This dissipates the heat of reaction and favors the kinetically preferred N-acylation over O-acylation. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.
The Chemoselectivity Challenge: N- vs. O-Acylation
The bifunctional nature of (cis-1-Amino-indan-2-yl)-methanol is the primary source of derivatization challenges. The amine is more nucleophilic and will typically react first, but preventing subsequent or competitive reaction at the hydroxyl group is key to high yields.
Caption: A step-by-step workflow for troubleshooting low yields.
References
ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases on the... Retrieved from [Link]
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. SYNTHESIS, 1998(07), 937–961. Retrieved from [Link]
Nature. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Retrieved from [Link]
ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]
Europe PMC. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]
PubMed. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
ACS Publications. (n.d.). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. Retrieved from [Link]
Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
Nature. (2023). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Retrieved from [Link]
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
MDPI. (2018). Relative Stability of cis- and trans-Hydrindanones. Retrieved from [Link]
RSC Publishing. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Retrieved from [Link]
CONICET. (2008). 1-aminoindan, (S)-(+)-1-indanol and (1R, 2S)-(+)-cis-1. Retrieved from [Link]
ResearchGate. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
PubMed. (2021). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
PubMed. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Retrieved from [Link]
Technical Support Center: Amino Indan Derivatives in Catalysis
Welcome to the technical support center for the application of amino indan derivatives in catalysis. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the application of amino indan derivatives in catalysis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common pitfalls and provide practical troubleshooting advice to ensure the successful application of these versatile catalysts in your experiments. Our approach is rooted in explaining the "why" behind experimental observations and solutions, ensuring a deeper understanding and more robust results.
Question 1: My reaction shows poor initiation and low conversion. Could this be related to catalyst activation?
Answer:
Absolutely. Inadequate catalyst activation is a frequent cause of poor reaction performance. Many catalytic cycles involving amino indan derivatives, particularly those forming in-situ catalysts like oxazaborolidines from aminoindanols, require precise activation steps.[1] For instance, the reaction of cis-1-aminoindan-2-ol with a borane source to form the active oxazaborolidine catalyst is a critical step that dictates the catalytic efficiency.
Causality: The active catalytic species is often not the amino indan derivative itself but a complex formed in situ. Incomplete formation of this active species means a lower concentration of the true catalyst, leading to sluggish or stalled reactions.
Reagent Quality: Ensure the borane source (e.g., borane-tetrahydrofuran complex or borane-methyl sulfide complex) is fresh and has been properly stored to prevent decomposition.
Stoichiometry and Order of Addition: The stoichiometry between the amino indan ligand and the activating reagent is crucial. Typically, the ligand is treated with the borane source prior to the addition of the substrate.
Temperature Control: The formation of the active catalyst can be temperature-sensitive. For some systems, initial formation at a lower temperature followed by warming to the reaction temperature is optimal.[1]
Inert Atmosphere: These reactions are often sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware.
Question 2: I am observing inconsistent results between batches of the same reaction. What could be the source of this variability?
Answer:
Batch-to-batch inconsistency often points to issues with catalyst purity, stability, or subtle variations in reaction setup. The purity of the amino indan derivative is paramount, as even small amounts of impurities can have a significant impact on catalytic performance.[2]
Causality: Impurities can act as catalyst poisons, competing with the substrate for binding to the active site or leading to the formation of inactive species.[2] Furthermore, the stability of the amino indan derivative itself can be a factor; degradation during storage can lead to a lower effective concentration of the desired ligand.[3]
Troubleshooting Workflow:
Caption: Workflow for diagnosing inconsistent catalytic results.
Recommended Actions:
Purity Verification: Characterize your amino indan derivative using techniques like NMR, HPLC, or GC-MS to confirm its purity.[4] Derivatization techniques can sometimes enhance the separation and identification of closely related impurities.[4]
Storage Conditions: Store amino indan derivatives under an inert atmosphere, protected from light, and at the recommended temperature to prevent degradation.
Solvent and Reagent Quality: Use high-purity, dry solvents. Impurities in solvents or other reagents can also act as catalyst poisons.
Section 2: Enantioselectivity and Diastereoselectivity Issues
Question 3: My reaction is proceeding with high yield, but the enantioselectivity is poor. What are the likely causes?
Answer:
Low enantioselectivity in a reaction catalyzed by a chiral amino indan derivative can stem from several factors, including the structural integrity of the catalyst, the reaction conditions, and the nature of the substrate itself.
Causality: The high enantioselectivity of these catalysts arises from a well-defined chiral environment around the active site.[3] Any factor that disrupts this environment can lead to a loss of stereocontrol.
Potential Causes and Solutions:
Potential Cause
Explanation
Recommended Solution
Ligand Racemization
Under harsh reaction conditions (e.g., high temperatures, strong bases), the chiral centers of the amino indan ligand could potentially epimerize.
Verify the enantiomeric purity of the ligand post-reaction. Consider running the reaction at a lower temperature.
Background Uncatalyzed Reaction
If the uncatalyzed reaction is fast enough, it will produce a racemic mixture, lowering the overall enantiomeric excess (ee).
Run a control reaction without the catalyst to assess the rate of the background reaction. If significant, lower the reaction temperature or use a more active catalyst to outcompete the uncatalyzed pathway.
Catalyst Aggregation
At higher concentrations, the catalyst may aggregate, leading to species with lower enantioselectivity.
Screen different catalyst loadings and concentrations. The optimal loading is often a balance between reaction rate and selectivity.
Substrate Mismatch
The specific substrate may not be an ideal fit for the chiral pocket of the catalyst.
If possible, modify the substrate to improve its interaction with the catalyst. Alternatively, screen a library of related amino indan derivatives to find a better catalyst-substrate match.
Question 4: I'm observing the formation of undesired diastereomers. How can I improve the diastereoselectivity?
Answer:
The formation of undesired diastereomers suggests that the transition states leading to the different diastereomeric products are close in energy. Modifying the reaction conditions or the catalyst structure can often favor one transition state over the other.
Causality: Diastereoselectivity is governed by the relative energies of the diastereomeric transition states. The steric and electronic properties of the catalyst, substrate, and solvent all play a role in determining these energies.
Strategies for Improving Diastereoselectivity:
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen a range of solvents with varying properties.
Temperature: Lowering the reaction temperature generally increases selectivity, as the reaction becomes more sensitive to small differences in activation energies between the diastereomeric transition states.
Additives: The use of additives, such as Lewis acids or bases, can sometimes influence the geometry of the transition state and improve diastereoselectivity.[5] However, strong acids can also inhibit the reaction by protonating the amine.[5]
Ligand Modification: The steric bulk and electronic properties of the amino indan ligand can be tuned to enhance diastereoselectivity. For example, introducing bulky substituents on the indan backbone can create a more discriminating chiral environment.
Section 3: Catalyst Deactivation and Side Reactions
Question 5: My reaction starts well but then slows down or stops before completion. What are the possible catalyst deactivation pathways?
Answer:
Catalyst deactivation is a common issue and can occur through several mechanisms, including poisoning, thermal degradation, and the formation of inactive species.[6][7][8]
Causality: The catalytic cycle can be interrupted if the active catalyst is converted into a species that is no longer catalytically competent.
Common Deactivation Mechanisms:
Caption: Common pathways for catalyst deactivation.
Troubleshooting Deactivation:
Poisoning: As discussed earlier, rigorous purification of all reagents and solvents is critical.[2] Common poisons include water, oxygen, and other coordinating species.
Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity. If product inhibition is suspected, try to run the reaction at a lower conversion or consider methods for in-situ product removal.
Thermal Instability: If the reaction requires elevated temperatures, the catalyst may degrade over time.[7] Perform a stability study of the catalyst at the reaction temperature in the absence of substrates to assess its thermal stability.
Oxidative Degradation: Amino indan derivatives can be susceptible to oxidation, especially if the reaction is not performed under a strictly inert atmosphere. The introduction of bulky substituents can sometimes improve oxidative stability.[3][9]
Question 6: I am observing significant side product formation. What are some common side reactions associated with amino indan catalysts?
Answer:
Side product formation can be a result of competing reaction pathways involving the substrate, product, or the catalyst itself.
Causality: The catalyst, while designed to promote a specific transformation, may also be capable of catalyzing other, undesired reactions. Additionally, reactive intermediates in the catalytic cycle may be intercepted by other species in the reaction mixture.
Common Side Reactions:
Racemization of Product: If the product contains a stereocenter that is prone to epimerization, the catalyst or other species in the reaction mixture could potentially catalyze its racemization, leading to a loss of enantiomeric purity over time.
Decomposition of Substrate or Product: Under the reaction conditions, the starting material or the desired product may not be stable and could undergo decomposition.
Reactions with the Amino Group: The amino group of the ligand is a nucleophile and can potentially react with electrophilic substrates or reagents, leading to catalyst modification and deactivation.[10]
Minimizing Side Reactions:
Reaction Optimization: A thorough optimization of reaction parameters (temperature, concentration, reaction time) is the first step in minimizing side reactions.[2]
Protecting Groups: In some cases, it may be necessary to use protecting groups on the substrate to prevent reaction at unintended sites.
Catalyst Design: The electronic properties of the amino indan ligand can be tuned to disfavor side reactions. For example, modifying the substituents on the aromatic ring can alter the nucleophilicity of the amino group.
References
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. Available at: [Link]
De La Torre, J. I., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences. Available at: [Link]
Yadav, M., et al. (2016). Amino acid/KI as multi-functional synergistic catalysts for cyclic carbonate synthesis from CO2 under mild reaction conditions: A DFT corroborated study. ResearchGate. Available at: [Link]
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Brønsted Acid Co-catalysts in Photocatalytic Radical Addition of α-Amino C–H Bonds Across Michael Acceptors. PMC. Available at: [Link]
Wang, Z., et al. (2019). Expeditious synthesis of 1-aminoindane derivatives achieved by[1][5]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications. Available at: [Link]
Aix Marseille Univ, CNRS, ICR, Marseille, France. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PubMed. Available at: [Link]
NPTEL. (n.d.). Lecture 6 Catalyst characterization. NPTEL. Available at: [Link]
MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available at: [Link]
ResearchGate. (2025). Optimizing the Catalytic Performance of Amine-Functionalized 4CzIPN Derivatives by Investigation of the Twisted Intramolecular Charge Transfer Effect. ResearchGate. Available at: [Link]
Al-Dughaither, A. S. (2021). Heterogeneous catalyst deactivation causes and mechanisms: Overview. ResearchGate. Available at: [Link]
Miller, A. J. M., et al. (2023). Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis. PMC. Available at: [Link]
LeBlond, C., & Sowa, J. R. (2001). Optimizing Catalytic Reactions. ResearchGate. Available at: [Link]
Reddy, K. S., et al. (2007). Synthesis of indan-based unusual alpha-amino acid derivatives under phase-transfer catalysis conditions. PubMed. Available at: [Link]
ResearchGate. (2014). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. Available at: [Link]
Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]
Royal Society of Chemistry. (n.d.). Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. Royal Society of Chemistry. Available at: [Link]
Belokon, Y. N., et al. (2023). A new oxidatively stable ligand for the chiral functionalization of amino acids in Ni(II)–Schiff base complexes. PMC. Available at: [Link]
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]
The Organic Chemistry Tutor. (2021). Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. Available at: [Link]
Beilstein Journals. (2023). A new oxidatively stable ligand for the chiral functionalization of amino acids in Ni(II)–Schiff base complexes. Beilstein Journals. Available at: [Link]
Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. Available at: [Link]
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. SciSpace. Available at: [Link]
Technical Support Center: Enhancing the Stability and Performance of (cis-1-Amino-indan-2-yl)-methanol Based Catalysts
Welcome to the dedicated support center for researchers, scientists, and drug development professionals utilizing catalysts derived from (cis-1-Amino-indan-2-yl)-methanol and its parent structure, cis-1-amino-2-indanol.[...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for researchers, scientists, and drug development professionals utilizing catalysts derived from (cis-1-Amino-indan-2-yl)-methanol and its parent structure, cis-1-amino-2-indanol.[1][2][3][4] This guide is designed to provide expert-level insights and actionable solutions to common challenges encountered during asymmetric synthesis. The rigid bicyclic framework of these ligands often provides superior stereocontrol compared to more flexible systems, but their stability can be influenced by a variety of experimental parameters.[3] This document provides a structured approach to troubleshooting, ensuring robust and reproducible results.
Part 1: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and validated protocols for resolution.
Issue 1: Inconsistent or Low Enantioselectivity (ee)
Q: My reaction is proceeding to product, but the enantiomeric excess (ee) is significantly lower than reported values or fluctuates between runs. What are the likely causes and how can I fix this?
A: Low or inconsistent enantioselectivity is a common but solvable issue, typically pointing to problems with the integrity of the chiral environment. The primary factors to investigate are catalyst purity, reaction conditions, and moisture control.[5][6]
Causality & Troubleshooting Workflow:
The catalyst's chiral integrity is paramount for inducing high enantioselectivity. Any factor that disrupts the well-defined transition state, such as impurities, excess heat, or the presence of water, will compromise the stereochemical outcome.[7]
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Protocols:
Catalyst Integrity Check:
Verification: Before use, confirm the purity of the (cis-1-Amino-indan-2-yl)-methanol ligand and its resulting catalyst complex via NMR and, if applicable, chiral HPLC.
Storage: Store the ligand and catalyst under an inert atmosphere (Argon or Nitrogen) at low temperatures (e.g., in a freezer at -20 °C) to prevent slow degradation.[8] Many organometallic complexes are sensitive to both air and moisture.[9][10]
Solvent and Temperature Optimization:
Solvent Purity: Use freshly distilled, anhydrous solvents. The presence of water can hydrolyze the catalyst or compete as a ligand, disrupting the chiral environment.[10][11]
Temperature Control: Reactions are often sensitive to thermal fluctuations. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee.[5] Consider running the reaction at a lower temperature (e.g., 0 °C or -20 °C).[12]
Issue 2: Catalyst Deactivation Leading to Low Conversion
Q: My reaction starts but then stalls, resulting in low conversion and yield. How can I identify the cause of catalyst deactivation and prevent it?
A: Catalyst deactivation occurs when the active catalytic species is consumed by an unintended pathway.[13] For aminoindanol-based systems, this can be due to poisoning, thermal degradation, or oxidative damage.
Common Deactivation Pathways & Solutions:
Deactivation Pathway
Probable Cause
Prevention & Mitigation Strategy
Poisoning
Impurities in the substrate or solvent (e.g., sulfur, halides, water).[14]
Purify substrates (e.g., recrystallization, column chromatography). Use high-purity, anhydrous solvents.
Thermal Degradation
Reaction temperature is too high, causing ligand dissociation or complex decomposition (sintering).[14][15]
Run the reaction at the lowest effective temperature. Screen for more thermally stable ligand derivatives if high temperatures are required.
Oxidative Damage
Trace oxygen in the reaction vessel.
Ensure a rigorously inert atmosphere using a glovebox or proper Schlenk line techniques.[16][17] Degas solvents thoroughly before use.
Product Inhibition
The amine product coordinates to the metal center more strongly than the substrate, preventing turnover.[18]
Consider using a lower catalyst loading or investigate strategies to remove the product as it forms (e.g., precipitation).
A robust inert atmosphere is non-negotiable for preventing oxidative deactivation.
Glassware Preparation: Dry all glassware in an oven (e.g., 140 °C for 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.[17]
Assembly: Assemble the reaction apparatus (e.g., Schlenk flask with condenser) while hot and immediately flush with a steady stream of dry nitrogen or argon.
Purging Cycle: Connect the flask to a Schlenk line. Evacuate the flask under high vacuum until all visible solvent traces are gone, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure all atmospheric oxygen and moisture are removed.
Reagent Transfer: Add solvents and liquid reagents via a gas-tight syringe. Transfer solids under a positive pressure of inert gas or within a glovebox.[19]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, use, and optimization of (cis-1-Amino-indan-2-yl)-methanol based catalysts.
Q1: How should I properly store the solid ligand and its metal complexes?A: Both the free ligand and its complexes can be sensitive. For long-term stability, store them in a sealed vial inside a glovebox or a desiccator filled with an inert gas.[19] Refrigeration or freezing (-20 °C) is highly recommended to slow down any potential decomposition pathways.[8] Avoid frequent temperature cycles, which can introduce moisture through condensation.
Q2: Can I modify the structure of (cis-1-Amino-indan-2-yl)-methanol to improve stability or selectivity?A: Absolutely. This is a common strategy in catalyst development. The amino and alcohol groups are excellent handles for modification.
N-Alkylation: Introducing bulky N-alkyl groups can enhance steric shielding around the metal center, potentially improving enantioselectivity.[3]
Aromatic Ring Substitution: Adding electron-donating or electron-withdrawing groups to the indane ring can tune the electronic properties of the metal center, affecting both activity and stability.[12][20]
Immobilization: Covalently attaching the ligand to a solid support can drastically improve thermal stability and allow for catalyst recycling, although it may sometimes impact catalytic activity.[20][21]
Caption: Potential modification pathways for the core ligand structure.
Q3: My reaction is highly reproducible but gives moderate ee. What is the first parameter I should screen for optimization?A: If reproducibility is good, your technique is likely sound. The next step is optimization. Temperature is often the most impactful parameter for enantioselectivity.[5] Create a temperature profile for your reaction (e.g., RT, 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures generally favor higher ee but may require longer reaction times.[12]
Q4: Does the choice of metal precursor affect the stability of the final catalyst?A: Yes, significantly. The metal and its other ligands (the "precursor") play a crucial role. For example, a catalyst generated in situ from a precursor with labile ligands (like acetate or acetylacetonate) might form the active species quickly but could also be prone to decomposition. A more stable, pre-formed catalyst complex might offer better stability and reproducibility, though it may require an activation step. Always characterize the final catalyst complex if possible.
References
Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis.
Advanced Photon Source. (n.d.). Air-Sensitive Catalyst Handling and Preparation.
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
ResearchGate. (n.d.). Chiral Nanoparticles with Enhanced Thermal Stability of Chiral Structures through Alloying.
RSC Publishing. (2024). Application of chiral recyclable catalysts in asymmetric catalysis.
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
Toteva, M. M., Zanon, R., & Ostovic, D. (2008). Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis. Journal of Pharmaceutical Sciences, 97(9), 3810-3819. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.
CNR-IRIS. (n.d.). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto.
MDPI. (n.d.). Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions.
Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]
ResearchGate. (n.d.). Role of Catalyst Deactivation and Regeneration in Methanol Production.
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
Gladiali, S. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Comptes Rendus Chimie, 10(3), 160-175.
ResearchGate. (n.d.). Study on the deactivation phenomena of Cu-based catalyst for methanol synthesis in slurry phase.
Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research, 61(43), 16059-16071.
Santa Cruz Biotechnology. (n.d.). (cis-1-Amino-indan-2-yl)-methanol.
Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chirality, 10(5), 368-376.
MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol.
MDPI. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides.
Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium. (2023). Chemical Science, 14(47), 13241-13247.
MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
Impact of Solvent on the Tautomeric Preferences of Amine-Adenine Tautomers. (2021). The Journal of Physical Chemistry A, 125(29), 6396-6407.
ResearchGate. (n.d.). Impact of Solvent on the Thermal Stability of Amines.
Technical Support: Scalable Synthesis of (cis-1-Amino-indan-2-yl)-methanol
The following technical guide addresses the scalable synthesis of (cis-1-Amino-indan-2-yl)-methanol , a homologue of the well-known Indinavir intermediate. Note on Nomenclature & Scope: This guide specifically targets (c...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the scalable synthesis of (cis-1-Amino-indan-2-yl)-methanol , a homologue of the well-known Indinavir intermediate.
Note on Nomenclature & Scope:
This guide specifically targets (cis-1-Amino-indan-2-yl)-methanol (CAS 55270-04-7), which contains a hydroxymethyl group (-CH₂OH) at the C2 position.
If you are attempting to synthesize cis-1-Amino-2-indanol (the Indinavir intermediate with an -OH directly on the ring), please refer to the Comparative Troubleshooting section, as the synthetic routes differ fundamentally.
Executive Summary & Route Selection
The synthesis of (cis-1-Amino-indan-2-yl)-methanol presents a classic challenge in process chemistry: establishing cis-stereochemistry across the C1-C2 bond of the indane ring while introducing an exocyclic carbon at C2.
Unlike the Indinavir intermediate (which uses epoxidation/Ritter chemistry), this molecule is best accessed via the Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition route. This method is preferred for scalability because:
Stereocontrol: The geometric constraints of the fused
-lactam intermediate enforce the cis-configuration.
Atom Economy: It utilizes inexpensive Indene as the starting material.
Throughput: It avoids lengthy optical resolutions if the racemic product is acceptable (or allows for enzymatic resolution of the intermediate ester).
Core Reaction Pathway
The synthesis proceeds via a "CSI-Lactam-Amino Acid-Alcohol" sequence:
[2+2] Cycloaddition: Indene + CSI
cis-N-Chlorosulfonyl--lactam.
Reductive Hydrolysis: Removal of the sulfonyl group to yield the cis-fused
-lactam.
Ring Opening: Acidic hydrolysis to cis-1-aminoindane-2-carboxylic acid.
Reduction: Chemoselective reduction of the carboxylic acid to the primary alcohol.
Figure 1: The CSI-mediated pathway ensures cis-selectivity via the fused lactam constraint.
Step-by-Step Protocols & Troubleshooting
Phase 1: The CSI Cycloaddition (Formation of
-Lactam)
The Challenge: CSI is violently reactive with water and can polymerize Indene if temperatures are uncontrolled.
Protocol Summary:
Dissolve Indene (1.0 eq) in dry Toluene or Methylene Chloride (DCM).
Quench the N-sulfonyl intermediate into a reductive mixture (e.g., 25% aq Na₂SO₃) keeping pH ~7-8 with KOH.
Troubleshooting Guide:
Issue
Probable Cause
Corrective Action
Exotherm Runaway
CSI addition too fast; insufficient cooling.
Stop addition immediately. Use a jacketed reactor with cryostat. Dilute CSI in solvent before addition.
Polymerization (Goo)
Temperature spiked >40°C; wet solvent.
Ensure solvent water content <0.05%. Keep T < 20°C during addition.
Low Yield of Lactam
Hydrolysis of N-sulfonyl group failed; pH drift.
During the reductive quench (Na₂SO₃), strictly maintain pH 7–8 using automated base addition (NaOH/KOH). Acidic pH degrades the lactam.
Solid Precipitation
N-chlorosulfonyl intermediate crystallizing.
This is normal. Ensure vigorous stirring to keep the slurry mobile before the quench step.
Phase 2: Ring Opening to Amino Acid
The Challenge: Hydrolyzing the robust
-lactam ring without epimerizing the stereocenters.
Protocol Summary:
Suspend the cis-
-lactam in 6N HCl.
Reflux for 4–6 hours.
Cool and adjust pH to the isoelectric point (~pH 6.0) to precipitate the amino acid.
FAQ:
Q: Can I skip the isolation of the amino acid?
A: Not recommended. The amino acid purification (crystallization at isoelectric point) is the primary "cleanup" step that removes trace trans-isomers or acyclic byproducts.
Q: My product is oiling out instead of crystallizing.
A: This often happens if salts (NaCl) are too high. Dilute with water or perform a hot filtration with charcoal before pH adjustment. Seeding with authentic cis-amino acid is highly effective.
Phase 3: Reduction to Amino Alcohol
The Challenge: Reducing the carboxylic acid to the alcohol while leaving the amine intact and preventing racemization.
Protocol Summary:
Reagent: LiAlH₄ (Lithium Aluminum Hydride) or Borane-THF (BH₃·THF).
Solvent: Dry THF.
Procedure: Add amino acid (solid) portion-wise to the hydride solution at 0°C (or add hydride to the amino acid slurry). Reflux until complete.
Use Borane-THF instead of LiAlH₄. Borane coordinates to the amine, solubilizing the zwitterion and activating the carboxylate.
Emulsions during Workup
Aluminum salts forming gels.
Use the Fieser method strictly (1g LiAlH₄ : 1mL H₂O : 1mL 15% NaOH : 3mL H₂O). Filter granular salts through Celite.
Loss of Product in Aqueous
Amino alcohol is water-soluble.
Do not wash the organic phase excessively. Use continuous extraction (liquid-liquid) or salt out the aqueous phase with NaCl before extraction with DCM/Isopropanol (3:1).
Critical Analytical Parameters
To validate the cis-stereochemistry, use ¹H-NMR coupling constants (
-values) of the benzylic protons.
Parameter
cis-Isomer (Target)
trans-Isomer (Impurity)
H1-H2 Coupling ()
6.0 – 7.5 Hz
~3.0 – 4.0 Hz
Appearance
White crystalline solid
Often oily or lower melting point
TLC (MeOH/DCM)
Typically lower R_f (more polar)
Slightly higher R_f
Note: The cis-fused ring system (in the lactam and amino acid) forces a dihedral angle resulting in a larger coupling constant compared to the trans-isomer in this specific rigid scaffold.
Safety & Scalability Matrix
When moving from gram to kilogram scale, the risk profile changes significantly.
Figure 2: Critical safety controls for scale-up.
CSI Handling: Must be handled in a closed system. On scale, use a metering pump rather than gravity feed to prevent "dumping" in case of valve failure.
Cyanide Alternative: Unlike the Bucherer-Bergs route (which uses KCN), the CSI route avoids cyanide toxicity, making it regulatory-friendly for early-phase GMP.
Comparative Troubleshooting: "Did you mean Indanol?"
Researchers often confuse (cis-1-Amino-indan-2-yl)-methanol with cis-1-Amino-2-indanol (Indinavir intermediate).
Feature
(cis-1-Amino-indan-2-yl)-methanol (This Guide)
cis-1-Amino-2-indanol (Indinavir Int.)
Structure
-CH₂OH at C2
-OH at C2
Carbon Count
C10
C9
Primary Precursor
Indene + CSI
Indene Oxide or Indene + Mn(OAc)₃
Key Intermediate
-Lactam
Oxazoline or Amino-Azide
Common Issue
Reducing the acid group
Opening the epoxide regioselectively
If you are trying to synthesize the Indinavir intermediate, the CSI route described above will yield the wrong carbon skeleton (homologated).
References
CSI Reaction Mechanism & Stereochemistry
Title: Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyan
Source: Research Trends in Organic Chemistry, Vol 21, 2020.
URL:
Synthesis of cis-1-Aminoindane-2-carboxylic acid (Precursor)
Title: Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent.[1] (Note: Describes alternative amino acid synthesis).
Source: J. Org.[1][2] Chem. 2003, 68, 12, 4973–4976.[1]
Comparison of (cis-1-Amino-indan-2-yl)-methanol and (cis-1-aminoindan-2-ol) as chiral auxiliaries
An In-Depth Guide to Indane-Based Chiral Auxiliaries: Benchmarking the High-Performing cis-1-Aminoindan-2-ol Against its Homologue, (cis-1-Amino-indan-2-yl)-methanol Prepared by a Senior Application Scientist Introductio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Indane-Based Chiral Auxiliaries:
Benchmarking the High-Performing cis-1-Aminoindan-2-ol Against its Homologue, (cis-1-Amino-indan-2-yl)-methanol
Prepared by a Senior Application Scientist
Introduction: The Critical Role of Structural Rigidity in Asymmetric Synthesis
In the pursuit of enantiomerically pure molecules, particularly within drug development and natural product synthesis, chiral auxiliaries remain a foundational and reliable strategy.[1] A chiral auxiliary is a stereogenic scaffold temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the formation of one diastereomer in excess. The ideal auxiliary not only provides high stereoselectivity but is also easily attached and subsequently cleaved under mild conditions, allowing for high recovery of both the chiral product and the auxiliary itself.
Among the pantheon of successful auxiliaries, those derived from 1,2-amino alcohols have proven exceptionally effective. Their ability to form rigid five-membered oxazolidinone rings or other cyclic derivatives allows for predictable and powerful stereochemical control. The cis-1-aminoindan-2-ol scaffold has emerged as a particularly potent controller due to its conformationally locked bicyclic structure, which significantly restricts the possible geometries of reaction transition states.[2][3] This guide provides a detailed examination of the widely-used and extensively documented chiral auxiliary, cis-1-aminoindan-2-ol. We will present its performance with supporting experimental data and protocols.
Furthermore, we will address its structural homologue, (cis-1-Amino-indan-2-yl)-methanol. Despite the subtle difference—the insertion of a single methylene (-CH2-) group—the scientific literature on its application as a chiral auxiliary is sparse. This guide will, therefore, provide a theoretical comparison, leveraging established principles of asymmetric induction to hypothesize how this structural modification could impact its performance relative to its well-vetted counterpart.
The General Workflow of an Auxiliary-Controlled Asymmetric Reaction
The use of a chiral auxiliary follows a logical three-stage process: coupling, diastereoselective reaction, and cleavage. This ensures that the chiral information is temporarily imparted to the substrate and then removed to reveal the desired enantiomerically enriched product.
Caption: General workflow for using a chiral auxiliary.
In-Depth Analysis: cis-1-Aminoindan-2-ol, a Proven Auxiliary
First identified as a key component in the HIV protease inhibitor Indinavir, enantiomerically pure cis-1-aminoindan-2-ol quickly became a cornerstone in asymmetric synthesis.[2] Its advantage over more flexible backbones like phenylglycinol lies in the indane ring system, which locks the relative orientation of the amino and hydroxyl groups. This rigidity is the key to the high levels of stereoselectivity it imparts.[2]
Mechanism of Stereocontrol in Asymmetric Aldol Reactions
The most prominent application of cis-1-aminoindan-2-ol is in asymmetric aldol reactions, following the principles established by Evans with oxazolidinone auxiliaries. The amino alcohol is first converted to an oxazolidinone, which is then acylated (e.g., with propionyl chloride) to form an N-acyl oxazolidinone.
Upon treatment with a Lewis acid (e.g., dibutylboron triflate or titanium tetrachloride) and a hindered base, a rigid (Z)-enolate is formed. The key to stereocontrol is the chelation of the Lewis acid between the enolate oxygen and the oxazolidinone carbonyl oxygen. The fused indane ring system then acts as a powerful steric shield, blocking one face of the enolate. An incoming aldehyde can only approach from the less hindered opposite face, leading to a highly organized, chair-like six-membered transition state (the Zimmerman-Traxler model) and the predictable formation of a single diastereomer.[4]
Comparative Guide: Hydroxymethyl vs. Hydroxyl Groups in Chiral Auxiliaries
The following guide provides an in-depth technical comparison of hydroxymethyl (-CH₂OH) versus hydroxyl (-CH(R)OH) functionalized chiral auxiliaries. It is designed for researchers and drug development professionals, foc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of hydroxymethyl (-CH₂OH) versus hydroxyl (-CH(R)OH) functionalized chiral auxiliaries. It is designed for researchers and drug development professionals, focusing on mechanistic distinctions, experimental performance, and protocol optimization.[1]
Content Type: Technical Comparison & Application Guide
Target Audience: Synthetic Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
In asymmetric synthesis, the choice between a hydroxymethyl-based auxiliary (e.g., derived from Serine or Phenylglycinol) and a secondary hydroxyl-based auxiliary (e.g., Pseudoephedrine, Ephedrine, or Threonine) is rarely arbitrary. It is a strategic decision dictated by the required diastereoselectivity (dr) , cleavage conditions , and product crystallinity .
Hydroxymethyl Groups (-CH₂OH): Primarily offer tunable sterics . They serve as versatile scaffolds where the oxygen atom acts as a handle for attaching bulky protecting groups (e.g., TBDMS, Trityl) to physically block one face of the enolate. They are kinetically superior in auxiliary synthesis (rapid oxazolidinone formation).
Hydroxyl Groups (-CH(R)OH): Primarily offer active chelation control . In systems like Myers' pseudoephedrine, the free secondary alkoxide actively binds the metal (Li, Ti), creating a rigid, locked transition state that delivers exceptional diastereoselectivity (>99:1), often without chromatography due to high product crystallinity.
Mechanistic Foundations: Sterics vs. Chelation
The Hydroxyl Group: Active Chelation (The Myers Model)
Auxiliaries containing a secondary hydroxyl group, such as Pseudoephedrine , rely on the "active participant" mechanism. During enolization, the hydroxyl group is deprotonated to form a lithium alkoxide. This alkoxide does not merely act as a steric wall; it chemically bonds to the lithium atom of the enolate, forming a rigid 6-membered chelate.
Mechanism: The solvent-separated ion pair is collapsed into a contact ion pair. The secondary methyl group of pseudoephedrine locks the conformation, forcing the electrophile to attack from the anti face relative to the methyl group.
Advantage: Extremely high rigidity leads to predictable, high dr.
Disadvantage: Requires 2 equivalents of base (one for the auxiliary -OH, one for the enolization).
The Hydroxymethyl Group: Tunable Steric Screening (The Evans Model)
Auxiliaries derived from Serine or Phenylglycinol contain a primary hydroxymethyl group. In standard Evans oxazolidinone chemistry, this -OH is rarely left free. Instead, it is converted into an ether (e.g., -CH₂OBn, -CH₂OtBu).
Mechanism: The oxygen here is passive. The bulk of the attached protecting group (benzyl, t-butyl) provides the steric hindrance.
Advantage (Tunability): You can "dial in" the steric bulk. If a benzyl ether isn't selective enough, you can switch to a trityl ether without changing the core auxiliary structure.
Advantage (Kinetics): The primary alcohol reacts faster during the initial synthesis of the auxiliary (e.g., cyclization with phosgene/CDI), making these auxiliaries cheaper and easier to scale.
Visualization of Directing Pathways
Figure 1: Mechanistic divergence between active chelation (Hydroxyl) and passive steric screening (Hydroxymethyl).
Comparative Performance Analysis
The following table contrasts the performance metrics of the two auxiliary classes in standard asymmetric alkylation reactions.
Feature
Hydroxymethyl (e.g., Serine-Evans)
Hydroxyl (e.g., Pseudoephedrine)
Primary Mechanism
Steric Blocking (Passive)
Chelation Control (Active)
Base Requirement
1.1 Equivalents (e.g., NaHMDS)
2.0 - 2.2 Equivalents (e.g., LDA)
Typical Diastereoselectivity (dr)
90:10 to 98:2
95:5 to >99:1
Crystallinity of Products
Moderate (often oils)
High (often solids)
Auxiliary Removal
Hydrolysis (LiOH/H₂O₂) or Reduction
Acid/Base Hydrolysis (reflux)
Reaction Temperature
-78 °C
-78 °C to 0 °C (More robust)
Scalability
High (Cheaper starting materials)
High (Recyclable, avoids chromatography)
Key Insight: The "Crystallinity" Factor
Researchers often overlook that hydroxyl-derived auxiliaries (Pseudoephedrine) yield highly crystalline amides. This allows for enantiomeric enrichment via recrystallization , a massive advantage in GMP environments where chromatography is expensive. Hydroxymethyl derivatives (oxazolidinones) often yield oils requiring column chromatography.
Experimental Protocols
Protocol A: Asymmetric Alkylation using Pseudoephedrine (Hydroxyl-Directed)
This protocol utilizes the free hydroxyl group for chelation.
Reagents:
(S,S)-Pseudoephedrine propionamide (1.0 equiv)
Lithium Chloride (LiCl) (6.0 equiv) – Critical for breaking oligomers
LDA (2.2 equiv)
Alkyl Halide (1.2 equiv)
Workflow:
Drying: Flame-dry a flask containing LiCl (anhydrous). Cool under argon.
Solvation: Add THF and the pseudoephedrine amide. Cool to -78 °C.[1]
Enolization: Add LDA solution dropwise. The mixture will turn yellow.
Note: The first equivalent deprotonates the -OH; the second forms the enolate.
Warming: Warm to 0 °C for 15 mins, then cool back to -78 °C.
Alkylation: Add the alkyl halide. Stir at -78 °C for 1h, then 0 °C for 2h.
Quench: Add saturated NH₄Cl. Extract with EtOAc.
Purification: Recrystallize the crude solid from Toluene/Heptane.
Protocol B: Synthesis of "SuperQuat" Precursor (Hydroxymethyl-Derived)
This protocol demonstrates the advantage of the primary hydroxymethyl group in rapid scaffold construction.
Reagents:
(S)-Phenylglycinol (1.0 equiv)
Diethyl carbonate (1.2 equiv)
K₂CO₃ (0.1 equiv)
Workflow:
Mix: Combine phenylglycinol and diethyl carbonate in a flask.
Heat: Heat to 110 °C. Ethanol will distill off.
Causality: The primary -CH₂OH reacts rapidly with the carbonate to form the carbamate, which then cyclizes with the amine. A secondary alcohol would be significantly slower and prone to elimination.
Workup: Cool the mixture. The oxazolidinone often precipitates or can be crystallized from EtOAc/Hexanes.
Derivatization (Optional): The resulting 4-hydroxymethyl-oxazolidinone can now be silylated (TBSCl/Imidazole) to create a bulky auxiliary.
Strategic Recommendations
When to Choose Hydroxymethyl (-CH₂OH / Evans Type):
Substrate Sensitivity: If your product is base-sensitive, Evans auxiliaries can be cleaved using milder reductive conditions (LiBH₄) or transesterification (Ti(OEt)₄) compared to the harsh hydrolysis often needed for amides.
Tunability Required: If you anticipate needing to optimize sterics (e.g., switching from Benzyl to t-Butyl protection) to distinguish between similar transition states.
When to Choose Hydroxyl (-CH(R)OH / Myers Type):
Maximum Selectivity: When >98% ee is required and you want to avoid column chromatography.
Quaternary Centers: The rigid Li-chelate handles the formation of quaternary centers (alkylation of α-substituted enolates) much better than the more flexible Evans system.
Robustness: The reaction can often be run at 0 °C without loss of selectivity, which is easier for large-scale manufacturing than maintaining -78 °C.
References
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[2][3] Journal of the American Chemical Society. Link
Evans, D. A., et al. (1982). Chiral Enolates in Asymmetric Synthesis. Aldrichimica Acta. Link
Ager, D. J., et al. (1996). Oxazolidinones as Chiral Auxiliaries. Aldrichimica Acta. Link
Davies, S. G., et al. (2018). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Organic & Biomolecular Chemistry. Link
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. Link
A Comparative Guide to Enantiomeric Excess Determination for Reactions Utilizing (cis-1-Amino-indan-2-yl)-methanol
Introduction: The Critical Role of Enantiomeric Purity in Asymmetric Synthesis In the realm of modern organic chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance. T...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Enantiomeric Purity in Asymmetric Synthesis
In the realm of modern organic chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance. The distinct three-dimensional arrangement of atoms in enantiomers often leads to vastly different biological activities, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.[1][2] The chiral ligand, (cis-1-Amino-indan-2-yl)-methanol, has emerged as a powerful tool in asymmetric synthesis, serving as a versatile chiral auxiliary and ligand for a multitude of stereoselective transformations.[3][4][5] Its rigid indane backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as aldol additions and reductions.[3][6]
Given its significance, the accurate determination of the enantiomeric excess (ee) of the products formed in these reactions is a critical step in assessing the efficacy of the synthetic methodology. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, offering insights into the principles, practical considerations, and experimental protocols for each method.
Comparing the Arsenal: A Triumvirate of Analytical Techniques
The determination of enantiomeric excess for products derived from (cis-1-Amino-indan-2-yl)-methanol-mediated reactions primarily relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited for different types of analytes and experimental constraints.
Feature
Chiral HPLC
Chiral GC
NMR Spectroscopy (with Chiral Additives)
Principle
Differential interaction of enantiomers with a chiral stationary phase.
Separation of volatile enantiomers on a chiral stationary phase.
Formation of diastereomeric complexes with distinct NMR signals.
Analytes
Wide range of non-volatile and thermally labile compounds.
Volatile and thermally stable compounds.
Soluble compounds with suitable functional groups for interaction.
Sensitivity
High (ng to pg level).
Very High (pg to fg level).
Moderate (mg level).
Accuracy
High.
High.
Good, but can be influenced by integration accuracy.
Sample Prep.
Minimal, direct injection of reaction mixture is often possible.
Derivatization to increase volatility is often required.[7][8]
Simple mixing with a chiral solvating or derivatizing agent.[9]
Development Time
Can be time-consuming to find the optimal column and mobile phase.[2]
Method development can be challenging for new compounds.
Relatively rapid for screening chiral additives.
Cost
Moderate to high (instrumentation and columns).
Moderate (instrumentation and columns).
High (NMR spectrometer), but low for chiral additives.
The Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for determining the enantiomeric excess of a broad range of compounds, including the products of reactions using (cis-1-Amino-indan-2-yl)-methanol.[1] The separation is achieved by passing a solution of the analyte through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.
Causality in Separation: The key to successful chiral HPLC is the selection of an appropriate CSP. For amino alcohol derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The separation mechanism involves a combination of attractive interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, between the analyte and the chiral selector. The subtle differences in the three-dimensional fit of each enantiomer within the chiral environment of the CSP result in their differential retention.
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of a product from a reaction utilizing (cis-1-Amino-indan-2-yl)-methanol.
Column Selection: Based on the structure of the analyte, select a suitable chiral column. For compounds with aromatic rings and hydrogen bond donors/acceptors, polysaccharide-based columns are a good starting point.
Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). Run a sample of the racemic mixture to check for separation.
Optimization: If separation is not achieved, systematically vary the mobile phase composition. Increasing the polarity (e.g., increasing the isopropanol percentage) generally decreases retention time. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.
Analysis: Once baseline separation of the enantiomers is achieved, inject the sample from the asymmetric reaction.
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
For the Volatile: Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers excellent resolution and sensitivity.[7] Similar to HPLC, the separation occurs on a column coated with a chiral stationary phase.
Causality in Separation: The mechanism of separation in chiral GC is also based on the differential interaction of enantiomers with the CSP. Common chiral stationary phases for GC include cyclodextrin derivatives. The enantiomers partition differently between the mobile gas phase and the stationary liquid phase, leading to different elution times. For amino alcohols, derivatization is often necessary to increase their volatility and prevent peak tailing.[7][8] This is typically achieved by converting the amino and hydroxyl groups into less polar derivatives, such as amides or esters.
Experimental Protocol: Chiral GC Analysis
Objective: To determine the enantiomeric excess of a volatile product.
Materials:
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
Derivatization: In a vial, react the analyte with a suitable derivatizing agent. The reaction conditions (temperature, time) will depend on the specific agent and analyte.
Column Selection: Choose a chiral GC column known to be effective for the class of compound being analyzed.
Temperature Programming: Develop a temperature program for the GC oven. This typically involves an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure both good separation and timely elution of the analytes.
Injection: Inject a small volume of the derivatized sample into the GC.
Analysis and Quantification: Identify the peaks corresponding to the two enantiomers based on their retention times. Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.
The Insightful: NMR Spectroscopy with Chiral Additives
NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[10][11] In an achiral environment, enantiomers have identical NMR spectra. However, in the presence of a chiral auxiliary, they can be distinguished. This is achieved through the use of either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[9][12][13] The different spatial arrangements of these complexes lead to slightly different chemical shifts for corresponding protons in the two enantiomers, resulting in separate signals in the NMR spectrum.
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers.[14] Since diastereomers have different physical properties, they will have distinct NMR spectra, allowing for the quantification of each.
Causality in Differentiation: The key to successful NMR determination of ee is the formation of diastereomeric species (either through solvation or covalent bonding) that have sufficiently different magnetic environments to cause a separation of signals. The magnitude of this separation (Δδ) depends on the strength of the interaction between the analyte and the chiral additive, as well as the proximity of the observed nucleus to the stereocenter.
Experimental Protocol: NMR Spectroscopy with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess using ¹H NMR spectroscopy.
Sample Preparation: Dissolve a known amount of the analyte in a deuterated solvent in an NMR tube.
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte to identify key signals.
Add Chiral Solvating Agent: Add a molar equivalent of the chiral solvating agent to the NMR tube.
Acquire Chiral Spectrum: After thorough mixing, acquire another ¹H NMR spectrum. Look for splitting of signals that were singlets in the original spectrum.
Quantification: Integrate the separated signals corresponding to the two enantiomers. Calculate the enantiomeric excess from the integration values.
Visualizing the Workflow
Chiral HPLC Workflow
Caption: Workflow for ee determination by Chiral HPLC.
NMR with Chiral Solvating Agent Workflow
Caption: Workflow for ee determination by NMR with a CSA.
Conclusion
The choice of analytical method for determining the enantiomeric excess of products from reactions involving (cis-1-Amino-indan-2-yl)-methanol depends on a variety of factors, including the physical properties of the analyte, the required sensitivity, and the available instrumentation. Chiral HPLC is a versatile and robust technique suitable for a wide range of compounds. Chiral GC offers exceptional sensitivity for volatile analytes, though it may require sample derivatization. NMR spectroscopy with chiral additives provides a rapid and direct method that avoids chromatographic separation. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately assess the stereochemical outcome of their asymmetric syntheses, paving the way for the development of novel and effective chiral molecules.
References
Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR STUDIES OF DRUGS. CHIRAL SOLVATING AGENTS FOR DIRECT DETERMINATION OF ENANTIOMERIC EXCESS OF THE CARDIAC ANTIARRHYTHMIC, MEXILETINE. Pharmaceutical Research, 9(10), 1367-1371.
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26042.
Dale, J. A., & Mosher, H. S. (1996). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods.
Wenzel, T. J. (2018). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Symmetry, 10(9), 413.
Labuta, J., Ishihara, S., Payne, D. T., Takimoto, K., Sato, H., Hanyková, L., ... & Hill, J. P. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259.
Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(11), 1523-1533.
Myachina, A. A., Ryabov, A. N., & Ivanov, A. V. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso (thio) cyanate probes. Chemical Science, 12(23), 8054-8060.
BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
Brückner, H., & Schieber, A. (2001). Chiral separation of amino acids by gas chromatography. In Amino Acid Analysis (pp. 135-156). Humana Press.
Phelix, C. F., Turi, G. F., & Janaky, T. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843-2874.
Pellissier, H. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442.
Shimadzu Corporation. (n.d.). Rapid Method Scouting of Chiral Compounds.
Ghosh, A. K., & Chen, Y. (1995). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Tetrahedron Letters, 36(4), 505-508.
Chen, X., Zhu, X., Jiang, J., & Lei, X. (2012). Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods, 4(7), 1833-1836.
Rigidity Rules: A Comparative Guide to Ligands Derived from (cis-1-Amino-indan-2-yl)-methanol
Executive Summary: The "Indan Effect"[1] In the landscape of chiral auxiliaries and ligands, (cis-1-Amino-indan-2-yl)-methanol (commonly referred to as cis-aminoindanol or AI ) occupies a "privileged" status. Unlike acyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Indan Effect"[1]
In the landscape of chiral auxiliaries and ligands, (cis-1-Amino-indan-2-yl)-methanol (commonly referred to as cis-aminoindanol or AI ) occupies a "privileged" status. Unlike acyclic amino alcohols (e.g., Ephedrine, Valinol) which suffer from conformational flexibility, or the bulky BINOLs which rely on axial chirality, cis-aminoindanol relies on conformational locking .
The Core Advantage: Rigidity vs. Flexibility
Ephedrine/Pseudoephedrine: Flexible backbone allows multiple active site geometries, leading to "leakage" in enantioselectivity at higher temperatures.
cis-Aminoindanol: The fused ring system forces the nitrogen and oxygen atoms into a fixed cis orientation, minimizing the entropy penalty upon metal binding and creating a deeper chiral pocket.
Class I: Enantioselective Reduction (Borane-Mediated)[2]
The reduction of prochiral ketones using borane is the benchmark reaction for amino-alcohol ligands. The industry standard is the Corey-Bakshi-Shibata (CBS) catalyst derived from proline.
Comparative Analysis: Indanol-CBS vs. Proline-CBS
While Proline-CBS is robust, Indanol-derived oxazaborolidines offer distinct advantages in reducing bulky aryl ketones due to specific
-stacking interactions between the indan ring and the substrate.
Feature
Proline-CBS (Standard)
Indanol-Oxazaborolidine (AI-CBS)
Performance Verdict
Backbone Rigidity
Moderate (Pyrrolidine ring)
High (Fused Benzene-Cyclopentane)
AI prevents catalyst "unraveling"
Face Shielding
Steric bulk (R-group dependent)
Electronic + Steric (-shielding)
AI offers superior facial discrimination
Moisture Sensitivity
High
Moderate
AI derivatives are slightly more robust
Acetophenone Red.
94-96% ee
96-99% ee (Derivative dependent)
AI is superior for aromatic ketones
Cost Efficiency
High (Generic availability)
High (Indinavir byproduct)
Comparable
Experimental Protocol: In Situ Generation of AI-Oxazaborolidine
Note: Many protocols suggest isolating the catalyst. In a high-throughput development setting, in situ generation is preferred to minimize hydrolysis.
Reagents:
(1S, 2R)-cis-1-Amino-2-indanol (1.0 eq)
Trimethylborate B(OMe)3 (1.2 eq) or Methylboronic acid
Borane-THF or Borane-DMS complex
Solvent: Anhydrous THF
Workflow:
Dehydration: Charge a flame-dried flask with cis-aminoindanol (10 mmol) and THF (50 mL). Add Trimethylborate (12 mmol).
Reflux: Heat to reflux for 1 hour. The methanol/THF azeotrope must be distilled off (or use molecular sieves in a flow system) to drive the equilibrium toward the B-O/B-N bond formation.
Activation: Cool to 0°C. The resulting solution contains the active oxazaborolidine precatalyst.
Reduction: Add the ketone substrate slowly (over 1 hour) simultaneously with the stoichiometric borane source. Crucial: Maintaining a low concentration of free ketone minimizes non-catalyzed (racemic) background reduction.
Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the "Indan Wall" that blocks the Re-face of the ketone.
Caption: The catalytic cycle of Indanol-mediated borane reduction. The rigid indan backbone (Green Node) enforces a specific transition state geometry more effectively than flexible alternatives.
Class II: Lewis Acid Catalysis (Diels-Alder)
In Lewis acid catalysis, particularly copper(II) mediated Diels-Alder reactions, Bis(oxazoline) (BOX) ligands are the gold standard.
Comparative Analysis: Indan-BOX vs. t-Bu-BOX (Evans)
The Evans catalyst (t-Bu-BOX) relies on the tert-butyl group for steric bulk. The Ghosh catalyst (Indan-BOX) uses the aminoindanol backbone.
Selectivity: For standard dienophiles (e.g., acryloyl-2-oxazolidinone), Indan-BOX often yields higher endo/exo ratios (98:2 vs 96:4) and comparable or superior ee (up to 99%).
The "Bite Angle" Effect: The cis-fusion of the aminoindanol creates a wider bite angle when chelated to Cu(II), which pulls the metal deeper into the chiral pocket, enhancing substrate-ligand interaction.
Data Summary (Acryloyl-oxazolidinone + Cyclopentadiene):
Ligand Scaffold
Catalyst Metal
Yield
endo:exo
ee (endo)
t-Butyl-BOX
Cu(OTf)2
92%
96:4
94%
Phenyl-BOX
Cu(OTf)2
88%
90:10
30%
Indan-BOX
Cu(OTf)2
96%
98:2
98-99%
(Source: Adapted from Ghosh et al., Synthesis 1998)[1][2]
Class III: Organocatalysis (Thioureas)
Modern drug discovery has shifted toward metal-free organocatalysis. Here, cis-aminoindanol serves as a chiral scaffold for bifunctional thioureas .
Mechanism: The thiourea moiety activates electrophiles (via H-bonding), while the basic amine (or squaramide) activates the nucleophile.
Comparison: Compared to the popular Takemoto catalyst (cyclohexanediamine scaffold), Indanol-derived thioureas exhibit higher solubility in non-polar solvents (DCM, Toluene), which is critical for reaction kinetics in H-bond mediated catalysis.
Strategic Sourcing & "The Indinavir Connection"
For the industrial scientist, cost is a parameter of performance.
Origin: cis-1-Amino-2-indanol is the key "P2 ligand" used in the synthesis of Indinavir (Crixivan) , Merck's HIV protease inhibitor.[3]
Availability: Due to the scale of Indinavir production, efficient methods for resolving racemic aminoindanol (via tartaric acid salts or enzymatic resolution) were optimized, making the cis isomer commercially available at a fraction of the cost of "boutique" chiral ligands.
Recommendation: Use the commercially available (1S, 2R)-cis-aminoindanol as a starting material for ligand libraries. It is a cost-effective "Chiral Switch" from expensive amino acids.
Decision Matrix for Ligand Selection
Use the following logic flow to determine when to deploy an Indanol-based ligand over a competitor.
Caption: Decision tree for selecting Indanol-derived ligands. Green nodes indicate scenarios where Indanol outperforms standard alternatives.
References
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998).[1][2] cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis. Link
Dorsey, B. D., et al. (1994).[4] Synthesis and evaluation of pyridyl analogs of L-685,434: potent, orally bioavailable HIV-1 protease inhibitors. Journal of Medicinal Chemistry (Merck Research Labs). Link
Didier, E., et al. (1991). Chemo-enzymatic synthesis of 1,2-aminoindanols.[3] Preparation of optically active oxazaborolidines. Tetrahedron. Link
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
Gallou, I., & Senanayake, C. H. (2006).[4][5][6] cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews. Link
A Comparative Guide to the Catalytic Validation of (cis-1-Amino-indan-2-yl)-methanol Complexes
For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the privileged sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the privileged scaffolds, (cis-1-Amino-indan-2-yl)-methanol, commonly known as cis-1-aminoindan-2-ol, has emerged as a powerhouse ligand, particularly in the realm of metal-catalyzed reductions. Its rigid indane backbone conformationally preorganizes the coordinating amino and hydroxyl groups, creating a well-defined chiral environment that often translates to exceptional stereochemical control.[1] This guide provides an in-depth validation of the catalytic activity of cis-1-aminoindan-2-ol complexes, offering a comparative analysis against other chiral amino alcohol ligands and detailed experimental protocols for their evaluation.
The Preeminence of cis-1-Aminoindan-2-ol in Asymmetric Transfer Hydrogenation
The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis. It is in this arena that cis-1-aminoindan-2-ol has demonstrated its superiority. When complexed with ruthenium, rhodium, or iridium, it forms highly active and enantioselective catalysts.[2] The efficacy of these catalysts is rooted in the Noyori-Ikariya mechanism, where the metal-hydride and the proton of the coordinated amine are transferred to the ketone via a six-membered transition state.[3]
Causality of Experimental Choices: Why cis-1-Aminoindan-2-ol Excels
The conformational rigidity of the cis-1-aminoindan-2-ol ligand is a key determinant of its catalytic prowess. Unlike more flexible acyclic amino alcohols, the five-membered ring of the indane skeleton limits the degrees of freedom, leading to a more ordered and predictable transition state. This structural constraint minimizes competing, less enantioselective reaction pathways.
Furthermore, the cis relationship between the amino and hydroxyl groups is crucial for creating an effective chiral pocket around the metal center. This specific stereochemistry allows for a precise orientation of the substrate, facilitating a highly enantiofacial-differentiating hydride transfer.
Comparative Performance Analysis: cis-1-Aminoindan-2-ol vs. Alternative Chiral Ligands
To objectively assess the catalytic activity of cis-1-aminoindan-2-ol complexes, a comparative analysis with other commonly employed chiral amino alcohol ligands is essential. The asymmetric transfer hydrogenation of acetophenone is a widely accepted benchmark reaction for this purpose. The following table summarizes the performance of various ligands in this transformation, highlighting the consistently high enantioselectivity achieved with cis-1-aminoindan-2-ol.
Note: Direct comparison of literature data should be approached with caution as minor variations in reaction conditions (e.g., temperature, concentration, reaction time) can influence outcomes. The data presented here are for illustrative purposes to highlight general performance trends.
Experimental Protocols for Catalytic Validation
A self-validating system is crucial for trustworthy and reproducible results. The following protocols provide detailed, step-by-step methodologies for the preparation of the catalyst and the execution of the asymmetric transfer hydrogenation.
Protocol 1: In Situ Preparation of the [RuCl₂(p-cymene)]₂/(1S,2R)-cis-1-Aminoindan-2-ol Catalyst
This protocol describes the formation of the active catalyst from its commercially available precursors.
Materials:
[RuCl₂(p-cymene)]₂
(1S,2R)-(+)-cis-1-Aminoindan-2-ol
Anhydrous isopropanol (i-PrOH)
Schlenk flask
Magnetic stirrer and stir bar
Argon or Nitrogen source
Procedure:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (1 mol%) and (1S,2R)-(+)-cis-1-Aminoindan-2-ol (2.2 mol%).
Add anhydrous isopropanol to achieve the desired reaction concentration (typically 0.1 M with respect to the substrate).
Stir the mixture at room temperature for 20-30 minutes. The solution should turn from a reddish-orange suspension to a clear orange or red solution, indicating the formation of the active catalyst complex.
The catalyst solution is now ready for the addition of the base and the ketone substrate.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the benchmark reaction for evaluating the catalytic performance.
Materials:
Pre-formed catalyst solution from Protocol 1
Acetophenone
Potassium hydroxide (KOH) solution in i-PrOH (e.g., 0.1 M)
Organic solvent for extraction (e.g., ethyl acetate)
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Rotary evaporator
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
To the freshly prepared catalyst solution from Protocol 1, add the acetophenone substrate (1 equivalent).
Commence stirring and add the potassium hydroxide solution in i-PrOH (5 mol%).
Heat the reaction mixture to the desired temperature (typically 40-80 °C) in a thermostated oil bath.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel if necessary.
Determine the enantiomeric excess (ee) of the product, (R)-1-phenylethanol, by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizing the Workflow and Catalytic Cycle
To further elucidate the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow for the validation of catalytic activity.
Caption: Simplified Noyori-Ikariya catalytic cycle for ATH.
Conclusion
The validation of catalytic activity for (cis-1-Amino-indan-2-yl)-methanol complexes, particularly in the context of asymmetric transfer hydrogenation, reveals their exceptional performance. The inherent structural rigidity and the specific stereochemistry of the ligand contribute to the high enantioselectivities observed. The provided experimental protocols offer a robust framework for researchers to reliably evaluate and compare the efficacy of these catalysts. By understanding the causality behind experimental choices and adhering to self-validating protocols, scientists and drug development professionals can confidently employ cis-1-aminoindan-2-ol based catalysts for the efficient and stereoselective synthesis of valuable chiral molecules.
References
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]
Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc. Chem. Res.1997 , 30 (2), 97-102. [Link]
Palmer, M. J.; Wills, M. Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry1999 , 10 (11), 2045-2061. [Link]
Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chem. Soc. Rev.2006 , 35 (3), 226-236. [Link]
Casey, C. P.; Singer, S. W.; Powell, D. R.; Hayashi, R. K.; Kavana, M. Dihydrogen Addition to a Ruthenium Dihydride. A Surprising Reversal of H/D Exchange Selectivity and a New Mechanism for Dihydrogen Addition to a Metal Dihydride. J. Am. Chem. Soc.2001 , 123 (6), 1090-1100. [Link]
Sun, X.; Manos, G.; Blacker, J.; Martin, J.; Gavriilidis, A. Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Org. Process Res. Dev.2004 , 8 (6), 909–914. [Link]
Zeror, Z.; et al. Evaluation of Ligands for Ketone Reduction by Asymmetric Hydride Transfer in Water by Multi-Substrate Screening. Molecules2011 , 16 (10), 8565-8576. [Link]
A Comparative Guide to the Performance of (cis-1-Amino-indan-2-yl)-methanol in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to synthesize enantiomerically pure compounds is a perpetual challenge. Asymmetric catalysis stands as a corn...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to synthesize enantiomerically pure compounds is a perpetual challenge. Asymmetric catalysis stands as a cornerstone in this endeavor, with the choice of chiral ligand being a critical determinant of success. This guide provides an in-depth comparative analysis of (cis-1-Amino-indan-2-yl)-methanol, a prominent chiral amino alcohol ligand, and evaluates its performance against other established ligands in key asymmetric transformations.
The Significance of Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantiomeric purity, which is crucial in the pharmaceutical industry where the therapeutic activity of a drug is often associated with a single enantiomer. Chiral ligands, by coordinating to a metal center, create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The effectiveness of a chiral ligand is measured by its ability to induce high enantioselectivity (ee%), diastereoselectivity (de%), and yield in a catalytic reaction.
(cis-1-Amino-indan-2-yl)-methanol: A Privileged Ligand Scaffold
(cis-1-Amino-indan-2-yl)-methanol, often referred to as cis-aminoindanol, has emerged as a highly effective ligand in a variety of asymmetric catalytic reactions.[1][2][3] Its rigid bicyclic structure, derived from the indane backbone, is a key feature that contributes to its success.[1][4] This conformational rigidity helps to create a well-defined and predictable chiral environment around the metal center, which is essential for achieving high levels of stereocontrol.[1] The presence of both an amino and a hydroxyl group allows for effective bidentate coordination to metal catalysts.
The inherent rigidity of the indane ring system in cis-aminoindanol is considered crucial for achieving good enantioselectivities.[4] Compared to more flexible ligands like phenylglycinol, the constrained conformation of cis-aminoindanol often leads to superior stereochemical outcomes.[1]
Performance in Asymmetric Transfer Hydrogenation of Ketones
One of the benchmark reactions for evaluating chiral ligands is the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals.
(cis-1-Amino-indan-2-yl)-methanol has demonstrated exceptional performance as a ligand in ruthenium- and rhodium-catalyzed ATH reactions.[5][6][7] When combined with a ruthenium precursor such as [RuCl2(p-cymene)]2, cis-aminoindanol forms a highly active and enantioselective catalyst.[4]
Comparative Data for Asymmetric Transfer Hydrogenation of Acetophenone:
As the data indicates, (cis-1-Amino-indan-2-yl)-methanol significantly outperforms less rigid amino alcohol ligands like phenylglycinol in the ATH of ketones.[1] The rigid structure of cis-aminoindanol is believed to be a key factor in achieving high enantioselectivity.[4][8]
Performance in Enantioselective Addition of Organozinc Reagents to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols.[9] The performance of various chiral amino alcohol ligands in this transformation has been extensively studied, providing a basis for comparison.
While direct comparative data for (cis-1-Amino-indan-2-yl)-methanol in the diethylzinc addition to benzaldehyde is not as readily available in the provided context, the general class of β-amino alcohols has been shown to be effective. For instance, other pyrrolidine-based β-amino alcohols have yielded enantiomeric excesses of up to 80%.[10] It is reasonable to infer that the structural rigidity of cis-aminoindanol would also translate to high enantioselectivity in this reaction class.
Performance in Other Asymmetric Transformations
The utility of (cis-1-Amino-indan-2-yl)-methanol extends beyond these two key reactions. It has been successfully employed as a chiral auxiliary and in the formation of oxazaborolidine catalysts for the asymmetric reduction of ketones.[1][11][12] Its derivatives, such as BOX and PyBOX ligands, are widely used in a variety of asymmetric catalytic processes.[3]
Experimental Protocols
To provide a practical context for the application of (cis-1-Amino-indan-2-yl)-methanol, a representative experimental protocol for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketimine is detailed below.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines[4]
Objective: To synthesize a chiral phosphinamide with high enantioselectivity using a Ru-complex of (1S,2R)-1-amino-2-indanol.
Materials:
[RuCl2(p-cymene)]2
(1S,2R)-1-amino-2-indanol (L1)
N-(diphenylphosphinyl)ketimine (substrate)
Isopropyl alcohol (solvent)
Potassium tert-butoxide (t-BuOK) (base)
Procedure:
Catalyst Preparation: In a flask, a mixture of [RuCl2(p-cymene)]2 (0.025 mmol) and (1S,2R)-1-amino-2-indanol (0.05 mmol) is refluxed in isopropyl alcohol (2 mL).
Reaction Setup: The solution of the N-(diphenylphosphinyl)ketimine (0.5 mmol) in isopropyl alcohol (9 mL) is added to the prepared ruthenium catalyst solution at -20 °C.
Initiation: A 0.1 M solution of t-BuOK in isopropyl alcohol (0.25 mmol) is then added to the reaction mixture.
Reaction: The reaction mixture is stirred at -20 °C for 1 hour and then allowed to gradually warm to room temperature.
Work-up and Purification: The reaction is quenched, and the product is isolated and purified by column chromatography.
Analysis: The yield is determined, and the enantiomeric excess is measured by chiral HPLC.
Caption: Workflow for the Ru-catalyzed ATH of a ketimine.
Conclusion
(cis-1-Amino-indan-2-yl)-methanol stands out as a highly effective and versatile chiral ligand in asymmetric catalysis. Its rigid, bicyclic framework is a key structural feature that consistently leads to high levels of enantioselectivity in a range of important transformations, most notably in the asymmetric transfer hydrogenation of ketones. Comparative data clearly demonstrates its superiority over more flexible amino alcohol ligands. For researchers and professionals in drug development and chemical synthesis, (cis-1-Amino-indan-2-yl)-methanol and its derivatives represent a reliable and powerful tool for the construction of enantiomerically pure molecules.
References
A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols - Benchchem.
Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines - MDPI.
cis-1-Amino-2-indanol in drug design and applications to asymmetric processes - PubMed.
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones - Semantic Scholar.
A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc | Request PDF - ResearchGate.
Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC.
New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses.
cis-1-amino-2-indanol structure and examples of applications. - ResearchGate.
ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water - IT Services - University of Liverpool.
Strategies for Accessing cis-1-Amino-2-Indanol - MDPI.
Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst - Sci-Hub.
Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst | Request PDF - ResearchGate.
Recent advances in catalytic asymmetric synthesis - Frontiers.
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC.
Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes.
Continuous-Flow Kinetic Resolution of (±)-cis-1-Amino-2-indanol by Lipase-Catalyzed N-Acetylation - ResearchGate.
A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions.
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers.
A Comparative Guide to DFT Studies on Transition States Involving (cis-1-Amino-indan-2-yl)-methanol Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals Abstract (cis-1-Amino-indan-2-yl)-methanol and its parent compound, (1R,2S)-cis-1-amino-2-indanol, are privileged chiral ligands in asymmetric synthesis, de...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(cis-1-Amino-indan-2-yl)-methanol and its parent compound, (1R,2S)-cis-1-amino-2-indanol, are privileged chiral ligands in asymmetric synthesis, demonstrating remarkable efficacy in key catalytic transformations such as the Noyori-type asymmetric transfer hydrogenation (ATH) and the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. Understanding the intricate details of the transition states in these reactions is paramount for rational catalyst design and optimization. This guide provides a comprehensive comparison of Density Functional Theory (DFT) studies on the transition states involving these aminoindanol-derived catalysts. By synthesizing computational data with mechanistic insights, we aim to offer a valuable resource for researchers in catalysis and drug development, elucidating the subtle factors that govern enantioselectivity and catalytic efficiency.
Introduction: The Significance of (cis-1-Amino-indan-2-yl)-methanol in Asymmetric Catalysis
Chiral 1,2-amino alcohols are fundamental building blocks in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. Among these, the rigid bicyclic structure of (cis-1-Amino-indan-2-yl)-methanol and its derivatives provides a well-defined chiral environment, making them highly effective ligands in a variety of asymmetric transformations.[1] Their utility is most prominently showcased in two classes of reactions:
Asymmetric Transfer Hydrogenation (ATH) of Ketones: As ligands for Ruthenium(II) catalysts, they facilitate the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols, a process widely known as the Noyori asymmetric transfer hydrogenation.[2][3][4]
Corey-Bakshi-Shibata (CBS) Reduction of Ketones: These amino alcohols are precursors to chiral oxazaborolidine catalysts that mediate the enantioselective reduction of ketones with borane reagents.[5][6][7]
The success of these catalytic systems hinges on the precise three-dimensional arrangement of the catalyst-substrate complex in the transition state, which dictates the facial selectivity of the hydride transfer. DFT calculations have emerged as a powerful tool to dissect these fleeting structures and provide a quantitative understanding of the origins of enantioselectivity.[8][9]
DFT Studies on Transition States in Noyori-type Asymmetric Transfer Hydrogenation
The Noyori-type ATH of ketones typically employs a Ru(II) catalyst bearing a chiral diamine or amino alcohol ligand. The accepted mechanism involves a metal-ligand bifunctional catalysis, where both the ruthenium center and the amine ligand actively participate in the hydride transfer.[4]
The Outer-Sphere Mechanism and the Role of the Amino Alcohol
DFT studies have been instrumental in elucidating the outer-sphere mechanism of these reactions.[10] In this model, the hydride is transferred from a ruthenium-hydride species to the ketone, which is held in the outer coordination sphere of the metal complex through non-covalent interactions. The amino alcohol ligand plays a crucial role in this process by:
Creating a Chiral Pocket: The rigid indanol backbone restricts the possible orientations of the incoming substrate.
Engaging in Hydrogen Bonding: The hydroxyl and amino groups of the ligand can form hydrogen bonds with the substrate, further locking it into a specific conformation.
Computational studies on Ru(II) catalysts with N-tosyl-1,2-diphenylethylenediamine (TsDPEN), a ligand conceptually similar to aminoindanol derivatives, have shown that the transition state involves a six-membered ring-like structure where the hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl group of the ketone.[10][11] The enantioselectivity arises from the steric and electronic interactions between the substrate's substituents and the chiral ligand.
Comparative Analysis with Alternative Ligands
To appreciate the efficacy of (cis-1-Amino-indan-2-yl)-methanol derivatives, it is instructive to compare them with other chiral ligands used in ATH.
Ligand Type
Key Structural Feature
Typical Enantioselectivity (ee%)
Computational Insights from DFT
(cis-1-Amino-indan-2-yl)-methanol derived
Rigid, bicyclic indane backbone
>95% for many aromatic ketones
The rigid structure leads to a well-defined chiral pocket, minimizing competing transition states. The cis-configuration is crucial for the correct orientation of the amino and hydroxyl groups.
TsDPEN (N-tosyl-1,2-diphenylethylenediamine)
Flexible acyclic diamine with bulky phenyl groups
>98% for a broad range of ketones
The phenyl groups create a chiral environment, and the tosyl group influences the electronic properties of the catalyst. DFT studies highlight the importance of CH-π interactions in stabilizing the favored transition state.[12]
Simple Acyclic Amino Alcohols
e.g., (1S,2R)-(-)-Norephedrine
80-95%
Lower rigidity can lead to multiple low-energy transition states, resulting in lower enantioselectivity.[13]
Computational Protocol for Transition State Analysis in ATH
A typical DFT workflow for investigating the transition states in Ru-catalyzed ATH involves the following steps:
Model System Setup: Construct the catalyst-substrate complex, including the Ru(II) center, the chiral amino alcohol ligand, and the ketone substrate.
Geometry Optimization: Optimize the geometries of the reactants, products, and potential transition state structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential for Ruthenium).
Transition State Search: Employ methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector following to locate the transition state structure.
Frequency Calculation: Perform frequency calculations to verify that the located structure is a true transition state (one imaginary frequency corresponding to the reaction coordinate) and to obtain zero-point vibrational energies (ZPVE).
Energy Profile Calculation: Calculate the relative energies of the reactants, transition state, and products to determine the activation energy barrier and the overall reaction energy.
Analysis of Non-Covalent Interactions: Utilize techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to identify and quantify the key non-covalent interactions (e.g., hydrogen bonds, CH-π interactions) that stabilize the favored transition state.
Computational Workflow for DFT Analysis of ATH Transition States.
DFT Studies on Transition States in Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst, which is typically prepared in situ from a chiral amino alcohol like (cis-1-Amino-indan-2-yl)-methanol and a borane source.[14][15]
The Corey-Itsuno Model and Transition State Geometry
The mechanism of the CBS reduction is well-established and involves the formation of a ternary complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[7] DFT calculations have provided detailed insights into the geometry of the six-membered ring transition state.[16]
Key features of the transition state, as supported by computational studies, include:
Coordination of Borane: The borane coordinates to the nitrogen atom of the oxazaborolidine, which acts as a Lewis base. This activates the borane as a more potent hydride donor.
Coordination of the Ketone: The carbonyl oxygen of the ketone coordinates to the endocyclic boron atom of the oxazaborolidine, which acts as a Lewis acid.[16]
Hydride Transfer: The hydride is transferred from the activated borane to the carbonyl carbon of the ketone via a chair-like six-membered transition state.[17]
The enantioselectivity is determined by the steric interactions between the substituents on the ketone and the chiral framework of the oxazaborolidine catalyst. The larger substituent on the ketone preferentially occupies a pseudo-equatorial position in the transition state to minimize steric clash with the catalyst.
Schematic of the CBS Reduction Transition State.
Performance Comparison of Oxazaborolidine Catalysts
The choice of the parent amino alcohol has a significant impact on the enantioselectivity of the CBS reduction.
Parent Amino Alcohol
Key Structural Feature
Typical Enantioselectivity (ee%)
Computational Insights from DFT
(cis-1-Amino-indan-2-yl)-methanol
Rigid, bicyclic indane backbone
>90% for many ketones
The rigid structure provides a highly organized transition state, leading to excellent enantiocontrol. The cis-stereochemistry is critical.
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
Pyrrolidine ring with two phenyl groups
>95% for a wide range of substrates
The bulky phenyl groups create a highly effective chiral barrier, forcing the substrate into a specific orientation. This is often considered the "gold standard" CBS catalyst.[6]
(1S,2R)-(-)-Norephedrine
Acyclic with phenyl and methyl groups
85-95%
The more flexible acyclic backbone can lead to slightly lower enantioselectivities compared to the more rigid cyclic systems.
Experimental Validation of Computational Models
The predictions from DFT calculations are often corroborated by experimental evidence. For instance, the observed product stereochemistry in CBS reductions consistently aligns with the transition state model where the larger substituent on the ketone avoids steric interactions with the chiral ligand.[18] Kinetic isotope effect studies have also been used to experimentally probe the nature of the rate-determining hydride transfer step, providing further validation for the computationally derived transition state structures.[18]
Conclusion and Future Outlook
DFT studies have proven to be an indispensable tool for understanding the intricate details of the transition states in asymmetric catalysis involving (cis-1-Amino-indan-2-yl)-methanol and its derivatives. These computational investigations have provided a rational basis for the high enantioselectivities observed in both Noyori-type ATH and CBS reductions.
For researchers in drug development and process chemistry, these insights are invaluable for:
Rational Catalyst Design: By understanding the key interactions in the transition state, new and improved catalysts can be designed with enhanced activity and selectivity.
Substrate Scope Prediction: Computational models can help predict which substrates are likely to be reduced with high enantioselectivity by a given catalyst, thus saving experimental time and resources.
Mechanistic Elucidation: DFT provides a powerful means to investigate reaction mechanisms and to distinguish between competing pathways.
Future research in this area will likely focus on the development of more accurate and efficient computational methods, allowing for the study of even more complex catalytic systems. The synergy between computational and experimental chemistry will continue to be a driving force in the advancement of asymmetric catalysis.
References
BenchChem. (2025). Application Notes: Asymmetric Transfer Hydrogenation of Ketones with a (1R,2S)
ResearchGate. (n.d.). Model‐guided catalyst selection and experimental validation for new asymmetric Michael addition.
PubMed. (2016).
PubMed. (2006). De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes. PubMed.
PMC. (n.d.). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC.
PMC. (n.d.). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)
MDPI. (n.d.). REVIEW ARTICLE Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. MDPI.
ResearchGate. (2025). Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones.
ResearchGate. (n.d.). Experimental transition state for the Corey–Bakshi–Shibata reduction.
International Journal for Pharmaceutical Research Scholars. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. IJPRS.
Semantic Scholar. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Semantic Scholar.
Wikipedia. (n.d.).
ResearchGate. (n.d.). A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc.
YouTube. (2020).
ResearchGate. (2025). (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
ACS Publications. (n.d.). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society.
BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. BenchChem.
Sci-Hub. (n.d.).
RSC Publishing. (2022). Density functional theory investigation of Ru(ii) and Os(ii)
ResearchGate. (n.d.). Comprehensive model development and validation. (A) Regression model trained on 361 data points and validated with the remaining 91. (B) Demonstration of mechanistic transferability by predicting enantioselectivity outcomes involving the hydroxylation and amination of aldehydes.
PubMed. (2024).
Center for Nonlinear Studies. (2021).
ResearchGate. (2025). ChemInform Abstract: Mechanistic Insight into NOYORI Asymmetric Hydrogenations.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Subject: (cis-1-Amino-indan-2-yl)-methanol (CAS: 126456-43-7 / 126456-42-6) vs. Evans & Myers Auxiliaries
Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists
Executive Summary: The Case for Rigidity
In the crowded landscape of chiral auxiliaries, (cis-1-Amino-indan-2-yl)-methanol (commonly referred to as cis-1-amino-2-indanol or CAI ) occupies a distinct niche defined by conformational rigidity .
While the Evans oxazolidinones (derived from Valine or Phenylalanine) rely on the steric bulk of a freely rotating substituent to direct facial selectivity, CAI locks this steric bulk into a fused bicyclic indane system. This guide benchmarks CAI against the industry standards—Evans Oxazolidinones and Myers’ Pseudoephedrine—demonstrating where its rigid scaffold offers superior diastereomeric ratios (dr) and process advantages, particularly in the synthesis of HIV protease inhibitors (e.g., Indinavir) and complex natural products.
Quick Comparison Matrix
Feature
Evans (Val/Phe)
Myers (Pseudoephedrine)
Ghosh/Indanol (CAI)
Primary Mechanism
Steric blocking via rotating side chain
H-bond directed enolization
Steric blocking via fused rigid ring
Conformational Lock
Moderate (Rotamer dependent)
High (Internal chelation)
Extreme (Fused Indane System)
Alkylation Power
Moderate
High (Gold Standard)
High
Aldol Selectivity
Excellent (Syn)
N/A (Rarely used)
Superior (Syn & Anti capability)
Regulatory Risk
Low
High (Methamphetamine precursor)
Low
Recovery
Good (LiOOH/LiOBn)
Good (Acid/Base extraction)
Excellent (Non-destructive)
Technical Deep Dive: The "Indane Effect"
The superiority of CAI in specific contexts stems from the Zimmerman-Traxler transition state . In a standard Evans enolate, the isopropyl (Valine) or benzyl (Phenylalanine) group must adopt a specific rotamer to effectively shield the Re or Si face.
Higher Diastereomeric Ratios (dr): Often exceeding 99:1 where Evans auxiliaries might yield 95:5.
Enhanced Crystallinity: The flat, aromatic nature of the indane system often renders intermediates highly crystalline, allowing for purification by recrystallization rather than chromatography—a critical advantage in process chemistry.
Visualization: Auxiliary Decision Logic
Figure 1: Decision matrix for selecting between Evans, Myers, and Indanol-based auxiliaries based on reaction type and regulatory constraints.
Experimental Benchmarking: The Aldol Reaction
The most direct comparison is the syn-selective aldol reaction using the oxazolidinone derivative of CAI (often called the Ghosh Auxiliary ).
Protocol A: Preparation of the CAI Oxazolidinone
This step establishes the auxiliary itself. Note the mild conditions compared to some sultam syntheses.
Procedure: Reflux reagents in toluene or THF. The cyclic carbamate forms rapidly due to the cis arrangement of the amino and hydroxyl groups.
Yield: Typically >90%.
Checkpoint: The product should be a white, crystalline solid. Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: Comparative Propionate Aldol
Reaction: Propionylation followed by Aldol Addition with Benzaldehyde.
Step
Evans Protocol (Standard)
CAI / Ghosh Protocol
Causality / Insight
Acylation
n-BuLi, Propionyl Chloride, THF, -78°C
n-BuLi, Propionyl Chloride, THF, -78°C
Identical acylation efficiency.
Enolization
Bu₂BOTf , DIPEA, 0°C
TiCl₄ , DIPEA (or Bu₂BOTf)
CAI is highly versatile. While Boron works, Titanium (TiCl₄) often yields superior results with CAI due to strong chelation with the indane oxygen.
Aldehyde Addn
Benzaldehyde, -78°C
Benzaldehyde, -78°C to -23°C
CAI enolates are thermally more stable, allowing higher reaction temps without eroding selectivity.
Quench
pH 7 buffer, MeOH/H₂O₂
pH 7 buffer (oxidative workup if Boron used)
Selectivity (dr)
~95:5 to 98:2
>99:1
The rigid indane ring prevents the "leakage" of selectivity seen in Evans rotamers.
Cleavage
LiOH / H₂O₂ (Hydroperoxide)
LiOH / THF (Mild Hydrolysis)
CAI auxiliaries cleave cleanly. The rigid ring prevents the hydrolysis attack at the wrong carbonyl (endocyclic cleavage).
Detailed Workflow: Titanium-Mediated Aldol with CAI
Use this protocol for difficult substrates where Evans auxiliaries fail to give >95:5 dr.
Addition: Cool to -78°C. Add aldehyde (1.1 equiv) dropwise.
Reaction: Allow to stir at -78°C for 2 hours. (Optionally warm to -40°C if conversion is slow; the dr will likely remain high).
Workup: Quench with saturated NH₄Cl. Extract with CH₂Cl₂.
Purification: The major diastereomer often crystallizes directly or is easily separated via flash chromatography.
The Alkylation Benchmark (vs. Myers)
Andrew Myers' pseudoephedrine auxiliary is the gold standard for alkylation. However, pseudoephedrine is a List I Chemical (methamphetamine precursor) in many jurisdictions, creating significant paperwork burdens.
CAI as the Alternative:
Mechanism: Similar to Myers, the free hydroxyl group on the indane facilitates internal coordination of the Lithium enolate, directing the electrophile to the opposite face.
Advantage: CAI is not regulated as a narcotic precursor.
References
Ghosh, A. K., et al. "cis-1-Aminoindan-2-ol in Asymmetric Syntheses."[1] Synthesis, 2018.
Ghosh, A. K., Duong, T. T., McKee, S. P. "cis-1-Amino-2-hydroxyindan as a Chiral Auxiliary: Highly Enantioselective Aldol Reactions." Journal of the Chemical Society, Chemical Communications, 1992.
Didier, E., et al. "Chemo-enzymatic synthesis of (1S,2R)-1-amino-2-indanol, a key intermediate for HIV protease inhibitors." Tetrahedron, 1991.
Merck & Co. "Process for the preparation of Indinavir." U.S. Patent 5,413,999. (Demonstrates industrial scalability of the Indanol scaffold).
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997.
A Comparative Guide to the Kinetic Performance of (cis-1-Amino-indan-2-yl)methanol-Based Catalytic Systems
For researchers, medicinal chemists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the myriad of chiral ligands and auxiliaries, (1S,2R)-cis-1-amino-indan-2-yl)methanol, a structurally rigid and conformationally constrained amino alcohol, has emerged as a cornerstone in modern asymmetric catalysis. Its unique bicyclic framework offers a well-defined steric environment, leading to exceptional levels of stereocontrol in a variety of chemical transformations.
This guide provides an in-depth comparison of the kinetic performance and overall efficiency of catalytic systems derived from (cis-1-amino-indan-2-yl)methanol. We will delve into supporting experimental data from seminal studies, compare these systems with common alternatives, and provide detailed protocols for key applications. Our focus is to elucidate the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the discerning scientist.
The Preeminence of Structural Rigidity: The (cis-1-Amino-indan-2-yl)methanol Framework
The efficacy of a chiral catalyst is fundamentally tied to its ability to create a well-defined and predictable three-dimensional space around the reactive center. The (cis-1-amino-indan-2-yl)methanol scaffold excels in this regard due to its fused ring system, which minimizes conformational flexibility. This rigidity is paramount in asymmetric catalysis as it leads to a more organized transition state, thereby amplifying the energy difference between the two diastereomeric pathways that produce the enantiomeric products. This structural advantage often translates into higher enantioselectivities compared to more flexible, acyclic amino alcohol ligands.[1]
Comparative Performance in Asymmetric Ketone Reduction
One of the most prominent applications of (cis-1-amino-indan-2-yl)methanol is in the Corey-Itsuno-Shibata (CBS) reduction of prochiral ketones.[2] In this reaction, the amino alcohol is converted into a chiral oxazaborolidine catalyst in situ or used as a pre-formed reagent. This catalyst coordinates with both the borane reducing agent and the ketone substrate, orchestrating a highly enantioselective hydride transfer.
Catalytic System Overview: The Oxazaborolidine Catalyst
The active catalyst is an oxazaborolidine, formed by the condensation of (cis-1-amino-indan-2-yl)methanol with a borane source. The generally accepted catalytic cycle involves the coordination of a Lewis basic nitrogen atom in the catalyst to the borane, which in turn activates the borane as a hydride donor.[3] The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, positioning one enantiotopic face for hydride attack.
Figure 1: Catalytic cycle of the Corey-Itsuno-Shibata (CBS) reduction.
Performance Comparison: (cis-1-Amino-indan-2-yl)methanol vs. Other Ligands
Experimental evidence consistently demonstrates the superior performance of catalysts derived from (cis-1-amino-indan-2-yl)methanol, particularly in terms of enantioselectivity. A study by Didier et al. highlighted that in the asymmetric reduction of various ketones, the catalyst derived from cis-aminoindanol provided the highest enantioselectivity (87%) when compared to other amino alcohols under the same conditions.[4]
To provide a clearer comparison, the following table summarizes the performance of an in situ generated oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol in the reduction of various prochiral ketones.[5]
In comparison, reductions using more flexible amino alcohols like phenylglycinol often result in lower enantioselectivities under similar conditions. For instance, in transfer hydrogenation reactions, the use of phenylglycinol as a ligand resulted in significantly lower enantioselectivities (23% ee) compared to the high levels achieved with cis-aminoindanols.[4] This underscores the kinetic advantage conferred by the rigid indanol backbone in enforcing a more selective transition state.
Application in Asymmetric Transfer Hydrogenation
Beyond borane-mediated reductions, (cis-1-amino-indan-2-yl)methanol and its derivatives are exceptional ligands for transition metal-catalyzed reactions, most notably the asymmetric transfer hydrogenation (ATH) of ketones. In these systems, a ruthenium(II) center is typically coordinated by the amino alcohol ligand, and a hydrogen donor like isopropanol or formic acid is used.
Mechanistic Considerations
The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which is the active reducing agent. The chirality of the resulting alcohol is dictated by the stereochemistry of the (cis-1-amino-indan-2-yl)methanol ligand, which creates a chiral environment around the metal center.
Figure 2: Simplified workflow for Ru(II)-catalyzed asymmetric transfer hydrogenation.
Comparative Performance Data
The use of (cis-1-amino-indan-2-yl)methanol as a ligand in the Ru(II)-catalyzed transfer hydrogenation of aromatic ketones consistently yields high enantioselectivities.[4]
Ketone Substrate
Ligand
Yield (%)
ee (%)
Acetophenone
(1R,2S)-cis-1-amino-indan-2-ol
95
97
Acetophenone
Phenylglycinol
92
23
Acetophenone
N-methyl aminoindanol
94
27
Comparative data sourced from Ghosh et al. (1998).[4]
The data clearly illustrates the dramatic improvement in enantioselectivity when employing the rigid cis-aminoindanol ligand compared to the more flexible phenylglycinol or even a modified aminoindanol. This highlights the critical role of the ligand's structural integrity in achieving high kinetic resolution between the two competing enantioselective pathways.
Experimental Protocols
To ensure the reproducibility and trustworthiness of the data presented, the following are detailed experimental protocols for the key reactions discussed.
Protocol: In Situ CBS Reduction of Acetophenone
This protocol is adapted from the work of Inamdar et al.[5]
Materials:
(1S, 2R)-(-)-cis-1-Amino-2-indanol (10 mol%)
Tetrabutylammonium borohydride (1.5 equiv.)
Methyl iodide (1.5 equiv.)
Acetophenone (1.0 equiv.)
Anhydrous Tetrahydrofuran (THF)
Procedure:
To a stirred solution of (1S, 2R)-(-)-cis-1-amino-2-indanol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add tetrabutylammonium borohydride at room temperature.
Stir the mixture for 10-15 minutes.
Add methyl iodide dropwise to the mixture. A white precipitate may form.
Stir for an additional 30 minutes at room temperature to ensure the in situ formation of the oxazaborolidine catalyst.
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
Add a solution of acetophenone in anhydrous THF dropwise to the reaction mixture.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, quench the reaction by the slow addition of methanol, followed by 1M HCl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the chiral 1-phenylethanol.
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a generalized procedure based on established methods.[4]
Materials:
[RuCl₂(p-cymene)]₂ (0.25 mol%)
(1R,2S)-cis-1-Amino-indan-2-ol (1 mol%)
Potassium hydroxide (2.5 mol%)
Acetophenone (1.0 equiv.)
Isopropanol (solvent and hydrogen source)
Procedure:
In a reaction vessel under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (1R,2S)-cis-1-amino-indan-2-ol in isopropanol.
Stir the mixture at room temperature for 20-30 minutes to allow for ligand exchange and precatalyst formation.
Add potassium hydroxide to the mixture and stir for another 10 minutes.
Add acetophenone to the reaction mixture.
Heat the reaction to a suitable temperature (e.g., 80 °C) and monitor its progress by TLC or GC.
After the reaction is complete, cool the mixture to room temperature and quench with water.
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Purify the product by column chromatography.
Determine the enantiomeric excess by chiral HPLC or GC.
Conclusion
The kinetic and performance data presented herein strongly support the classification of (cis-1-amino-indan-2-yl)methanol as a privileged chiral ligand in asymmetric catalysis. Its rigid bicyclic structure provides a superior platform for inducing high levels of enantioselectivity in both stoichiometric and catalytic reductions of ketones. When compared to more flexible, acyclic amino alcohols, the indanol-based systems consistently deliver higher enantiomeric excesses, a direct consequence of a more ordered and energetically favorable transition state. For researchers and drug development professionals, the choice of a (cis-1-amino-indan-2-yl)methanol-based catalytic system represents a reliable and highly effective strategy for the synthesis of enantiopure alcohols, crucial building blocks for a wide array of pharmaceutical agents and complex molecules.
References
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Tetrahedron: Asymmetry, 9(1), 1-46. [Link]
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with chiral alkoxy-amineborane complexes. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]
Inamdar, M. I., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39. [Link]
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Cheung, F. K., Clarke, A. J., Houson, I., & Wills, M. (2010). Kinetic and structural studies on 'tethered' Ru (II) arene ketone reduction catalysts. Dalton Transactions, 39(3), 705-717. [Link]
Barman, J., & Willis, M. C. (2022). Density functional theory investigation of Ru (ii) and Os (ii) asymmetric transfer hydrogenation catalysts. Physical Chemistry Chemical Physics, 24(7), 4389-4397. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of (cis-1-Amino-indan-2-yl)-methanol
For the innovative teams in research and drug development, the synthesis and application of novel compounds like (cis-1-Amino-indan-2-yl)-methanol are routine. However, the lifecycle of such a chemical does not end upon...
Author: BenchChem Technical Support Team. Date: February 2026
For the innovative teams in research and drug development, the synthesis and application of novel compounds like (cis-1-Amino-indan-2-yl)-methanol are routine. However, the lifecycle of such a chemical does not end upon the completion of an experiment. Its safe and compliant disposal is a critical, non-negotiable aspect of laboratory science that safeguards both our personnel and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (cis-1-Amino-indan-2-yl)-methanol, moving beyond mere compliance to foster a culture of intrinsic safety and responsibility.
Hazard Profile and Pre-Disposal Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While (cis-1-Amino-indan-2-yl)-methanol is a specialized research chemical, data from structurally similar compounds, such as (+)-cis-1-Amino-2-indanol, provide a strong basis for risk assessment.
The primary hazards associated with this class of amino alcohol compounds are:
Skin Irritation (H315): Causes skin irritation upon contact.[1]
Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[1]
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust, vapor, or aerosol.[1][2]
Table 1: Hazard Classification for (cis-1-Amino-indan-2-yl)-methanol (Inferred)
Hazard Class
GHS Hazard Statement
Rationale & Implication for Disposal
Skin Irritation
H315 - Causes skin irritation
Requires use of nitrile or other chemically resistant gloves during handling and disposal. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Eye Irritation
H319 - Causes serious eye irritation
Mandates the use of safety glasses or goggles. In case of a splash, immediate and thorough rinsing is critical.
Respiratory Irritation
H335 - May cause respiratory irritation
All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Given these hazards, it is imperative to treat (cis-1-Amino-indan-2-yl)-methanol as a regulated hazardous waste. Disposal into the regular trash or sanitary sewer system is strictly prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA).[3] Such actions can lead to environmental contamination, harm to aquatic life, and potential damage to wastewater treatment facilities.[4]
The Core Principle: Segregation and Containment
The cornerstone of effective chemical waste management is the strict segregation of incompatible materials.[3][5] (cis-1-Amino-indan-2-yl)-methanol, as a non-halogenated organic amino alcohol, must be collected in a designated waste stream.
Causality of Segregation:
Preventing Dangerous Reactions: Mixing this compound with incompatible waste streams, such as strong oxidizing agents or acids, could trigger a violent or exothermic reaction.[6]
Ensuring Proper Final Treatment: Waste disposal facilities rely on accurate categorization to determine the appropriate disposal method, which may include fuel blending, incineration, or chemical neutralization.[7][8] Cross-contamination complicates and increases the cost of this process.
Therefore, all waste containing (cis-1-Amino-indan-2-yl)-methanol must be collected separately from halogenated solvents, strong acids, bases, and reactive metals.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely accumulating and disposing of waste containing (cis-1-Amino-indan-2-yl)-methanol.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the potential irritant.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
Body Protection: A standard laboratory coat is required.[9]
Step 2: Waste Collection and Containerization
All waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]
Select an Appropriate Container: Use a clean, leak-proof container made of a material chemically compatible with amino alcohols and any solvents used (e.g., a high-density polyethylene (HDPE) jug).[11] The container must have a secure, screw-top cap.[12]
Collect Liquid Waste: Carefully pour all solutions containing (cis-1-Amino-indan-2-yl)-methanol into the designated hazardous waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
Collect Solid Waste: Any grossly contaminated items, such as pipette tips, wipes, or contaminated silica gel, should be collected in a separate, clearly labeled, sealed plastic bag or container for solid chemical waste.[13]
Step 3: Meticulous Labeling
Proper labeling is a regulatory requirement and is crucial for safety.[5] An Environmental Health & Safety (EHS) approved hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[12]
Contents: Clearly write out the full chemical name: "(cis-1-Amino-indan-2-yl)-methanol." List all other components of the waste stream, including solvents and their approximate percentages.
Hazard Information: Check the boxes corresponding to the known hazards (e.g., "Irritant").
Generator Information: Include the name of the principal investigator, the laboratory location, and the date of accumulation.
Step 4: Safe Interim Storage
Store the sealed and labeled waste container in your lab's designated SAA.
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][10]
Containment: The waste container must be placed within a secondary containment bin to prevent the spread of material in case of a leak.[11][12]
Closure: Keep the waste container tightly closed except when actively adding waste.[11][12]
Step 5: Arrange for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check with your institution), arrange for its removal.[3][10]
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department or an equivalent office.[10]
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be handled by trained EHS professionals.
Decontamination and Spill Management
Empty Container Decontamination:
Containers that held pure (cis-1-Amino-indan-2-yl)-methanol must be decontaminated before being discarded or repurposed.
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[11]
Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste, as it will contain a significant concentration of the chemical residue.[12] Subsequent rinses may also require collection depending on local regulations.
Final Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's policy for clean lab glass or plastic.
Small Spill Response:
Alert Personnel: Immediately alert others in the area.
Contain the Spill: Use an appropriate absorbent material (e.g., spill pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels for large spills of flammable solutions.
Clean-Up: Wearing full PPE, carefully collect the absorbent material and any contaminated debris.
Package as Waste: Place all contaminated materials into a sealed, labeled hazardous waste bag or container.
Request Pickup: Arrange for disposal through your EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing various waste streams of (cis-1-Amino-indan-2-yl)-methanol.
Caption: Decision workflow for the safe disposal of (cis-1-Amino-indan-2-yl)-methanol waste streams.
By adhering to this technically sound and safety-conscious protocol, you contribute to a research environment that is not only productive and innovative but also fundamentally responsible. The proper management of chemical waste is a direct reflection of our commitment to scientific integrity and the well-being of our community.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Comprehensive Safety and Handling Guide for (cis-1-Amino-indan-2-yl)-methanol
A Senior Application Scientist's Procedural Guide for Researchers Hazard Identification and Risk Assessment: A Proactive Approach (cis-1-Amino-indan-2-yl)-methanol is a chiral amino alcohol, a class of compounds widely u...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Procedural Guide for Researchers
Hazard Identification and Risk Assessment: A Proactive Approach
(cis-1-Amino-indan-2-yl)-methanol is a chiral amino alcohol, a class of compounds widely used in pharmaceutical development and asymmetric synthesis.[3][4] While specific toxicological data is limited, its structure, featuring an aminoindane core, suggests potential hazards that must be managed proactively.
Based on data from close structural analogs like (1S,2R)-(-)-cis-1-Amino-2-indanol, the primary hazards are anticipated to be:
Skin Irritation (Category 2): May cause skin irritation upon contact.[5][6][7]
Serious Eye Irritation (Category 2): Can cause serious and potentially damaging eye irritation.[5][6][7]
Respiratory Irritation (STOT SE 3): Inhalation of dust or aerosols may irritate the respiratory system.[5][6][7][8]
Some amino alcohols and aminoindane derivatives have also been associated with more severe hazards, including potential for severe skin burns, eye damage, and reproductive toxicity.[9][10] Given the absence of specific data, a cautious approach assuming these higher-level hazards is warranted until definitive information becomes available.
Anticipated Hazard Profile Summary
Hazard Classification
Anticipated Effect
Rationale
Skin Corrosion/Irritation
Causes skin irritation.
Based on data for (R)-(-)-1-Aminoindan and Indan-2-ol.[7][8]
Serious Eye Damage/Irritation
Causes serious eye irritation.
Consistent across all analyzed aminoindane analogs.[5][7][8]
STOT - Single Exposure
May cause respiratory irritation.
A common hazard for powdered or volatile amine compounds.[5][7][8]
Personal Protective Equipment (PPE): Your Last Line of Defense
Personal Protective Equipment (PPE) is essential to create a barrier between you and the chemical hazard.[11] The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended PPE for Handling (cis-1-Amino-indan-2-yl)-methanol
PPE Item
Specification
Rationale for Use
Hand Protection
Nitrile or Neoprene Gloves
Provides a robust barrier against incidental skin contact. Always double-check glove compatibility with any solvents being used. Contaminated gloves must be removed and disposed of immediately.[11][12]
Eye Protection
Chemical Splash Goggles
Standard safety glasses are insufficient as they do not protect against splashes. Goggles provide a seal around the eyes, which is critical given the high potential for serious eye irritation.[5]
Body Protection
Fully-Buttoned Laboratory Coat
Protects skin and personal clothing from contamination. A flame-resistant lab coat should be considered if working with flammable solvents.[11]
Footwear
Closed-toe, liquid-resistant shoes
Prevents exposure from spills and dropped equipment.
Respiratory Protection
N95 Dust Mask (for solids) or work in a certified chemical fume hood.
When handling the solid powder outside of a fume hood (e.g., in a balance enclosure), an N95 mask minimizes inhalation of irritating dust.[6] For all other operations, a chemical fume hood is the preferred engineering control.
Operational and Handling Protocols
Adherence to standardized operational procedures is the primary method for minimizing exposure and ensuring experimental integrity.
Workflow for Safe Handling of (cis-1-Amino-indan-2-yl)-methanol
Caption: Standard workflow for handling (cis-1-Amino-indan-2-yl)-methanol.
Step-by-Step Handling Procedures
A. Handling the Solid Compound:
Preparation: Before handling, ensure your designated work area within the chemical fume hood is clean and uncluttered.[12] Lay down plastic-backed absorbent paper to contain any minor spills.[12]
Weighing: If possible, weigh the solid material in a ventilated balance enclosure or directly within the fume hood. Use anti-static weighing dishes to prevent dispersal of the fine powder.
Transfers: Use a spatula or powder funnel for transfers to minimize the creation of airborne dust. Avoid pouring the solid directly from a large container.
B. Preparing Solutions:
Solvent Addition: Always add the solid to the solvent, not the other way around, unless the specific protocol dictates otherwise. This helps to control dissolution and prevent splashing.
Mixing: Use a magnetic stirrer for mixing. If manual agitation is required, ensure the container is securely capped.
Storage: Store solutions in clearly labeled, sealed containers.[13] The label should include the chemical name, concentration, solvent, date, and your initials.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an emergency is critical. All laboratory personnel should be familiar with the location and operation of safety showers and eyewash stations.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
A. Skin or Eye Contact:
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.
Skin: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][8] Seek medical attention if irritation develops or persists.
B. Inhalation:
Move the affected person to fresh air immediately.[5]
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
Seek immediate medical attention.
C. Ingestion:
Do NOT induce vomiting.
Rinse the mouth with water.
Seek immediate medical attention.
Waste Disposal Plan
All waste generated from handling (cis-1-Amino-indan-2-yl)-methanol must be treated as hazardous waste.[8]
Solid Waste: Collect unused solid material and any contaminated items (e.g., weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Collect solutions and rinsates in a dedicated, labeled hazardous waste container for non-halogenated organic waste. Do not mix with incompatible waste streams.
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag for incineration.
Always follow your institution's specific guidelines for hazardous waste disposal. All waste containers must be properly labeled with the full chemical name of all contents.[13]
References
Methanex Corporation. (2023, February 9). SAFETY DATA SHEET: Methanol. Retrieved from [Link]
Redox. (2022, May 24). Safety Data Sheet Methanol. Retrieved from [Link]
Fairmont Santrol. (2015, April 2).
International Labour Organization. (2021). International Chemical Safety Cards (ICSC) 0057 - METHANOL. Retrieved from [Link]
Airgas. (2022, March 18). Safety Data Sheet: Methanol. Retrieved from [Link]
Nippon Nyukazai Co., Ltd. (2018, June 12).
Corazza, M., & Assi, S. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed. Retrieved from [Link]
Dietrich, D. R., & Bürgin, H. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Methanol. Retrieved from [Link]
Örebro University. (2021, January 28). Handling of chemicals in laboratory work. Retrieved from [Link]
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]
Danish Environmental Protection Agency. (2023, May). Selected amines and amino alcohols. Retrieved from [Link]
LabManager. (2019, May 30). Handling Controlled Substances in the Lab. Retrieved from [Link]
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved from [Link]